Resveratrol
Description
This compound (3,5,4'-trihydroxystilbene) is a polyphenolic phytoalexin. It is a stilbenoid, a derivate of stilbene, and is produced in plants with the help of the enzyme stilbene synthase. It exists as cis-(Z) and trans-(E) isomers. The trans- form can undergo isomerisation to the cis- form when heated or exposed to ultraviolet irradiation. In a 2004 issue of Science, Dr. Sinclair of Harvard University said this compound is not an easy molecule to protect from oxidation. It has been claimed that it is readily degraded by exposure to light, heat, and oxygen. However, studies find that Trans-resveratrol undergoes negligible oxidation in normal atmosphere at room temperature.
This compound is a plant polyphenol found in high concentrations in red grapes that has been proposed as a treatment for hyperlipidemia and to prevent fatty liver, diabetes, atherosclerosis and aging. This compound use has not been associated with serum enzyme elevations or with clinically apparent liver injury.
This compound is a natural product found in Vitis rotundifolia, Vitis amurensis, and other organisms with data available.
This compound is a phytoalexin derived from grapes and other food products with antioxidant and potential chemopreventive activities. This compound induces phase II drug-metabolizing enzymes (anti-initiation activity); mediates anti-inflammatory effects and inhibits cyclooxygenase and hydroperoxidase functions (anti-promotion activity); and induces promyelocytic leukemia cell differentiation (anti-progression activity), thereby exhibiting activities in three major steps of carcinogenesis. This agent may inhibit TNF-induced activation of NF-kappaB in a dose- and time-dependent manner. (NCI05)
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro.
Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Record name | resveratrol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Resveratrol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031980 | |
| Record name | Resveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Resveratrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL | |
| Record name | RESVERATROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder from methanol | |
CAS No. |
501-36-0 | |
| Record name | Resveratrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resveratrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resveratrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02709 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | resveratrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Resveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESVERATROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q369O8926L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RESVERATROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Resveratrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253-255 °C, MP: 261 °C (decomposes), 254 °C | |
| Record name | Resveratrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02709 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RESVERATROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Resveratrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanisms of Action of Resveratrol in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective effects of resveratrol. It is designed for professionals in the fields of neuroscience research and drug development, offering a detailed summary of the core signaling pathways, quantitative data from key studies, and comprehensive experimental protocols.
Executive Summary
This compound (3,5,4'-trihydroxy-trans-stilbene), a natural polyphenol found in grapes, berries, and other plants, has garnered significant attention for its potential therapeutic applications in a range of age-related diseases, particularly neurodegenerative disorders. Its neuroprotective properties are attributed to a multi-targeted mechanism of action that involves the modulation of key signaling pathways related to stress resistance, energy metabolism, antioxidant defense, and inflammation. This document elucidates these core mechanisms, focusing on the activation of Sirtuin 1 (SIRT1), AMP-activated protein kinase (AMPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, as well as its influence on the Mitogen-Activated Protein Kinase (MAPK) cascade. By presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams, this guide serves as a comprehensive resource for understanding and investigating the therapeutic potential of this compound in neuronal health.
Activation of the SIRT1 Signaling Pathway
One of the most extensively studied mechanisms of this compound's action is its ability to activate SIRT1, an NAD+-dependent protein deacetylase.[1] SIRT1 plays a crucial role in neuronal survival, synaptic plasticity, and protection against metabolic and oxidative stress.[2][3] Activation of SIRT1 by this compound initiates a cascade of downstream events that collectively contribute to neuroprotection.
This compound's activation of SIRT1 is thought to mimic the effects of caloric restriction, a known longevity-enhancing intervention.[4] In neuronal cells, SIRT1 deacetylates and modulates the activity of numerous substrates, including the transcription factor p53 and the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3] Deacetylation of p53 inhibits apoptosis, while deacetylation of PGC-1α promotes mitochondrial biogenesis and enhances cellular antioxidant defenses.
Quantitative Data: this compound and SIRT1 Pathway
| Parameter Measured | Experimental Model | This compound Concentration/Dose | Duration | Observed Effect | Citation |
| SIRT1 Expression | Hippocampal rats with Aβ1-42 injection | Not specified | 45 days | Rescued the reduction of SIRT1 expression | |
| Neuroprotection | Primary mouse neuronal cultures | Not specified | Not specified | Inhibited Aβ-induced toxicity via SIRT1 | |
| Synaptic Plasticity | Adult brain | Not specified | Not specified | SIRT1 activation is essential for synaptic plasticity and memory | |
| PGC-1α Activity | Neuronal cells | Not specified | Not specified | SIRT1 activation increases PGC-1α activity |
Experimental Protocol: Western Blot for SIRT1 and PGC-1α
This protocol outlines a standard procedure for assessing the protein levels of SIRT1 and PGC-1α in neuronal cell lysates following this compound treatment.
-
Cell Culture and Treatment:
-
Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) at a density of 1x10^6 cells per well in a 6-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with desired concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto an 8-10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SIRT1 (e.g., 1:1000 dilution) and PGC-1α (e.g., 1:1000 dilution) overnight at 4°C on a shaker. A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control.
-
Activation of AMP-Activated Protein Kinase (AMPK)
This compound is a potent activator of AMPK, a crucial cellular energy sensor, in various neuronal models. AMPK is activated when the cellular AMP:ATP ratio increases, signaling a low energy state. Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways (like autophagy) and inhibiting anabolic processes.
In neurons, this compound-induced AMPK activation is dependent on the upstream kinase LKB1 but can occur independently of SIRT1. The activation of AMPK by this compound has been shown to promote neurite outgrowth, stimulate mitochondrial biogenesis, and trigger autophagy, which helps clear damaged organelles and protein aggregates. This pathway is a significant contributor to this compound's neuroprotective effects.
Quantitative Data: this compound and AMPK Pathway
| Parameter Measured | Experimental Model | This compound Concentration/Dose | Duration | Observed Effect | Citation |
| p-AMPK Levels | J20 mouse primary neurons | 10-100 µM | 24 hours | Increased phosphorylated AMPK | |
| Secreted Aβ Levels | J20 mouse primary neurons | 10-100 µM | 24 hours | Reduced Aβ levels by up to 46% | |
| Autophagy Induction | Neuronal cultures | 40 µM | Post-excitotoxicity | Increased Beclin 1, LC3-II recruitment | |
| Cell Death | Neuronal cultures | 40 µM | Post-excitotoxicity | Reduced LDH release | |
| Neurite Outgrowth | Neuro2a cells | Not specified | Not specified | Promoted robust neurite outgrowth |
Modulation of the Nrf2/ARE Antioxidant Pathway
This compound enhances the endogenous antioxidant capacity of neuronal cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress or electrophilic compounds like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of Phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), and superoxide dismutase (SOD). This mechanism is central to this compound's ability to protect neurons from oxidative damage in conditions like cerebral ischemia and neurodegeneration.
Quantitative Data: this compound and Nrf2 Pathway
| Parameter Measured | Experimental Model | This compound Concentration/Dose | Duration | Observed Effect | Citation |
| Nrf2 Nuclear Translocation | Primary neurons after OGD/R | Not specified | Not specified | Significantly promoted Nrf2 transfer into the nuclei | |
| HO-1 and NQO-1 Protein Levels | Primary neurons after OGD/R | Not specified | Not specified | Significantly upregulated HO-1 and NQO-1 expression | |
| SOD Activity | Primary neurons after OGD/R | Concentration-dependent | Not specified | Increased SOD activity | |
| Neuronal Viability | Primary neurons after OGD/R | Concentration-dependent | Not specified | Increased neuronal viability |
Experimental Protocol: Immunofluorescence for Nrf2 Nuclear Translocation
This protocol describes how to visualize the translocation of Nrf2 from the cytoplasm to the nucleus in cultured neuronal cells.
-
Cell Culture and Treatment:
-
Grow neuronal cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound or vehicle control as described in Protocol 2.2. A positive control (e.g., sulforaphane) can be included.
-
Induce oxidative stress if required by the experimental design (e.g., 100 µM H₂O₂ for 1 hour).
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating coverslips in a blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against Nrf2 (e.g., 1:400 dilution in blocking buffer) in a humidified chamber overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Counterstaining and Mounting:
-
Incubate coverslips with a nuclear stain (e.g., DAPI, 1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of the Nrf2 (green) and DAPI (blue) channels.
-
Analyze the images to determine the localization of Nrf2. An increase in the overlap between the green and blue signals indicates nuclear translocation.
-
Influence on MAPK Signaling and Neuroinflammation
The Mitogen-Activated Protein Kinase (MAPK) pathways—including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK)—are critical regulators of cellular responses to stress, inflammation, and apoptosis. The effect of this compound on these pathways is often context-dependent. In many models of neuronal injury, this compound exerts a neuroprotective effect by suppressing the pro-apoptotic and pro-inflammatory activation of the JNK and p38 MAPK pathways.
Furthermore, this compound exhibits potent anti-inflammatory properties by modulating microglial activation. Microglia are the resident immune cells of the central nervous system. In pathological conditions, they can adopt a pro-inflammatory (M1) phenotype, releasing neurotoxic mediators. This compound has been shown to inhibit this M1 activation and can promote a shift towards the anti-inflammatory and neuroprotective (M2) phenotype. This is achieved, in part, by inhibiting NF-κB signaling, a key inflammatory pathway that is also modulated by SIRT1 and other this compound-activated targets.
Quantitative Data: this compound, MAPK, and Inflammation
| Parameter Measured | Experimental Model | This compound Concentration/Dose | Duration | Observed Effect | Citation |
| p-p38, p-ERK, p-JNK Levels | RGC-5 cells with H₂O₂ | 5, 10, 20 µM | Not specified | Dose-dependent reversal of H₂O₂-induced increases | |
| Microglial Activation (Iba-1) | Mouse brain | Not specified | Not specified | Reduced average microglial activation by 4.2-fold | |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | BV-2 microglial cells with Aβ | 10, 50 nM | Not specified | Significantly inhibited Aβ-induced release | |
| Microglia Polarization | LPS-induced neuroinflammation model | Not specified | Not specified | Promoted polarization to the M2 phenotype via PGC-1α |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a method to quantify the protective effect of this compound against a neurotoxic insult.
-
Cell Seeding and Treatment:
-
Seed neuronal cells in a 96-well plate at a density of 1x10^4 cells per well and allow them to attach overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include vehicle-only and media-only controls.
-
Introduce the neurotoxic agent (e.g., 10 µM Aβ oligomers or 500 µM glutamate) to all wells except the untreated control group.
-
Incubate for the duration required to induce significant cell death (e.g., 24 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance_sample / Absorbance_control) * 100
-
-
Conclusion and Future Directions
The neuroprotective effects of this compound are multifaceted, stemming from its ability to modulate several interconnected signaling pathways. Its capacity to activate SIRT1 and AMPK pathways promotes cellular homeostasis, mitochondrial health, and stress resistance, while its activation of the Nrf2 pathway bolsters endogenous antioxidant defenses. Concurrently, its anti-inflammatory actions, particularly the suppression of microglial activation, help to mitigate the neurotoxic environment characteristic of many neurological disorders.
For drug development professionals, this compound represents a promising lead compound and a valuable chemical tool for probing the complex biology of neurodegeneration. Future research should focus on improving its bioavailability and blood-brain barrier penetration, which remain significant hurdles for its clinical application. Furthermore, clinical trials with robust designs are necessary to translate the wealth of preclinical findings into effective therapies for patients with neurodegenerative diseases. The continued investigation into the intricate mechanisms of this compound will undoubtedly uncover new therapeutic targets and strategies for preserving neuronal function in the face of disease and aging.
References
The Multifaceted Therapeutic Potential of Resveratrol: A Technical Guide to Its Biological Activities and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts, has garnered significant scientific attention for its wide-ranging pharmacological properties.[1] Extensive preclinical and clinical research has demonstrated its potential as a therapeutic agent in a variety of human diseases, owing to its potent antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer activities.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core biological activities of this compound, delves into its intricate molecular mechanisms of action, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key assays.
Biological Activities of this compound
This compound's therapeutic potential stems from its ability to modulate numerous physiological and pathological processes. Its primary biological activities include:
-
Antioxidant Effects: this compound is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key contributor to cellular damage and various chronic diseases.[2] It can directly neutralize free radicals and also enhance the expression and activity of endogenous antioxidant enzymes.
-
Anti-inflammatory Properties: this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It can suppress the activity of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
-
Cardioprotective Effects: Numerous studies have highlighted the cardiovascular benefits of this compound, including protection against atherosclerosis, hypertension, and ischemic heart disease. These effects are attributed to its ability to improve endothelial function, reduce inflammation, and modulate lipid metabolism.
-
Neuroprotective Activities: this compound has shown promise in protecting against neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its neuroprotective mechanisms involve reducing oxidative stress and inflammation in the brain, as well as modulating pathways involved in neuronal survival.
-
Anticancer Properties: this compound has been shown to inhibit the initiation, promotion, and progression of various cancers. It can induce cancer cell cycle arrest, promote apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors).
Quantitative Data on this compound's Biological Activities
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's efficacy.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 15.54 | |
| ABTS Radical Scavenging | 2.86 |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Effective Concentration | Reference |
| Caco-2 and SW480 | Inhibition of LPS-induced NF-κB activation | 1-50 µM | |
| Adipocytes | Inhibition of TNFα-induced cytokine expression | IC50 < 2 µM for IL-1β, IL-6, COX-2 |
Table 3: Anticancer Activity of this compound (IC50 Values)
| Cancer Cell Line | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | 51.18 µM | |
| HepG2 (Liver Cancer) | 57.4 µM | |
| PC-3 (Prostate Cancer) | Varies, effective at inducing apoptosis | |
| Solid Tumor Cell Lines | 35.1 to 83.8 μM |
Table 4: Dosage in Human Clinical Trials for Cardiovascular Health
| Daily Dosage | Duration | Outcome | Reference |
| 10 mg | 3 months | Improved endothelial function, lowered LDL | |
| 100 mg | 12 weeks | Decreased systolic blood pressure in type 2 diabetes patients | |
| 150 mg | 30 days | Reduced mean arterial pressure in obese men | |
| 250 mg | 6 months | Significant reduction in systolic blood pressure in type 2 diabetes patients | |
| 500 mg | 6 months | Investigated for improvement of endothelial function and reduction of inflammation | |
| 1000 mg | 90 days | Showed potential detrimental effects on some CVD biomarkers in overweight older adults |
Molecular Mechanisms of Action
This compound exerts its diverse biological effects by modulating a complex network of intracellular signaling pathways and molecular targets. The three core mechanisms are the activation of Sirtuin 1 (SIRT1), AMP-activated protein kinase (AMPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Sirtuin 1 (SIRT1) Activation
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and aging. This compound is a well-known activator of SIRT1.
Caption: this compound-mediated activation of the SIRT1 signaling pathway.
AMP-activated Protein Kinase (AMPK) Activation
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK by this compound contributes to its beneficial effects on metabolic disorders.
Caption: this compound-induced activation of the AMPK signaling pathway.
Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Activation
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, forming the primary cellular defense mechanism against oxidative stress. This compound is a potent activator of the Nrf2 pathway.
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activities of this compound.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of an antioxidant.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound (and a positive control like ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Add an equal volume of the DPPH working solution to each well. Include a control well with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Western Blot Analysis for SIRT1 Activation
This technique is used to detect and quantify the expression level of SIRT1 protein.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with a specific antibody against SIRT1.
-
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SIRT1
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell treatment: Culture cells to the desired confluency and treat them with this compound at various concentrations and for different time points.
-
Cell lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody against SIRT1 overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for SIRT1 and a loading control (e.g., β-actin or GAPDH) using densitometry software.
-
Normalize the SIRT1 band intensity to the loading control to determine the relative expression of SIRT1 in response to this compound treatment.
-
Assay for AMPK Phosphorylation
This assay measures the activation of AMPK by detecting its phosphorylation at Threonine 172.
-
Principle: Similar to the Western blot for SIRT1, this method uses a specific antibody that recognizes the phosphorylated form of AMPK (p-AMPK).
-
Materials: Same as for the Western blot analysis, but with a primary antibody specific for phosphorylated AMPK (Thr172) and an antibody for total AMPK.
-
Procedure:
-
Follow the same procedure as the Western blot for SIRT1 up to the primary antibody incubation step.
-
Primary antibody incubation: Incubate one membrane with the primary antibody against p-AMPK (Thr172) and another membrane with the primary antibody for total AMPK overnight at 4°C. The same membrane can be stripped and re-probed.
-
Continue with the secondary antibody incubation, detection, and imaging steps as described for the SIRT1 Western blot.
-
-
Data Analysis:
-
Quantify the band intensities for p-AMPK and total AMPK.
-
Calculate the ratio of p-AMPK to total AMPK to determine the level of AMPK activation.
-
Nrf2 Activation Assay (Nuclear Translocation)
This assay determines the activation of Nrf2 by measuring its translocation from the cytoplasm to the nucleus.
-
Principle: Upon activation, Nrf2 moves into the nucleus to regulate gene expression. This translocation can be visualized by immunofluorescence or quantified by Western blotting of nuclear and cytoplasmic fractions.
-
Materials (for Western Blotting):
-
Cell culture reagents and this compound
-
Nuclear and cytoplasmic extraction kits
-
Primary antibody against Nrf2
-
Primary antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin) markers
-
Other materials for Western blotting as listed above
-
-
Procedure:
-
Cell treatment: Treat cells with this compound as desired.
-
Cell fractionation: Separate the nuclear and cytoplasmic fractions of the cells using a commercial kit or a standard protocol.
-
Protein quantification: Determine the protein concentration in both the nuclear and cytoplasmic fractions.
-
Western blotting: Perform Western blot analysis on both fractions as described above. Probe the membranes with antibodies against Nrf2, a nuclear marker, and a cytoplasmic marker.
-
-
Data Analysis:
-
Quantify the band intensity of Nrf2 in both the nuclear and cytoplasmic fractions.
-
Normalize the Nrf2 levels to the respective cellular fraction markers (Lamin B1 for nuclear, β-actin for cytoplasmic).
-
An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates its activation.
-
Conclusion
This compound is a pleiotropic molecule with a remarkable array of biological activities that hold significant promise for the prevention and treatment of a wide range of chronic diseases. Its ability to modulate key signaling pathways involved in cellular defense, metabolism, and inflammation, such as SIRT1, AMPK, and Nrf2, underscores its multifaceted therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the beneficial properties of this fascinating natural compound. Further large-scale, well-designed clinical trials are warranted to fully elucidate its efficacy and safety in human populations and to establish standardized therapeutic regimens.
References
Resveratrol's intricate dance with cancer metabolism: A technical guide to signaling pathways
For Immediate Release
A deep dive into the molecular mechanisms of resveratrol, this technical guide illuminates its role in modulating critical signaling pathways in cancer metabolism. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the intricate interplay between this compound and the metabolic reprogramming of cancer cells.
This compound, a naturally occurring polyphenol, has garnered significant attention for its potential anti-cancer properties. Its ability to influence various stages of carcinogenesis is attributed to its modulation of key cellular signaling pathways that govern metabolism. This guide dissects the core mechanisms through which this compound exerts its effects, with a focus on the AMPK, SIRT1, and mTOR pathways, and provides practical information for researchers in the field.
The Warburg Effect Reversal: A Metabolic Shift
Cancer cells are notoriously known for their altered metabolism, characterized by a preference for glycolysis even in the presence of oxygen—a phenomenon termed the "Warburg effect".[1] this compound has been shown to counteract this metabolic signature. It achieves this by steering cancer cells from aerobic glycolysis towards mitochondrial oxidative phosphorylation.[1] This metabolic reprogramming is a cornerstone of this compound's anti-cancer activity.
Core Signaling Pathways Modulated by this compound
The AMPK Pathway: The Energy Sensor
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. This compound is a well-documented activator of AMPK.[2][3] This activation is often dependent on the upstream kinase LKB1 and can be influenced by cellular energy status. Once activated, AMPK initiates a cascade of events that collectively inhibit anabolic processes that are crucial for cancer cell growth and proliferation, while promoting catabolic processes to restore energy balance.
The SIRT1 Pathway: A Key Deacetylase
Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is another critical target of this compound. This compound's activation of SIRT1 is a key mechanism through which it exerts its metabolic and anti-cancer effects. SIRT1 can deacetylate and modulate the activity of a wide range of proteins involved in metabolism, stress resistance, and cell fate. In the context of cancer, SIRT1's interplay with transcription factors like p53 is of particular interest. By deacetylating p53, SIRT1 can influence apoptosis and cell cycle arrest.
The mTOR Pathway: A Master Regulator of Cell Growth
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is often hyperactivated in cancer. This compound has been shown to inhibit mTOR signaling, often in an AMPK-dependent manner. By activating AMPK, this compound leads to the phosphorylation and activation of TSC2, which in turn inhibits the mTORC1 complex. This compound can also directly inhibit mTOR activity by competing with ATP. Inhibition of mTORC1 leads to a downstream reduction in protein synthesis and cell proliferation.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on cancer cell viability and the expression of key signaling proteins.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| A431 | Skin Cancer | 42 | |
| HeLa | Cervical Cancer | >400 | |
| HepG2 | Liver Cancer | 57.4 | |
| MCF-7 | Breast Cancer | 51.18 | |
| MDA-MB-231 | Breast Cancer | >400 | |
| HCT-116 | Colorectal Cancer | 0.6 |
Table 2: Quantitative Effects of this compound on Key Signaling Proteins
| Protein | Cancer Cell Line | This compound Concentration (µM) | Incubation Time (h) | Observed Effect | Fold/Percentage Change | Citation(s) |
| p-AMPK/AMPK | RAW 264.7 | 10 | 3 | Increased | ~2.5-fold increase | |
| SIRT1 | MDA-MB-231 | 50 | 48 | Increased | ~1.8-fold increase | |
| SIRT1 | MCF-7 | 50 | 48 | Increased | ~1.5-fold increase | |
| SIRT1 | HepG2 | 80 | - | Increased | Significant increase | |
| p-mTOR/mTOR | A549 | 100 | 12 | Decreased | Significant decrease | |
| p-mTOR/mTOR | H23 | 100 | 12 | Decreased | Significant decrease | |
| p-Akt/Akt | A549 | 100 | 12 | Decreased | Significant decrease | |
| p-Akt/Akt | H23 | 100 | 12 | Decreased | Significant decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cancer metabolism.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, SIRT1, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Seahorse XF Real-Time ATP Rate Assay
This assay measures the two major ATP-producing pathways in the cell: mitochondrial respiration and glycolysis.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to attach.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the specified duration.
-
Assay Medium: One hour before the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the injector ports of the sensor cartridge with oligomycin (an ATP synthase inhibitor) and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Assay Execution: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Data Analysis: The Seahorse XF software calculates the mitoATP and glycoATP production rates based on the changes in OCR and ECAR after the injection of the inhibitors.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
References
Unveiling the Nexus: A Technical Guide to Resveratrol and Sirtuin Activation
For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide navigates the foundational research on resveratrol and its role in the activation of sirtuins, particularly SIRT1. This document provides a comprehensive overview of the core molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the critical pathways and workflows.
Introduction: The this compound-Sirtuin Axis
This compound (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, red wine, and other plants, has garnered significant scientific interest for its potential to mimic the effects of caloric restriction and extend lifespan in various organisms.[1] At the heart of its proposed mechanism of action lies its ability to activate sirtuins, a class of NAD+-dependent protein deacetylases.[2][3] Mammals possess seven sirtuins (SIRT1-SIRT7), with SIRT1 being the most extensively studied in the context of this compound's effects.[3][4]
SIRT1 is a crucial regulator of numerous cellular processes, including gene expression, metabolism, DNA repair, and inflammation, primarily through the deacetylation of histone and non-histone protein targets. The activation of SIRT1 by this compound has been linked to a cascade of downstream effects that contribute to its observed health benefits, such as improved mitochondrial function, enhanced stress resistance, and protection against age-related diseases. This guide delves into the fundamental research that has shaped our understanding of this intricate relationship.
Quantitative Data on this compound-Mediated Sirtuin Activation
The interaction between this compound and sirtuins has been quantified in numerous studies. The following tables summarize key quantitative data from foundational research, providing a comparative overview of activation constants and cellular effects.
| Parameter | Sirtuin Isoform | Substrate | Value | Assay Conditions | Reference |
| EC50 (Activation) | Human SIRT1 | Fluor-de-Lys (FdL) peptide | ~8 µM | In vitro fluorometric assay | Howitz et al., 2003 (cited in) |
| EC50 (Activation) | Human Sirt5 | Fluor-de-Lys (FdL) 1 peptide | 0.07 ± 0.02 mM | In vitro fluorometric assay with piceatannol (a this compound metabolite) | |
| Fold Activation | Human SIRT1 | Fluor-de-Lys (FdL) peptide | ~8-fold | In vitro fluorometric assay with 200 µM this compound | |
| Fold Stimulation | Human Sirt5 | Cytochrome c (deacetylation) | ~3-fold | In vitro ELISA with piceatannol | |
| Inhibition | Human Sirt3 | Fluor-de-Lys (FdL) 2 peptide | Inhibition observed | In vitro fluorometric assay with 0.2 mM this compound |
Table 1: In Vitro Sirtuin Activation by this compound and its Metabolites. This table presents the half-maximal effective concentration (EC50) and fold activation of sirtuin enzymes by this compound and its metabolite, piceatannol, as determined in various in vitro assays. The data highlights the substrate- and isoform-specific nature of this interaction.
| Cell Type | This compound Concentration | Effect | Quantitative Change | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 µM and 5 µM | Increased SIRT1 protein expression | Dose-dependent increase | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 5 µM | Increased SIRT1 activity | Significant increase | |
| C2C12 Myotubes | Not specified | Increased PGC-1α and Nampt protein expression | Significant increase | |
| Diabetic Rat Model with Alzheimer's Disease | 30 mg/kg/day for 8 weeks | Increased SIRT1 expression | Significant increase |
Table 2: Cellular Effects of this compound on SIRT1 Expression and Activity. This table summarizes the impact of this compound treatment on SIRT1 expression and activity in different cellular and animal models, demonstrating its biological efficacy in a cellular context.
Core Signaling Pathway: this compound, SIRT1, and Downstream Targets
This compound's activation of SIRT1 initiates a signaling cascade that impacts numerous downstream targets, leading to widespread physiological effects. A central mechanism involves the deacetylation of key transcription factors and coactivators.
Caption: this compound-mediated activation of SIRT1 and its downstream effects.
One of the key targets of SIRT1 is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Deacetylation of PGC-1α by SIRT1 enhances its activity, leading to increased mitochondrial biogenesis and function. Other important substrates include the Forkhead box O (FOXO) transcription factors, which regulate stress resistance, and the tumor suppressor p53, whose deacetylation can modulate apoptosis. Furthermore, SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing inflammation.
Experimental Protocols for Key Assays
A critical aspect of sirtuin research is the methodology used to measure their activity. The following sections provide detailed protocols for commonly cited assays.
In Vitro SIRT1 Activity Assay (Fluor-de-Lys Method)
The Fluor-de-Lys (FdL) assay is a widely used fluorometric method to measure sirtuin activity in vitro. It utilizes a peptide substrate containing an acetylated lysine residue and a covalently attached fluorophore.
Principle: SIRT1 deacetylates the lysine residue of the substrate. A developer solution containing trypsin is then added, which specifically cleaves the deacetylated peptide, releasing the fluorophore from its quencher and resulting in a fluorescent signal that is proportional to SIRT1 activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor-de-Lys-SIRT1 substrate (e.g., from p53 sequence)
-
NAD+
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing trypsin and a nicotinamide adenine dinucleotidase (to stop the SIRT1 reaction)
-
96-well microplate (black, for fluorescence readings)
-
Fluorometer (excitation ~360 nm, emission ~460 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the Fluor-de-Lys-SIRT1 substrate in each well of the microplate.
-
Add this compound or the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO).
-
Initiate the reaction by adding recombinant SIRT1 enzyme to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the SIRT1 reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for tryptic cleavage.
-
Measure the fluorescence intensity using a fluorometer.
-
Calculate the fold activation by comparing the fluorescence in the presence of this compound to the vehicle control.
References
An In-depth Technical Guide to Exploratory Studies on Resveratrol for Anti-Aging Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (3,5,4′-trihydroxystilbene), a naturally occurring polyphenol found in various plants, has garnered significant scientific attention for its potential anti-aging properties.[1][2] Preclinical studies in various model organisms have suggested that this compound may extend lifespan and improve healthspan, sparking interest in its therapeutic potential for age-related diseases.[3][4] This technical guide provides a comprehensive overview of the core exploratory studies on this compound's anti-aging effects, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.
Core Mechanisms of Action
This compound's purported anti-aging effects are attributed to its multifaceted molecular activities, primarily centered around its roles as an antioxidant, an anti-inflammatory agent, a modulator of mitochondrial function, and an activator of sirtuins.
Anti-Inflammatory Effects
Chronic inflammation is a hallmark of aging and a contributing factor to many age-related diseases. This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] this compound can prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to the aging process. This compound exhibits both direct and indirect antioxidant properties. It can directly scavenge free radicals and also upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Mitochondrial Biogenesis and Function
Mitochondrial dysfunction is a key feature of cellular aging. This compound has been demonstrated to enhance mitochondrial biogenesis, the process of generating new mitochondria. This is primarily mediated through the activation of PGC-1α, a master regulator of mitochondrial biogenesis. By improving mitochondrial function, this compound may help maintain cellular energy homeostasis and reduce oxidative stress.
SIRT1 Activation
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and aging. This compound is a well-known activator of SIRT1. The activation of SIRT1 by this compound is thought to mimic some of the beneficial effects of caloric restriction, a well-established intervention for extending lifespan in various organisms. However, the directness and substrate-selectivity of this activation have been subjects of scientific discussion.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from exploratory studies on this compound.
Table 1: Effects of this compound on Lifespan in Model Organisms
| Model Organism | This compound Dose | Lifespan Extension | Reference |
| Saccharomyces cerevisiae (yeast) | 10 µM | Up to 70% increase in mean lifespan | |
| Caenorhabditis elegans (worm) | 100 µM | Increase in mean lifespan | |
| Drosophila melanogaster (fruit fly) | 100 µM | Increase in mean lifespan | |
| Nothobranchius furzeri (killifish) | Not specified | 59% increase in maximum lifespan | |
| Mice (on high-calorie diet) | 22.4 mg/kg/day | 31% reduction in risk of death | |
| Mice (on standard diet) | Not specified | No significant increase in longevity | |
| Daphnia pulex | 3 µM | Decreased survival at low food levels | |
| HtrA2 knockout mice | Not specified | Increased median survival by 10 days |
Table 2: Quantitative Outcomes from Human Clinical Trials on this compound
| Study Population | This compound Dose | Duration | Key Quantitative Outcomes | Reference |
| Overweight older adults | 300 mg/day & 1000 mg/day | 12 weeks | Significantly lower post-treatment glucose levels compared to placebo. | |
| Patients with Type 2 Diabetes | 1 g/day | 45 days | Significant reduction in systolic blood pressure, blood glucose, HbA1c, insulin, and insulin resistance; significant increase in HDL cholesterol. | |
| Obese men | 150 mg/day | 30 days | Decreased intrahepatic lipid content and systolic blood pressure. | |
| Patients post-myocardial infarction | 10 mg/day | 3 months | Improved left ventricular diastolic function and endothelial function; lowered LDL cholesterol. | |
| Healthy volunteers | 0.5, 1.0, 2.5, or 5.0 g/day | 29 days | Decreased IGF-I and IGFBP-3 levels, with the highest reduction at 2.5 g/day . | |
| Postmenopausal women | 75 mg twice daily | 12 months | Positive effects on bone density in the lumbar spine and femur neck; reduction in C-terminal telopeptide type-1 collagen. | |
| Elderly adults with Type 2 Diabetes | 1000 mg/day | 6 months | Significant increase in total antioxidant capacity and sirtuin 1 levels. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-aging effects.
Protocol 1: Quantification of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the effect of this compound on intracellular ROS levels.
Materials:
-
Cell line (e.g., human skin fibroblasts, A375SM melanoma cells)
-
This compound
-
2′,7′-dichlorofluorescein diacetate (DCF-DA) or dihydroethidium (DHE)
-
H₂O₂ (positive control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours). A positive control group treated with H₂O₂ should be included.
-
Staining: After treatment, wash the cells with PBS and incubate them with a medium containing DCF-DA (e.g., 10 µM) or DHE for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope and capture images.
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Quantification: Quantify the fluorescence intensity relative to the control group to determine the change in ROS levels.
Protocol 2: Assessment of Mitochondrial Biogenesis
Objective: To evaluate the effect of this compound on mitochondrial mass and the expression of key biogenesis factors.
Materials:
-
Cell line (e.g., human umbilical vein endothelial cells - HUVECs, HepG2)
-
This compound
-
MitoTracker Green or Red
-
Reagents for RNA isolation, reverse transcription, and quantitative real-time PCR (qRT-PCR)
-
Primers for PGC-1α, NRF-1, and TFAM
-
Reagents for Western blotting
-
Antibodies against mitochondrial proteins (e.g., COX IV) and biogenesis factors.
-
Fluorescence microscope
-
qRT-PCR system
-
Western blotting apparatus
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) for a specified period (e.g., 24-48 hours).
-
Mitochondrial Mass Staining:
-
Incubate the treated cells with MitoTracker Green or Red according to the manufacturer's protocol.
-
Visualize and quantify the mitochondrial mass using fluorescence microscopy.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR using specific primers for PGC-1α, NRF-1, and TFAM to quantify their mRNA expression levels relative to a housekeeping gene.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against mitochondrial proteins and biogenesis factors, followed by secondary antibodies.
-
Visualize and quantify the protein bands.
-
Protocol 3: Measurement of SIRT1 Activity
Objective: To determine the effect of this compound on the enzymatic activity of SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a p53-derived acetylated peptide with a fluorophore)
-
NAD+
-
This compound
-
SIRT1 inhibitor (e.g., sirtinol, for control)
-
Assay buffer
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, recombinant SIRT1 enzyme, and the fluorogenic substrate.
-
Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control and a positive control with a known SIRT1 activator (if available), and a negative control with a SIRT1 inhibitor.
-
Initiation: Initiate the enzymatic reaction by adding NAD+.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Development: Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculation: Calculate the SIRT1 activity as the rate of fluorescent signal generation and normalize it to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's anti-inflammatory action via NF-κB pathway inhibition.
Caption: this compound's antioxidant mechanisms.
Caption: this compound's role in SIRT1 activation and mitochondrial biogenesis.
Caption: General experimental workflow for studying this compound's anti-aging effects.
Conclusion and Future Directions
The exploratory studies on this compound provide compelling evidence for its potential as an anti-aging therapeutic agent. Its ability to modulate fundamental aging processes, including inflammation, oxidative stress, and mitochondrial function, through pathways such as NF-κB, Nrf2, and SIRT1, underscores its promise. The quantitative data from both preclinical and clinical studies, while sometimes variable, generally support a beneficial role for this compound in improving various health markers associated with aging.
However, several challenges remain. The bioavailability of this compound is relatively low, which may limit its efficacy in humans. The optimal dosage for achieving anti-aging benefits without adverse effects is still under investigation. Future research should focus on larger, well-controlled clinical trials to establish the long-term safety and efficacy of this compound in humans. Furthermore, the development of novel formulations or this compound analogs with improved bioavailability could enhance its therapeutic potential. Continued investigation into the intricate molecular mechanisms of this compound will further illuminate its role in promoting healthy aging.
References
- 1. Anti-Inflammatory Action and Mechanisms of this compound [mdpi.com]
- 2. gethealthspan.com [gethealthspan.com]
- 3. eshop.treemed.cz [eshop.treemed.cz]
- 4. This compound improves health and survival of mice on a high-calorie diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of this compound: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Interactions of Resveratrol with Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resveratrol (trans-3,5,4'-trihydroxystilbene), a naturally occurring polyphenol found in various plants, has garnered significant scientific interest due to its pleiotropic biological activities demonstrated in numerous in vitro studies. Its potential as a chemopreventive, anti-inflammatory, and cardioprotective agent is attributed to its ability to interact with a wide array of cellular targets. This technical guide provides a comprehensive overview of the in vitro interactions of this compound, focusing on quantitative binding and activity data, detailed experimental methodologies, and the elucidation of key signaling pathways. The information is curated to serve as a foundational resource for researchers exploring the therapeutic potential of this compound and its analogues.
Direct Molecular Interactions: Binding and Inhibition Data
This compound's biological effects are initiated by its direct interaction with various proteins. The affinity and inhibitory concentrations of these interactions are critical for understanding its mechanism of action. The following tables summarize key quantitative data from in vitro assays.
Table 1.1: Enzyme Inhibition Data
| Target Enzyme | Assay Type | Parameter | Value (µM) | Reference |
| Cyclooxygenase-1 (COX-1) | Peroxidase-mediated inactivation | Ki(inact) | 1.52 | [1] |
| Cyclooxygenase-2 (COX-2) | PGE2 production inhibition | IC50 | 50 | [2] |
| Phosphodiesterase-4 (PDE4) | Radioactive tracer method | IC50 | 18.8 | [3] |
Table 1.2: Receptor Binding and Cellular Proliferation Data
| Target/Cell Line | Assay Type | Parameter | Value (µM) | Exposure (h) | Reference |
| Estrogen Receptor α (ERα) | Competitive Binding | IC50 | 58.5 | N/A | [4] |
| Estrogen Receptor β (ERβ) | Competitive Binding | IC50 | 130 | N/A | [4] |
| α-Casein | Fluorescence Quenching | Kbinding | 19 | N/A | |
| β-Casein | Fluorescence Quenching | Kbinding | 23 | N/A | |
| 67-kDa Laminin Receptor (67LR) | Fluorescence Quenching | Kd | 0.0002 - 0.002 | N/A | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | 144 | 24 | |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 | 51.18 | 24 | |
| HepG2 (Liver Cancer) | MTT Assay | IC50 | 57.4 | 24 | |
| K562 (Leukemia) | CCK-8 Assay | IC50 | 107.1 | 48 | |
| SaOS-2 (Osteosarcoma) | SRB Assay | IC50 | 14.80 | 48 |
Modulation of Key Signaling Pathways
This compound's influence extends beyond direct binding to the modulation of complex signaling cascades. The following sections detail its impact on critical pathways involved in cellular metabolism, inflammation, and estrogen signaling.
AMP-Activated Protein Kinase (AMPK) and SIRT1 Signaling
This compound is a well-documented activator of AMPK, a master regulator of cellular energy homeostasis. Its activation can occur through multiple mechanisms, often involving Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase. At moderate doses, this compound's activation of AMPK is dependent on SIRT1, which is thought to deacetylate and activate the upstream kinase LKB1. Alternatively, this compound can inhibit phosphodiesterases (PDEs), leading to an increase in cyclic AMP (cAMP). This activates Epac1, subsequently stimulating the CaMKKβ-AMPK pathway.
Cyclooxygenase (COX) Inhibition
This compound exhibits differential effects on COX isoforms. It is a potent, peroxidase-mediated, mechanism-based inactivator of COX-1. This "hit-and-run" mechanism suggests this compound is oxidized by the peroxidase function of COX-1, leading to an irreversible inactivation of the enzyme. In contrast, it is a much weaker inhibitor of COX-2, primarily targeting its peroxidase activity without causing significant inactivation of its cyclooxygenase function.
Estrogen Receptor (ER) Modulation
Due to its structural similarity to estradiol, this compound can directly bind to both estrogen receptor alpha (ERα) and beta (ERβ), acting as a phytoestrogen. It generally functions as a mixed agonist/antagonist. The specific outcome—whether agonistic or antagonistic—depends on the cell type, the specific estrogen response element (ERE) on the DNA, and the relative expression levels of ERα and ERβ. This interaction allows this compound to modulate the transcription of estrogen-responsive genes.
Experimental Protocols
The quantitative data and pathway analyses presented are derived from specific in vitro experimental techniques. Below are detailed methodologies for key cited experiments.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to estrogen receptors by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To calculate the IC₅₀ value of this compound for ERα and ERβ.
-
Materials: Purified recombinant human ERα or ERβ, [³H]-estradiol (radiolabeled ligand), this compound, hydroxylapatite slurry, scintillation fluid.
-
Procedure:
-
A constant concentration of ERα or ERβ is incubated with a fixed concentration of [³H]-estradiol.
-
Increasing concentrations of unlabeled this compound (competitor) are added to the reaction mixtures.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Hydroxylapatite slurry is added to bind the receptor-ligand complexes.
-
The mixture is washed to remove unbound [³H]-estradiol.
-
The radioactivity of the pellet (containing the bound ligand) is measured using a scintillation counter.
-
The concentration of this compound that displaces 50% of the bound [³H]-estradiol is determined as the IC₅₀.
-
COX Enzyme Activity Assay (PGE₂ Production)
This method quantifies the inhibitory effect of this compound on the cyclooxygenase activity of COX enzymes.
-
Objective: To determine the IC₅₀ of this compound for COX-2-mediated PGE₂ production.
-
Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), this compound, reaction buffer, PGE₂ enzyme immunoassay (EIA) kit.
-
Procedure:
-
The COX-2 enzyme is pre-incubated with various concentrations of this compound or vehicle control.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C and then terminated.
-
The concentration of prostaglandin E₂ (PGE₂) in the supernatant is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in PGE₂ synthesis compared to the vehicle control.
-
Western Blot for AMPK Activation
This technique is used to detect the activation of AMPK by assessing its phosphorylation state.
-
Objective: To qualitatively or quantitatively measure the increase in phosphorylated AMPK (p-AMPK) in cells treated with this compound.
-
Materials: Cell line (e.g., Neuro2a, C2C12), this compound, cell lysis buffer, primary antibodies (anti-p-AMPK Thr¹⁷², anti-total AMPK), secondary antibody (HRP-conjugated), chemiluminescent substrate.
-
Procedure:
-
Cells are cultured and treated with this compound (e.g., 10-100 µM) or vehicle for a specific duration (e.g., 2-24 hours).
-
Cells are harvested and lysed to extract total proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against p-AMPK, followed by incubation with the HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The membrane is often stripped and re-probed with an antibody for total AMPK to confirm equal protein loading.
-
In Vitro Antioxidant Assays (DPPH Radical Scavenging)
This assay measures the free radical scavenging capacity of this compound.
-
Objective: To evaluate the ability of this compound to act as a direct antioxidant.
-
Materials: this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in ethanol, ethanol.
-
Procedure:
-
A solution of this compound at various concentrations is prepared in ethanol.
-
The this compound solution is mixed with a DPPH radical solution of a known concentration.
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically (typically at 517 nm).
-
The scavenging activity is calculated as the percentage decrease in absorbance compared to a control solution containing only DPPH and ethanol.
-
General Experimental Workflow Visualization
The investigation of this compound's in vitro effects typically follows a logical progression from molecular interactions to cellular consequences.
Conclusion
The in vitro evidence overwhelmingly demonstrates that this compound is a multifaceted compound capable of interacting with a diverse set of cellular targets. Its ability to modulate key enzymes like COX-1 and PDEs, interact with nuclear receptors such as ERα and ERβ, and activate central metabolic signaling pathways like AMPK/SIRT1 provides a molecular basis for its observed anti-inflammatory, anti-proliferative, and metabolic-modifying effects. The quantitative data and detailed protocols summarized in this guide offer a critical resource for the continued investigation and development of this compound and its derivatives as potential therapeutic agents. Further research should aim to bridge these in vitro findings with in vivo efficacy, considering the compound's bioavailability and metabolism.
References
- 1. This compound is a peroxidase-mediated inactivator of COX-1 but not COX-2: a mechanistic approach to the design of COX-1 selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-depressant effects of a novel PDE4 inhibitor derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
discovery of resveratrol's therapeutic properties
An In-depth Technical Guide to the Discovery of Resveratrol's Therapeutic Properties
Executive Summary
This compound (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol, has garnered significant scientific interest over the past three decades. Initially identified as a phytoalexin, its potential to positively impact human health gained prominence following the observation of the "French Paradox." Subsequent research, particularly pioneering work in the early 2000s, identified its ability to mimic the effects of caloric restriction by activating specific cellular signaling pathways. This guide provides a detailed examination of the key discoveries, experimental methodologies, and core signaling pathways—SIRT1, AMPK, and Nrf2—that form the basis of our current understanding of this compound's therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical overview of this extensively studied molecule.
Historical Context and Key Milestones
The journey of this compound research began long before it became a household name.
-
1939-1940: this compound was first isolated by Japanese scientist Michio Takaoka from the roots of the white hellebore (Veratrum grandiflorum).[1][2]
-
1963: It was subsequently isolated from the roots of Japanese knotweed (Polygonum cuspidatum), a plant used in traditional medicine.[3]
-
1970s: Scientists began investigating its medicinal value after discovering that grapevines produce this compound as a protective mechanism in response to fungal infection or injury.[4]
-
1997: A seminal paper by Jang et al. demonstrated the potential cancer preventive effects of this compound in a mouse skin cancer model, sparking a dramatic increase in research interest.[5]
-
2003: A landmark study by David Sinclair and colleagues reported that this compound could extend the lifespan of yeast (Saccharomyces cerevisiae) by activating the Sir2 enzyme, a member of the sirtuin family. This discovery linked this compound to the molecular pathways of aging and caloric restriction.
This timeline highlights the progression from simple isolation to the elucidation of complex molecular mechanisms, positioning this compound as a significant compound in the study of aging and disease.
Core Therapeutic Mechanisms and Signaling Pathways
This compound's biological effects are attributed to its ability to modulate multiple intracellular signaling pathways. The most critical and well-documented of these are the SIRT1, AMPK, and Nrf2 pathways.
SIRT1 Activation: Mimicking Caloric Restriction
The discovery that this compound activates Sirtuin 1 (SIRT1), the human homolog of yeast Sir2, was a pivotal moment in longevity research. SIRT1 is an NAD+-dependent protein deacetylase that plays a crucial role in cellular regulation, stress resistance, and metabolism. This compound was found to stimulate SIRT1 activity, thereby mimicking the effects of caloric restriction, a known longevity-extending intervention.
The direct activation mechanism has been a subject of debate. Initial in vitro studies showed that this compound could increase SIRT1 activity by approximately 8-fold. However, it was later discovered that this activation was dependent on the presence of a covalently attached fluorophore on the peptide substrate used in the assay. An alternative, indirect mechanism proposes that this compound inhibits phosphodiesterases, leading to an increase in cAMP and a subsequent rise in NAD+ levels, which in turn activates SIRT1. Regardless of the precise mechanism, the downstream effects of SIRT1 activation by this compound are profound, including the deacetylation of key proteins like PGC-1α and FOXO transcription factors, leading to improved mitochondrial function and stress resistance.
References
- 1. This compound: Twenty Years of Growth, Development and Controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Twenty Years of Growth, Development and Controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound.net [this compound.net]
- 5. This compound: A miraculous natural compound for diseases treatment - PMC [pmc.ncbi.nlm.nih.gov]
Resveratrol's Role in Modulating Gene Expression: A Technical Guide
Introduction
Resveratrol (trans-3,4′,5-trihydroxystilbene) is a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts.[1][2] It has garnered significant scientific interest due to its wide range of potential health benefits, such as anti-inflammatory, antioxidant, cardioprotective, and anti-cancer properties.[1][3][4] At the molecular level, many of these effects are attributed to this compound's profound ability to modulate the expression of a vast array of genes. It achieves this by interacting with and influencing multiple intracellular signaling pathways, transcription factors, and epigenetic mechanisms.
This technical guide provides an in-depth exploration of the core mechanisms by which this compound regulates gene expression. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the key signaling pathways, quantitative data on gene expression changes, and the experimental protocols used to elucidate these effects.
Core Mechanisms of this compound-Mediated Gene Regulation
This compound's influence on the cellular transcriptome is not mediated by a single mechanism but rather through a complex interplay with several key regulatory networks. The most well-documented of these are the SIRT1, AMPK, and Nrf2 signaling pathways.
Sirtuin 1 (SIRT1) Pathway Activation
One of the most extensively studied mechanisms of this compound's action is its ability to activate Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent protein deacetylase that plays a crucial role in cellular processes related to stress resistance, metabolism, and aging by modifying the acetylation status of both histone and non-histone proteins. This compound enhances SIRT1 expression and activity, leading to the deacetylation of key transcription factors and cofactors, thereby altering the expression of their target genes.
Key downstream effects of SIRT1 activation by this compound include:
-
Deacetylation of p53: This reduces p53's transcriptional activity, which can inhibit apoptosis in certain contexts.
-
Activation of FOXO Transcription Factors: SIRT1 deacetylates Forkhead box O (FOXO) proteins, promoting their nuclear localization and the transcription of genes involved in stress resistance and cell survival.
-
PGC-1α Regulation: SIRT1 deacetylates and activates Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a critical cellular energy sensor, activated in response to an increase in the AMP/ATP ratio. This compound has been shown to activate AMPK, often through the upstream kinase LKB1. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. This involves switching off anabolic (energy-consuming) pathways and switching on catabolic (energy-producing) pathways.
This compound-induced AMPK activation leads to:
-
Inhibition of Lipogenesis: AMPK phosphorylates and inactivates enzymes like acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. It also down-regulates the expression of lipogenic genes such as srebf1 and fasn.
-
Stimulation of Mitochondrial Biogenesis: Activated AMPK can phosphorylate and activate PGC-1α, leading to increased mitochondrial gene expression and function.
-
Autophagy Induction: AMPK can initiate autophagy, a cellular recycling process, by phosphorylating targets in the mTOR signaling pathway.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. This compound can induce the dissociation of the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, initiating their transcription.
Activation of the Nrf2 pathway by this compound upregulates the expression of:
-
Antioxidant Enzymes: Including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).
-
Glutathione Synthesis Enzymes: Such as γ-glutamylcysteine synthetase (GCLC), the rate-limiting enzyme in glutathione synthesis.
Epigenetic Modifications and MicroRNA Regulation
Beyond signaling pathways, this compound also imparts its effects through epigenetic mechanisms. Studies have shown that this compound can lead to DNA hypermethylation of oncogene enhancers, such as those for GLI2 and WNT4, resulting in their transcriptional silencing. This is often accompanied by changes in histone modifications, including increased H3K27 trimethylation and decreased H3K9/H3K27 acetylation, which are marks of a transcriptionally silent chromatin state.
Furthermore, this compound modulates the expression of non-coding microRNAs (miRNAs). It can decrease the levels of oncogenic miRNAs (e.g., miR-21) while increasing tumor-suppressor miRNAs (e.g., miR-663). Since a single miRNA can target hundreds of messenger RNAs, this represents a powerful mechanism for broad-scale regulation of gene expression.
Quantitative Analysis of this compound's Impact on Gene Expression
The following tables summarize quantitative data from various studies, demonstrating the dose- and time-dependent effects of this compound on the expression of key target genes.
Table 1: Upregulation of Antioxidant and Tumor Suppressor Genes
| Gene | Cell Type / Model | This compound Conc. | Fold Change (mRNA) | Citation |
|---|---|---|---|---|
| p53 | Human subjects | Supplementation | 1.29 | |
| p21 | Human subjects | Supplementation | 1.46 | |
| SIRT1 | THP-1 monocytes (High Glucose) | 3-6 µmol/L | Significant Increase | |
| FOXO3a | THP-1 monocytes (High Glucose) | 3-6 µmol/L | Significant Increase | |
| Nqo1 | Human CAECs | 1-10 µmol/L | ~1.5 - 2.5 | |
| Gclc | Human CAECs | 1-10 µmol/L | ~1.5 - 2.2 | |
| Hmox1 | Human CAECs | 1-10 µmol/L | ~1.5 - 3.0 |
| HO-1 | MAC-T cells | 50 µM | > 4.0 (at 8h) | |
Table 2: Downregulation of Pro-inflammatory and Cell Cycle Genes
| Gene | Cell Type / Model | This compound Conc. | Effect | Citation |
|---|---|---|---|---|
| iNOS | DLD-1 cells | 1-30 µM | Dose-dependent mRNA decrease | |
| IL-8 | DLD-1 cells | 1-30 µM | Dose-dependent mRNA decrease | |
| TNF-α | DLD-1 cells | 1-30 µM | Dose-dependent mRNA decrease | |
| Cyclins D, E, A, B | LNCaP prostate cancer cells | 75-150 µmol/L | Decreased expression | |
| PSA | LNCaP prostate cancer cells | 75-150 µmol/L | >2-fold repression |
| Androgen Receptor (AR) | LNCaP prostate cancer cells | 25-150 µmol/L | Decreased protein levels | |
Key Experimental Protocols for Studying this compound's Effects
Investigating the impact of this compound on gene expression requires a suite of molecular biology techniques. Below are detailed methodologies for key cited experiments.
Luciferase Reporter Assay for Promoter Activity
This assay is used to determine if this compound affects the transcriptional activity of a specific gene promoter (e.g., an ARE-containing promoter).
Methodology:
-
Vector Construction: The promoter region of the gene of interest is cloned upstream of a firefly luciferase reporter gene in an expression vector. A second vector containing a Renilla luciferase gene under a constitutive promoter (e.g., CMV) is used as a transfection control.
-
Cell Transfection: Cells are transiently co-transfected with the firefly luciferase reporter construct and the Renilla luciferase control vector.
-
Treatment: After 24-48 hours, cells are treated with various concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: Cells are washed with PBS and lysed using a passive lysis buffer.
-
Luciferase Measurement: The lysate is transferred to a luminometer plate. Firefly luciferase activity is measured first, followed by the addition of a second reagent that quenches the firefly signal and initiates the Renilla luciferase reaction.
-
Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
Critical Consideration: Several studies have reported that this compound can directly inhibit the enzymatic activity of firefly luciferase, which can confound results. It is crucial to run parallel controls, such as adding this compound directly to lysates from untreated transfected cells, to assess for direct enzyme inhibition. Using alternative reporter systems like Gaussia luciferase, which are not affected by this compound, is also recommended.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Quantification
qRT-PCR is used to accurately measure changes in the mRNA levels of specific genes in response to this compound treatment.
Methodology:
-
Cell Treatment & RNA Isolation: Cells are treated with this compound. Total RNA is then isolated using a reagent like Trizol, followed by purification.
-
DNase Treatment: The isolated RNA is treated with RNase-free DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: The purified RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).
-
Real-Time PCR: The qPCR reaction is set up containing the cDNA template, gene-specific forward and reverse primers, and a fluorescent dye-based detection chemistry like SYBR Green Supermix.
-
Data Acquisition: The reaction is run on a real-time PCR system, which monitors the fluorescence increase at each cycle of amplification.
-
Analysis: The cycle threshold (Ct) value for each gene is determined. The relative expression of the target gene is calculated using the 2(-ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).
Transcriptome Analysis via RNA-Sequencing (RNA-seq)
RNA-seq provides a global, unbiased view of the changes in the transcriptome following this compound treatment.
Methodology:
-
RNA Isolation and QC: High-quality total RNA is isolated from this compound-treated and control cells. RNA integrity is assessed using an Agilent Bioanalyzer or similar instrument.
-
Library Preparation: mRNA is typically enriched from the total RNA population. The enriched mRNA is then fragmented, converted to cDNA, and ligated to sequencing adapters to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Processing: Raw sequencing reads are subjected to quality control. Reads are then aligned to a reference genome.
-
Differential Expression Analysis: The number of reads mapping to each gene is counted. Statistical packages (e.g., edgeR, DESeq2) are used to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
Functional Analysis: The list of differentially expressed genes is then used for downstream bioinformatics analysis, such as Gene Ontology (GO) and pathway enrichment (e.g., KEGG, Reactome), to identify the biological processes and pathways modulated by this compound.
References
- 1. This compound modulates the levels of microRNAs targeting genes encoding tumor-suppressors and effectors of TGFβ signaling pathway in SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Sirtuin System: The Holy Grail of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative and gene expression actions of this compound in breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Properties of Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core antioxidant properties of resveratrol. It details the molecular mechanisms, summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes the intricate signaling pathways involved.
Core Mechanisms of this compound's Antioxidant Activity
This compound (3,5,4'-trihydroxy-trans-stilbene) exerts its antioxidant effects through a dual-pronged approach: direct radical scavenging and, more significantly, indirect antioxidant effects via the modulation of intracellular signaling pathways and gene expression. This indirect action leads to an upregulation of the endogenous antioxidant defense system.
Direct Radical Scavenging
As a polyphenolic compound, this compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to free radicals, thus stabilizing them. However, the direct scavenging activities of this compound are considered relatively modest compared to other well-known antioxidants.[2] The in vivo antioxidant properties of this compound are more likely attributable to its influence as a gene regulator.[2]
Indirect Antioxidant Mechanisms
This compound's more potent antioxidant effects are mediated through its ability to influence key cellular signaling pathways that regulate the expression of antioxidant enzymes and other cytoprotective proteins. The primary pathways involved are the Nrf2-ARE, SIRT1, and AMPK signaling cascades.
Quantitative Antioxidant Capacity of this compound
The antioxidant capacity of this compound has been quantified using various in vitro assays. The results are often expressed as Trolox Equivalents (TE), which compares the antioxidant capacity of the substance to that of Trolox, a water-soluble analog of vitamin E.
| Assay | Method | Antioxidant Capacity of this compound | Reference |
| ORAC | Oxygen Radical Absorbance Capacity | 0.64 µmol TE/µmol | [3] |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl Radical Scavenging | Varies with concentration; can be expressed as IC50 | [4] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Radical Scavenging | Varies with concentration; can be expressed as TEAC | |
| FRAP | Ferric Reducing Antioxidant Power | Varies with concentration; expressed as µmol/L TE |
Key Signaling Pathways in this compound's Antioxidant Action
This compound's indirect antioxidant effects are primarily mediated by its influence on the Nrf2, SIRT1, and AMPK signaling pathways. These pathways are interconnected and work synergistically to enhance the cell's resistance to oxidative stress.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
SIRT1 and AMPK Signaling Pathways
Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and aging. AMP-activated protein kinase (AMPK) is a key energy sensor that is activated when cellular energy levels are low. This compound can activate both SIRT1 and AMPK.
Activated AMPK can phosphorylate and activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. SIRT1 can also deacetylate and activate PGC-1α. PGC-1α, in turn, can co-activate Nrf2, further enhancing the expression of antioxidant genes. Additionally, SIRT1 can deacetylate and activate Forkhead box O (FOXO) transcription factors, which also upregulate antioxidant enzymes like catalase and superoxide dismutase (SOD).
Effects on Endogenous Antioxidant Enzymes
Through the activation of the signaling pathways described above, this compound treatment has been shown to increase the expression and activity of several key endogenous antioxidant enzymes.
| Enzyme | Gene | Function | Effect of this compound | References |
| Superoxide Dismutase (SOD) | SOD1, SOD2, SOD3 | Converts superoxide radicals to hydrogen peroxide. | Upregulates gene expression and activity. | |
| Catalase (CAT) | CAT | Decomposes hydrogen peroxide into water and oxygen. | Upregulates gene expression and activity. | |
| Glutathione Peroxidase (GPx) | GPX1-8 | Reduces hydrogen peroxide and lipid hydroperoxides. | Upregulates gene expression and activity. | |
| Heme Oxygenase-1 (HO-1) | HMOX1 | Catalyzes the degradation of heme to produce biliverdin, iron, and carbon monoxide, which have antioxidant properties. | Upregulates gene expression. | |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | NQO1 | A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals. | Upregulates gene expression. |
Detailed Experimental Protocols
The following are detailed methodologies for common assays used to evaluate the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound standard solutions of varying concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample and Control Preparation: Prepare a series of this compound solutions of different concentrations in methanol. Prepare similar concentrations of the positive control.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the this compound sample, positive control, or methanol (for the blank) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of this compound required to inhibit 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffer (e.g., 75 mM, pH 7.4)
-
This compound standard solutions
-
Trolox standard for calibration curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Add 20 µL of the this compound sample or Trolox standard to the wells.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. A standard curve is generated using Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox standard
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.
-
Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer.
-
Prepare a series of Trolox standards.
-
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the this compound sample, Trolox standard, or buffer (for the blank) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed in Trolox Equivalents.
Conclusion
This compound exhibits significant antioxidant properties through both direct and indirect mechanisms. While its direct radical scavenging activity is present, its primary role as an antioxidant in a biological context is through the modulation of key signaling pathways, including Nrf2-ARE, SIRT1, and AMPK. This leads to the upregulation of a suite of endogenous antioxidant enzymes, thereby enhancing the cell's overall capacity to combat oxidative stress. The quantitative assessment of its antioxidant potential through various in vitro assays provides a basis for comparing its efficacy and understanding its mechanisms of action. This guide provides the foundational knowledge for researchers and professionals in drug development to further explore the therapeutic potential of this compound in conditions associated with oxidative stress.
References
Methodological & Application
Application Notes and Protocols for Resveratrol in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in various plants like grapes, berries, and peanuts, has garnered significant attention for its diverse biological activities.[1][2] In cell culture studies, this compound has demonstrated potent antioxidant, anti-inflammatory, anti-proliferative, and pro-apoptotic effects, making it a subject of intense research in cancer chemoprevention and therapy.[3][4][5] These application notes provide detailed protocols for investigating the effects of this compound in a cell culture setting, along with data presentation guidelines and visualizations of key signaling pathways modulated by this compound.
Data Presentation
Quantitative data from experiments should be summarized for clear comparison. Below are examples of how to structure such data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| MCF-7 | Breast Cancer | 51.18 | 24 | MTT |
| HepG2 | Liver Cancer | 57.4 | 24 | MTT |
| SW480 | Colon Cancer | ~150 | - | MTT |
| HCE7 | Colon Cancer | ~100 | - | MTT |
| Seg-1 | Esophageal Cancer | ~100 | - | MTT |
| HL60 | Leukemia | ~70 | - | MTT |
| C4-2B | Prostate Cancer | 47 | 48 | - |
| DU145 | Prostate Cancer | 35 | 48 | - |
| 4T1 | Breast Cancer | 93 | - | - |
This table summarizes the concentration of this compound required to inhibit the growth of 50% of various cancer cell lines, as determined by MTT assay. Data compiled from multiple sources.
Table 2: Induction of Apoptosis by this compound in Different Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) | Exposure Time (h) | Assay Method |
| HCE7 | 300 | 63 | 48 | Annexin V/7-AAD |
| HL60 | 300 | 93 | 48 | Annexin V/7-AAD |
| HCA-17 | 30 | 67.2 | 72 | TUNEL |
| SW480 | 30 | 59.8 | 72 | TUNEL |
| 4T1 | 100 | ~80 | 48 | Annexin V/PI |
This table shows the percentage of apoptotic cells in different cancer cell lines after treatment with this compound.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on cultured cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3-5 x 10³ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO concentration equivalent to the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as described in the cell viability assay but in 6-well plates.
-
Harvesting: After treatment, collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Protocol 3: Western Blot Analysis
This protocol is used to measure changes in the expression levels of key proteins in signaling pathways.
Materials:
-
RIPA buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence detection system.
Protocol 4: Cell Cycle Analysis
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound in 6-well plates as desired.
-
Harvesting and Fixation: Harvest the cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. Efficacy of this compound against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anti-Cancer Properties of this compound: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Resveratrol Studies
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenolic compound found in various plants, including grapes, blueberries, and peanuts.[1] It has garnered significant attention from the research community due to its wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anti-cancer effects.[2][3] In vitro studies are fundamental for elucidating the cellular and molecular mechanisms underlying these effects.[4] These studies allow for the investigation of this compound's impact on cell viability, apoptosis, oxidative stress, and inflammatory pathways in a controlled environment.[1]
This document provides detailed application notes and protocols for designing and conducting in vitro experiments to evaluate the biological effects of this compound. It is intended for researchers, scientists, and drug development professionals.
General Experimental Design Considerations
Cell Line Selection: The choice of cell line is critical and depends on the research question. A variety of cell lines have been used in this compound studies, including:
-
Cancer Research: MDA-MB-231 (breast), HCA-17, SW480, HT29 (colon), HepG2 (liver), PANC-1 (pancreatic).
-
Inflammation Studies: RAW 264.7 (macrophage).
-
Neuroprotection Studies: SH-SY5Y (neuroblastoma).
-
Toxicity/Safety: V79 (normal lung fibroblast).
This compound Preparation: this compound is poorly soluble in water. A stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted to the final desired concentrations in the cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Dose-Response and Time-Course Studies: The effects of this compound are often dependent on both concentration and incubation time. It is essential to perform initial dose-response (e.g., 1 µM to 200 µM) and time-course (e.g., 12, 24, 48, 72 hours) experiments to determine the optimal conditions for subsequent mechanistic studies.
Application Note 1: Assessment of Cell Viability and Cytotoxicity
The first step in evaluating the biological activity of this compound is to determine its effect on cell proliferation and viability. This helps establish a therapeutic window and identify cytotoxic concentrations. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Workflow: MTT Assay
References
Application Notes and Protocols for Resveratrol Administration in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of resveratrol in mouse models of obesity. The information is curated from multiple studies to guide researchers in designing and executing experiments to investigate the anti-obesity effects of this compound.
Introduction
This compound (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. It has garnered significant attention for its potential therapeutic effects on a range of metabolic disorders, including obesity.[1] In mouse models of obesity, this compound has been shown to reduce body weight gain, decrease adiposity, and improve metabolic parameters such as insulin sensitivity and lipid profiles.[2][3] The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways related to adipogenesis, inflammation, and energy metabolism.
Data Presentation: Efficacy of this compound in Obese Mouse Models
The following tables summarize the quantitative data from various studies on the effects of this compound administration in mouse models of obesity.
Table 1: Effects of this compound on Body Weight and Adiposity
| Mouse Strain | Diet | This compound Dose & Administration | Duration | % Reduction in Body Weight Gain | % Reduction in Visceral Fat | Reference |
| C57BL/6J | High-Fat Diet (HFD) | 0.4% this compound-supplemented diet | 10 weeks | 48% | 58% (epididymal fat) | |
| C57BL/6J | High-Fat Diet (HFD) | 200 or 400 mg/kg/day (oral) | 15 weeks | Significant reduction | Significant reduction (inguinal, epididymal, retroperitoneal) | |
| Kunming | High-Fat Diet (HFD) | 200 mg/kg body weight/day | 12 weeks | Not specified | Prevents increase in fat storage | |
| C57BL/6J | High-Fat Diet (HFD) | 30 mg/kg/day (oral) | 3 weeks | No significant decrease | No significant decrease | |
| C57BL/6J | High-Fat Diet (HFD) | 30 mg/kg/body weight (intraperitoneal injection) | 4 weeks | Significant decrease | Not specified | |
| ob/ob | Standard Diet | 25 mg/kg body weight/day (oral) | 3 weeks | No effect | ~15% tendency to be lower |
Table 2: Effects of this compound on Plasma Metabolic Parameters
| Mouse Strain | Diet | This compound Dose & Administration | Duration | Effect on Plasma Parameters | Reference |
| C57BL/6J | High-Fat Diet (HFD) | 0.4% this compound-supplemented diet | 10 weeks | Significantly lower triglyceride, FFA, total cholesterol, glucose, TNF-α, and MCP-1 | |
| HFD-induced obese mice | High-Fat Diet (HFD) | 30 mg/kg/body weight (intraperitoneal injection) | 4 weeks | Significant decrease in plasma insulin | |
| ob/ob | Standard Diet | 25 mg/kg body weight/day (oral) | 3 weeks | No effect on blood glucose |
Experimental Protocols
High-Fat Diet-Induced Obesity Model
This is the most common model used to study the effects of this compound on obesity.
-
Animals: Male C57BL/6J mice, typically 4-6 weeks old at the start of the experiment.
-
Acclimatization: House the mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Diet Induction:
-
Control Group: Feed a low-fat diet (LFD), typically with 10% of calories from fat.
-
Obesity Group: Feed a high-fat diet (HFD), with 45% to 60% of calories from fat, for a period of 8-12 weeks to induce obesity.
-
-
Monitoring: Monitor body weight and food intake weekly.
This compound Administration
This compound can be administered through various routes. The choice of administration route and dosage can significantly impact the outcomes.
-
Dietary Admixture:
-
Protocol: Mix this compound directly into the HFD chow at a specified concentration (e.g., 0.1% to 0.4% w/w). This method allows for continuous, non-invasive administration.
-
Preparation: Ensure homogenous mixing of this compound powder with the powdered diet before pelleting.
-
-
Oral Gavage:
-
Protocol: Dissolve this compound in a suitable vehicle (e.g., 1% carboxymethylcellulose) and administer directly into the stomach using a gavage needle. Dosages typically range from 10 mg/kg to 400 mg/kg body weight per day.
-
Frequency: Daily administration is common.
-
-
Intraperitoneal (IP) Injection:
-
Protocol: Dissolve this compound in a sterile vehicle (e.g., saline with a small percentage of DMSO and Tween 80 to aid solubility) and inject into the peritoneal cavity. A common dose is 30 mg/kg body weight.
-
Frequency: Daily or on alternate days.
-
Measurement of Key Outcomes
-
Body Composition:
-
Measure final body weight.
-
Dissect and weigh various fat pads (e.g., epididymal, perirenal, mesenteric, subcutaneous).
-
-
Plasma Analysis:
-
Collect blood via cardiac puncture or tail vein sampling after a period of fasting (typically 6-8 hours).
-
Measure plasma levels of glucose, insulin, triglycerides, total cholesterol, and free fatty acids using commercially available kits.
-
-
Gene Expression Analysis (Adipose Tissue and Liver):
-
Isolate RNA from harvested tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes involved in adipogenesis (e.g., PPARγ, C/EBPα, SREBP-1c, FAS), fatty acid oxidation, and inflammation.
-
-
Protein Analysis (Western Blot):
-
Extract protein from tissues.
-
Perform Western blotting to measure the protein levels and phosphorylation status of key signaling molecules (e.g., AMPK, Akt, IRF3, NF-κB).
-
Visualization of Mechanisms
Signaling Pathways
This compound impacts multiple signaling pathways to exert its anti-obesity effects. The diagrams below illustrate some of the key mechanisms.
Caption: this compound's impact on energy metabolism and adipogenesis.
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in a diet-induced obesity mouse model.
Caption: Experimental workflow for this compound in obese mice.
References
- 1. This compound: Anti-Obesity Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-obesity effects via mechanisms involving down-regulation of adipogenic and inflammatory processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Anti-obesity Benefits of this compound: The “Gut Microbiota-Adipose Tissue” Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Resveratrol in Neurodegenerative Disease Research
Introduction
Resveratrol (trans-3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts.[1][2][3] Its potent antioxidant, anti-inflammatory, and anti-aging properties have garnered significant attention in the scientific community.[4][5] Notably, this compound can cross the blood-brain barrier, making it a promising candidate for therapeutic intervention in central nervous system disorders. These application notes provide an overview of this compound's mechanisms of action and its application in preclinical and clinical research for several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS).
Mechanisms of Action
This compound exerts its neuroprotective effects through multiple molecular pathways. The primary mechanisms involve the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), along with direct antioxidant and anti-inflammatory actions.
SIRT1 Activation
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. This compound is a potent activator of SIRT1. This activation leads to the deacetylation of various substrates, resulting in:
-
Reduced Neuroinflammation : SIRT1 activation suppresses the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines in microglia and astrocytes.
-
Inhibition of Apoptosis : SIRT1 can deacetylate and repress the activity of p53, a pro-apoptotic protein, thus promoting neuronal survival.
-
Modulation of Amyloid-β (Aβ) Metabolism : In models of Alzheimer's disease, SIRT1 activation enhances the activity of α-secretase, promoting the non-amyloidogenic processing of amyloid precursor protein (APP) and reducing the production of toxic Aβ peptides.
-
Mitochondrial Biogenesis : SIRT1 activation deacetylates and coactivates PGC-1α, a master regulator of mitochondrial biogenesis, which can help counteract mitochondrial dysfunction, a common feature in neurodegenerative diseases.
Caption: this compound-mediated SIRT1 signaling pathway.
AMPK Activation
AMPK is a crucial cellular energy sensor that helps maintain energy homeostasis. This compound activates AMPK, which in turn initiates several neuroprotective processes:
-
Autophagy Induction : Activated AMPK can induce autophagy, a cellular process for degrading and recycling damaged organelles and misfolded proteins. This is critical for clearing toxic protein aggregates, such as α-synuclein and amyloid-β.
-
Mitochondrial Health : AMPK promotes mitochondrial biogenesis and function, ensuring neurons have sufficient energy supply and reducing oxidative stress.
-
Reduced Inflammation and Oxidative Stress : AMPK activation can suppress inflammatory pathways and enhance the expression of antioxidant defense genes, protecting neurons from damage.
Caption: this compound-mediated AMPK signaling pathway.
Antioxidant and Anti-inflammatory Effects
This compound acts as a direct antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It also boosts the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. Its anti-inflammatory properties are largely mediated by inhibiting the activation of microglia, the resident immune cells of the brain. By suppressing microglial activation, this compound reduces the release of neurotoxic pro-inflammatory mediators.
Application in Neurodegenerative Disease Models
Alzheimer's Disease (AD)
In AD models, this compound has been shown to reduce the burden of amyloid-β (Aβ) plaques, mitigate tau hyperphosphorylation, and improve cognitive performance. It protects neurons from Aβ-induced toxicity and oxidative stress.
| Model System | This compound Dose/Concentration | Key Findings | Reference |
| Phase 2 Clinical Trial (Mild-Moderate AD) | Up to 1000 mg twice daily (52 weeks) | Stabilized CSF and plasma Aβ40 levels compared to placebo. Increased brain volume loss was an unexpected finding. | |
| Transgenic Mouse Model (Tg2576) | Not specified (Red wine consumption) | Attenuated spatial memory deterioration and Aβ neuropathology. | |
| Human Neural Stem Cells (hNSCs) | Co-treatment with Aβ | Rescued Aβ-mediated neurotoxicity, inflammation, and oxidative stress via an AMPK-dependent pathway. | |
| BV2 Microglia Cells | Co-treatment with mCRP or LPS | Inhibited nitric oxide pathway, NLRP3 inflammasome, and release of pro-inflammatory cytokines. Increased expression of antioxidant genes (Cat, Sod2). |
Parkinson's Disease (PD)
Research in PD models indicates that this compound protects dopaminergic neurons from degeneration, improves motor function, and reduces oxidative stress and neuroinflammation. A proprietary oral formulation, Jotrol, has shown promise in a mouse model by improving muscle strength and motor coordination.
| Model System | This compound Dose/Concentration | Key Findings | Reference |
| Rodent Models (MPTP, 6-OHDA, Rotenone) | Various doses | Improved motor function, mitigated loss of dopaminergic neurons, mediated by anti-oxidative, anti-inflammatory, and anti-apoptotic mechanisms. | |
| Mouse Model (Jotrol formulation) | Not specified | Significantly improved muscle strength, motor coordination, and behavior. | |
| PARK2 Patient-derived Skin Cells | Not specified | Partially rescued mitochondrial defects. |
Huntington's Disease (HD)
In HD models, this compound has been shown to improve motor coordination and protect against the cytotoxicity of the mutant huntingtin (mHtt) protein, partly through SIRT1 activation. However, results have been mixed, with some studies showing limited efficacy.
| Model System | This compound Dose/Concentration | Key Findings | Reference |
| Mouse Model (N171-82Q) | SRT501 formulation | Did not significantly improve weight loss, motor performance, survival, or striatal atrophy. Showed beneficial anti-diabetic effects. | |
| Mouse Model | Not specified | Improved motor coordination and learning. | |
| 3-nitropropionic acid-induced Mouse Model | Repeated treatment | Significantly improved motor and cognitive impairments. | |
| Striatal Neuronal Cultures (HdhQ111) | Not specified | Protected against mutant polyglutamine-mediated cell death. |
Amyotrophic Lateral Sclerosis (ALS)
Studies using the SOD1G93A mouse model of ALS suggest that this compound can delay disease onset, prolong lifespan, and attenuate motor neuron loss. It appears to exert these effects by activating SIRT1, suppressing oxidative stress, and inhibiting apoptosis. However, the efficacy can be dependent on the dose and administration route.
| Model System | This compound Dose/Concentration | Key Findings | Reference |
| Mouse Model (SOD1G93A) | 20 mg/kg (intraperitoneal, twice weekly) | Delayed disease onset and extended survival by 7%. | |
| Mouse Model (SOD1G93A) | 160 mg/kg/day (dietary) | Delayed disease onset and extended lifespan by ~10%. | |
| Mouse Model (SOD1G93A) | 120 mg/kg/day (in chow) | No significant differences in disease onset or overall survival were found. | |
| Mouse Model (SOD1G93A) | 136 µg/kg/day (with MS-275) | Delayed symptom onset by 3 weeks and prolonged lifespan by 2 weeks. | |
| Patient-derived Mesenchymal Stem Cells | Not specified | Restored levels of SIRT1/AMPK and increased differentiation into neuron-like cells. |
Experimental Protocols
Protocol: In Vitro Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of this compound against a toxin (e.g., Aβ oligomers, MPP+, or glutamate) in a neuronal cell line (e.g., SH-SY5Y or PC12).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Neurotoxin (e.g., Amyloid-β 1-42 oligomers)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Incubate for 2-4 hours. Include a vehicle control group (medium with DMSO equivalent).
-
Toxin Exposure: Add the neurotoxin (e.g., 10 µM Aβ oligomers) to the wells (except for the control group). Incubate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes at room temperature. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Protocol: Western Blot for SIRT1 and Phospho-AMPK
This protocol outlines the detection of key proteins modulated by this compound in cell lysates.
Materials:
-
Cell or tissue lysates
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-phospho-AMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of lysates using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (7).
-
Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin) and total protein (for phosphoproteins).
Protocol: Immunohistochemistry for α-Synuclein
This protocol is for the detection of α-synuclein aggregates in paraffin-embedded brain tissue from a Parkinson's disease model.
Materials:
-
Paraffin-embedded brain sections (5-10 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Proteinase K (optional, for specific epitopes)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody (e.g., anti-α-synuclein)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each). c. Rinse in distilled water.
-
Antigen Retrieval: a. Submerge slides in pre-heated citrate buffer. b. Heat in a microwave or water bath at 95-100°C for 20 minutes. c. Allow slides to cool to room temperature (approx. 20 minutes). d. Rinse in PBS.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes. Rinse with PBS. Block non-specific binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the primary anti-α-synuclein antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS. Apply biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Signal Amplification: Wash slides with PBS. Apply ABC reagent and incubate for 30-60 minutes.
-
Visualization: Wash slides with PBS. Apply DAB substrate until brown staining develops. Stop the reaction by rinsing with water.
-
Counterstaining and Mounting: a. Lightly counterstain with hematoxylin. b. Dehydrate through graded ethanol and clear in xylene. c. Coverslip with permanent mounting medium.
-
Microscopy: Analyze sections under a light microscope.
General Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the efficacy of this compound in a neurodegenerative disease animal model.
Caption: Preclinical workflow for this compound efficacy testing.
This compound is a multifaceted compound with significant therapeutic potential in the context of neurodegenerative diseases. Its ability to modulate key cellular pathways involved in inflammation, oxidative stress, protein quality control, and mitochondrial function makes it a compelling subject of ongoing research. While preclinical studies have yielded many promising results, challenges related to its bioavailability and mixed outcomes in some studies highlight the need for further investigation, including the development of novel formulations and well-designed clinical trials to translate these findings into effective therapies for patients.
References
- 1. This compound in Neurodegeneration, in Neurodegenerative Diseases, and in the Redox Biology of the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. Frontiers | this compound: A potential therapeutic natural polyphenol for neurodegenerative diseases associated with mitochondrial dysfunction [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
Application Notes and Protocols for Measuring Resveratrol Bioavailability In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol with a wide range of reported health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2][3] However, the therapeutic potential of this compound is often limited by its low oral bioavailability, which is primarily due to its rapid and extensive metabolism in the intestine and liver.[1][4] Accurate measurement of this compound's bioavailability is therefore crucial for the development of effective delivery systems and for translating preclinical findings into clinical applications.
These application notes provide an overview of the common in vivo techniques and detailed protocols for measuring the bioavailability of this compound. They are intended to guide researchers, scientists, and drug development professionals in designing and executing robust pharmacokinetic studies.
Key Pharmacokinetic Parameters
The bioavailability of this compound is assessed by measuring key pharmacokinetic parameters after its administration. These parameters provide insights into the rate and extent of its absorption and metabolism.
-
Cmax (Maximum Plasma Concentration): The highest concentration of this compound or its metabolites in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to this compound or its metabolites over time, calculated from the plasma concentration-time curve.
-
t1/2 (Half-life): The time required for the plasma concentration of this compound or its metabolites to decrease by half.
Strategies to Enhance this compound Bioavailability
Numerous strategies are being explored to overcome the challenge of low this compound bioavailability. These approaches aim to protect this compound from rapid metabolism and enhance its absorption.
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its solubility, stability, and absorption. Studies in rats have shown that this compound-loaded SLNs can significantly increase its oral bioavailability. For instance, one study reported a 3.5-fold increase in relative bioavailability with SLNs compared to free this compound.
-
Co-administration with other compounds: Combining this compound with other natural compounds can inhibit its metabolism. Piperine, a compound found in black pepper, has been shown to enhance the bioavailability of this compound by inhibiting its glucuronidation. In a study with mice, co-administration of piperine with this compound increased the maximum serum concentration (Cmax) of this compound by 1544% and the area under the curve (AUC) by 229%.
-
Micronization: Reducing the particle size of this compound powder can increase its surface area, leading to improved dissolution and absorption.
-
Prodrugs and Analogs: Chemical modification of the this compound structure to create prodrugs or analogs, such as pterostilbene, can improve its metabolic stability and bioavailability. Pterostilbene, a dimethylether analog of this compound, has shown approximately 80% bioavailability in rats compared to about 20% for this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on this compound bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Dose | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 25 mg | Single dose | <10 (free this compound) | 0.5 - 2 | ~400-500 (total metabolites) | |
| 500 mg | Tablet | 71.2 ± 42.4 (free this compound) | - | 179.1 ± 79.1 (free this compound) | |
| 500 mg | Tablet | 4083.9 ± 1704.4 (glucuronidated) | - | 39732.4 ± 16145.6 (glucuronidated) | |
| 500 mg | Tablet | 1516.0 ± 639.0 (sulfated) | - | 14441.7 ± 7593.2 (sulfated) | |
| 400 mg | Single dose (fasting) | - | 0.5 | - | |
| 400 mg | Single dose (with high-fat meal) | - | 2.0 | - | |
| 150 mg | Veri-te™ this compound | - | - | 1245 (trans-resveratrol-glucuronide) | |
| 150 mg | Veri-Sperse™ | - | - | 2-fold increase vs Veri-te | |
| 75 mg | Veri-Sperse™ | No significant difference vs 150mg Veri-te | - | No significant difference vs 150mg Veri-te |
Table 2: Pharmacokinetic Parameters of this compound in Animals (Oral Administration)
| Animal Model | Dose | Formulation | Cmax | Tmax | AUC | Bioavailability | Reference |
| Rat | - | Pterostilbene | - | - | - | ~80% | |
| Rat | - | This compound | - | - | - | ~20% | |
| Mouse | 100 mg/kg | This compound | ~12 µM | 15 min | 368 ng/mL·min | - | |
| Mouse | 100 mg/kg | This compound + 10 mg/kg Piperine | 1544% increase vs this compound alone | - | 229% increase vs this compound alone | - | |
| Rat | - | This compound-loaded SLNs | - | - | 3.5-fold increase vs free drug | - | |
| Mouse | - | N-trimethyl chitosan conjugated palmitic acid SLNs | - | - | 3.8-fold increase vs free drug | - |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents (Rats or Mice)
This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound formulation in a rodent model.
1. Animals and Housing:
-
Use adult male or female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
House animals in a controlled environment (12 h light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to standard chow and water.
-
Acclimatize animals for at least one week before the experiment.
2. Formulation and Administration:
-
Prepare the this compound formulation (e.g., suspension in carboxymethylcellulose, nanoformulation).
-
Fast the animals overnight (12-16 hours) before oral administration, with free access to water.
-
Administer a single oral dose of the this compound formulation via gavage. The dose will depend on the study objectives (e.g., 100 mg/kg).
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL for mice, 0.5-1.0 mL for rats) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Blood can be collected via the tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 10,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
5. Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol (e.g., 3 volumes of solvent to 1 volume of plasma).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Use a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound and its major metabolites (this compound-3-O-glucuronide, this compound-4'-O-glucuronide, and this compound-3-O-sulfate).
-
A C18 reversed-phase column is commonly used for chromatographic separation.
-
The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass spectrometry detection is performed in negative or positive ion mode, using multiple reaction monitoring (MRM) for specific quantification of the parent compound and its metabolites.
-
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data.
Protocol 2: Human Clinical Trial for this compound Bioavailability
This protocol provides a general framework for a clinical study to assess the bioavailability of a this compound supplement in healthy volunteers. All human studies must be conducted in accordance with the Declaration of Helsinki and approved by an Institutional Review Board (IRB).
1. Study Population:
-
Recruit a cohort of healthy adult male and female volunteers.
-
Obtain written informed consent from all participants.
-
Conduct a screening visit to ensure participants meet the inclusion and exclusion criteria.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover design is often preferred.
-
Participants are randomly assigned to receive either the this compound supplement or a placebo, with a washout period between treatments.
3. Dosing and Blood Sampling:
-
Following an overnight fast, participants receive a single oral dose of the this compound supplement (e.g., 500 mg).
-
Collect venous blood samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma, which is then stored at -80°C.
4. Analytical Methodology:
-
Analyze plasma samples for this compound and its metabolites using a validated LC-MS/MS method as described in Protocol 1.
5. Data and Statistical Analysis:
-
Calculate pharmacokinetic parameters for each participant.
-
Perform statistical analysis to compare the bioavailability of the this compound supplement with the placebo and to assess for any significant differences between treatment groups.
Visualizations
Caption: this compound Metabolism Pathway.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
- 1. Properties of this compound: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of this compound: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cardiovascular Nutrapharmacology of this compound: Pharmacokinetics, Molecular Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Improve this compound Systemic and Topical Bioavailability: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resveratrol Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol with a wide range of demonstrated biological activities, including anti-inflammatory, antioxidant, cardioprotective, and anticancer effects[1]. However, its therapeutic potential is often limited by its low bioavailability due to rapid metabolism and elimination[1][2]. The choice of delivery method in preclinical animal studies is therefore a critical factor that can significantly influence experimental outcomes.
These application notes provide an overview and detailed protocols for common and advanced methods of this compound delivery in animal models. This document is intended to guide researchers in selecting the most appropriate administration route for their specific research objectives and to ensure reproducibility of experimental results.
Conventional Delivery Methods
Conventional delivery methods are widely used due to their relative simplicity and cost-effectiveness. However, they often result in variable absorption and low systemic bioavailability of this compound.
Oral Gavage
Oral gavage involves the direct administration of a substance into the stomach via a feeding tube. It is a common method for precise oral dosing in rodents.
Application Note: Oral gavage allows for the administration of a precise dose of this compound. However, the bioavailability of this compound administered this way is generally low due to extensive first-pass metabolism in the liver and intestines[2]. The choice of vehicle is crucial to ensure the suspension and stability of the poorly water-soluble this compound. Common vehicles include aqueous solutions of methylcellulose or carboxymethylcellulose (CMC) with a surfactant like Tween 80 to aid in solubilization[3]. It is important to prepare fresh solutions regularly and protect them from light to prevent degradation.
Experimental Protocol: Oral Gavage in Mice
-
Materials:
-
trans-Resveratrol powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water containing 0.2% (w/v) Tween 80. Some protocols may use 1% methylcellulose.
-
Sterile water
-
Ethanol (optional, for initial dissolving)
-
Magnetic stirrer and stir bar
-
Sonicator
-
Animal feeding needles (gavage needles), appropriate size for the animal (e.g., 20-22 gauge for mice)
-
Syringes
-
-
Procedure:
-
Vehicle Preparation:
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously to prevent clumping.
-
Add 0.2 g of Tween 80 to the solution.
-
Stir the mixture until the methylcellulose is fully hydrated and the solution is clear and viscous. This may require stirring for several hours or overnight at 4°C.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 25-100 mg/kg) and the number of animals.
-
For improved dispersion, this compound powder can be wetted with a minimal amount of ethanol before being added to the vehicle. Ensure the final ethanol concentration is low and safe for the animals.
-
Add the this compound powder to the prepared vehicle.
-
Stir the suspension vigorously using a magnetic stirrer for at least 30 minutes.
-
Use a sonicator to ensure a homogenous suspension.
-
Protect the final suspension from light by wrapping the container in aluminum foil. It is recommended to prepare the suspension fresh daily.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth of the gavage needle.
-
Draw the calculated volume of the this compound suspension into a syringe attached to the gavage needle. The typical dosing volume for mice is 10 mL/kg of body weight.
-
Carefully insert the gavage needle into the esophagus and gently deliver the suspension into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dietary Supplementation
This method involves incorporating this compound directly into the animal's chow. It mimics human consumption and is suitable for long-term studies.
Application Note: Dietary supplementation is a non-invasive method for chronic administration of this compound. However, it can be challenging to ensure a consistent and homogenous distribution of this compound in the feed, which may lead to variability in daily intake. The stability of this compound in the feed over time should also be considered. This method generally results in lower peak plasma concentrations compared to gavage but can maintain a more sustained, albeit low, level of this compound and its metabolites.
Experimental Protocol: Dietary Supplementation in Mice
-
Materials:
-
trans-Resveratrol powder
-
Standard powdered rodent chow (e.g., AIN-93G)
-
A suitable mixer (e.g., a V-blender or a planetary mixer) for ensuring homogenous mixing.
-
Pellet maker (if pelleted feed is required)
-
-
Procedure:
-
Diet Preparation:
-
Calculate the total amount of this compound needed based on the desired concentration in the diet (e.g., 0.2-0.4% w/w) and the total amount of feed to be prepared.
-
In a fume hood, weigh the required amount of this compound powder.
-
In a large container, combine the this compound powder with a small portion of the powdered chow and mix thoroughly. This is a pre-mixing step to ensure better distribution.
-
Gradually add the pre-mix to the rest of the powdered chow in the mixer.
-
Mix for a sufficient duration to achieve a homogenous blend. The mixing time will depend on the equipment used.
-
If pelleted feed is required, transfer the mixed powder to a pellet maker.
-
-
Administration and Monitoring:
-
Provide the this compound-supplemented diet to the animals ad libitum.
-
Store the prepared diet in a cool, dark, and dry place to minimize this compound degradation. It is advisable to prepare fresh batches of the diet regularly.
-
Monitor food consumption to estimate the daily intake of this compound per animal.
-
Ensure a control group receives the same diet without the addition of this compound.
-
-
Intraperitoneal (I.P.) Injection
I.P. injection involves administering this compound directly into the peritoneal cavity. This method bypasses first-pass metabolism, leading to higher bioavailability compared to oral routes.
Application Note: Intraperitoneal injection is a common route for administering drugs in animal studies to achieve rapid systemic exposure. For this compound, this method avoids the extensive metabolism that occurs after oral administration, resulting in higher plasma concentrations of the parent compound. However, the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol is often necessary to dissolve this compound, which can cause local irritation or toxicity. Therefore, it is crucial to use the lowest effective concentration of these solvents and to include appropriate vehicle control groups.
Experimental Protocol: Intraperitoneal Injection in Mice
-
Materials:
-
trans-Resveratrol powder
-
Solvent: Dimethyl sulfoxide (DMSO) or Ethanol
-
Vehicle: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
-
Procedure:
-
Solution Preparation:
-
Dissolve the required amount of this compound in a minimal volume of DMSO or ethanol.
-
Dilute the this compound solution with sterile saline or PBS to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically ≤10% of the total injection volume) to avoid toxicity.
-
Ensure the final solution is clear and free of precipitates. Gentle warming may be necessary to aid dissolution.
-
Prepare the solution fresh before each injection and protect it from light.
-
-
Administration:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Slowly inject the this compound solution into the peritoneal cavity.
-
The typical injection volume for mice is 5-10 mL/kg of body weight.
-
-
Control Group:
-
Administer the same volume of the vehicle (e.g., saline with the same final concentration of DMSO or ethanol) to the control group of animals.
-
-
Advanced Delivery Systems
Advanced delivery systems, such as nanoparticles and liposomes, are designed to overcome the challenges of low solubility and poor bioavailability of this compound. These formulations can protect this compound from degradation, enhance its absorption, and potentially target it to specific tissues.
Nanoparticle Formulations
Encapsulating this compound into nanoparticles can improve its stability, solubility, and bioavailability.
Application Note: this compound-loaded nanoparticles have shown promise in increasing the oral bioavailability of this compound by protecting it from degradation in the gastrointestinal tract and enhancing its uptake. Various types of nanoparticles can be used, including polymeric nanoparticles and solid lipid nanoparticles. The choice of nanoparticle material and preparation method will influence the particle size, drug loading, and release characteristics.
Experimental Protocol: Preparation of this compound-Loaded Polymeric Nanoparticles (Double Emulsion Evaporation Method)
-
Materials:
-
trans-Resveratrol
-
Polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve a specific amount of this compound and PLGA in DCM to form the oil phase.
-
Add a small volume of deionized water to the oil phase.
-
Emulsify this mixture using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) primary emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of PVA solution.
-
Homogenize or sonicate the mixture again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this process.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilize the purified nanoparticles to obtain a dry powder for storage and later use.
-
-
Characterization:
-
Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
-
-
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.
Application Note: Liposomal encapsulation can enhance the solubility and stability of this compound, protecting it from enzymatic degradation and improving its cellular uptake. The composition of the liposomes can be modified to control the release rate and biodistribution of this compound.
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Materials:
-
trans-Resveratrol
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol
-
Chloroform or a mixture of chloroform and methanol
-
Phosphate-Buffered Saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Sonicator or extruder
-
-
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS buffer and rotating the flask. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.
-
-
Characterization:
-
Characterize the liposomes for their size, zeta potential, and encapsulation efficiency.
-
-
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of this compound administered via different delivery methods in animal models. These values are compiled from various studies and can vary depending on the animal species, dose, and specific formulation.
Table 1: Pharmacokinetic Parameters of this compound with Conventional Delivery Methods in Rats
| Delivery Method | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Oral Gavage | 50 mg/kg | ~150 | ~0.5 | ~600 | ~20% | |
| Oral Gavage | 100 mg/kg | 483 ± 153 | 0.5 | 6519 ± 1592 | - | |
| Intravenous | 5 mg/kg | - | - | 6076 ± 2959 | 100% | |
| Intraperitoneal | 20 mg/kg | ~4000 (total this compound) | ~0.25 | - | - |
Table 2: Pharmacokinetic Parameters of this compound with Advanced Delivery Systems in Rats
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Carboxymethyl Chitosan Nanoparticles | - | - | - | - | 3.5-fold | |
| Zein Nanoparticles | - | - | - | - | 19.2-fold | |
| Nanosuspension | 120 mg/kg | ~3.35-fold higher than raw | - | ~1.27-fold higher than raw | - | |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | - | 5.7-fold higher than raw | - | 1.6-fold higher than raw | - |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo animal study investigating a novel this compound delivery system.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and antioxidant defense.
Wnt/β-catenin Signaling Pathway
This compound can inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers.
PI3K/Akt/mTOR Signaling Pathway
This compound can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Conclusion
The selection of an appropriate delivery method is paramount for the successful in vivo investigation of this compound. While conventional methods like oral gavage and dietary supplementation are widely used, they are associated with low bioavailability. Intraperitoneal injection offers a way to bypass first-pass metabolism but introduces potential solvent toxicity. Advanced formulations such as nanoparticles and liposomes present promising strategies to enhance the bioavailability and therapeutic efficacy of this compound, though their preparation is more complex. Researchers should carefully consider the advantages and disadvantages of each method in the context of their specific research questions, study duration, and animal model. The provided protocols and data serve as a foundational guide for designing and executing robust and reproducible animal studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound supplementation of high‐fat diet‐fed pregnant mice promotes brown and beige adipocyte development and prevents obesity in male offspring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Resveratrol and its Metabolites in Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in various plants, including grapes, peanuts, and berries. It has garnered significant scientific interest due to its potential antioxidant, anti-inflammatory, and cardioprotective properties. To understand its bioavailability, pharmacokinetics, and biological activity, it is crucial to accurately quantify this compound and its primary metabolites—glucuronide and sulfate conjugates—in biological matrices such as plasma. High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is the gold standard for this purpose. This application note provides detailed protocols and quantitative data for the analysis of this compound and its metabolites in plasma.
Experimental Workflow
The general workflow for the quantification of this compound and its metabolites in plasma involves several key steps, from sample collection to data analysis.
Troubleshooting & Optimization
Technical Support Center: Enhancing Resveratrol Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with resveratrol's low aqueous solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my cell culture medium?
This compound has very low solubility in aqueous solutions like cell culture media. Its solubility in water is approximately 0.03-0.05 mg/mL, and in phosphate-buffered saline (PBS) at pH 7.2, it's about 0.1 mg/mL[1][2][3]. When a concentrated stock solution of this compound (typically dissolved in an organic solvent like DMSO or ethanol) is diluted into the aqueous medium, the concentration may exceed its solubility limit, causing it to precipitate out of the solution.
Q2: What is the best solvent to prepare a this compound stock solution?
The choice of solvent depends on the required stock concentration and the tolerance of your in vitro system to the solvent. Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents.
-
DMSO: Solubilizes this compound up to approximately 50 mg/mL[3].
-
Ethanol: Solubilizes this compound up to approximately 50-88 mg/mL[1].
-
Dimethylformamide (DMF): Offers higher solubility at approximately 100 mg/mL.
-
Polyethylene Glycol 400 (PEG-400): Shows excellent solubility, reaching up to 374 mg/mL.
Best Practice: Always prepare a high-concentration stock solution, and then dilute it into your assay medium. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity or other off-target effects.
Troubleshooting Guide: Solubility Enhancement Techniques
Several methods can be employed to improve the solubility and stability of this compound in aqueous solutions for in vitro assays.
Standard Solvent-Based Approaches
This is the most direct method but requires careful optimization to avoid solvent toxicity.
| Solvent | Solubility (mg/mL) | Reference(s) |
| Water | 0.03 - 0.05 | |
| PBS (pH 7.2) | ~ 0.1 | |
| Ethanol | ~ 50 - 88 | |
| DMSO | ~ 50 | |
| Dimethylformamide (DMF) | ~ 100 | |
| PEG-400 | ~ 374 |
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
-
Preparation: Perform all steps under a sterile hood and protect the solution from light, as this compound is light-sensitive.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, light-protecting microcentrifuge tube.
-
Dissolution: Add the appropriate volume of cell culture-grade DMSO to achieve a 100 mM concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Caption: Workflow for preparing a this compound stock solution.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming a water-soluble inclusion complex.
| Cyclodextrin Type | Fold Increase in Solubility | Final Concentration | Reference(s) |
| Sulfobutylether-β-cyclodextrin | ~37x | 1.1 mg/mL (from 0.03 mg/mL) | |
| β-cyclodextrin | ≥ 100x | Not specified | |
| γ-cyclodextrin | ~9x | 43.1% of target concentration achieved |
This method creates an amorphous complex with enhanced solubility.
-
Solution A: Dissolve this compound (e.g., 3 mg) in a minimal amount of ethanol (e.g., 1.5 mL).
-
Solution B: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water (e.g., a 1:1.5 molar ratio of this compound to cyclodextrin in 5 mL of water).
-
Mixing: Slowly drip the this compound solution (Solution A) into the aqueous cyclodextrin solution (Solution B) while gently stirring.
-
Evaporation: Continue stirring the hydroalcoholic mixture (e.g., at 700 rpm) to facilitate the evaporation of ethanol.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid, water-soluble powder of the this compound-cyclodextrin complex.
Caption: Encapsulation of hydrophobic this compound within a cyclodextrin cavity.
Nanoparticle Formulations
Encapsulating this compound into nanoparticles can significantly enhance its water solubility, stability, and cellular uptake.
This protocol is adapted from a method for creating polymeric nanoparticles.
-
Oil Phase: Co-dissolve 50 mg of PGA-co-PDL polymer and 2.5-5 mg of this compound in 2 mL of an organic solvent like dichloromethane (DCM).
-
Primary Emulsion (w/o): Add a primary aqueous solution to the oil phase and sonicate to form a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion dropwise into a larger volume of a second aqueous solution (e.g., 20 mL of 1% w/v polyvinyl alcohol (PVA)) while stirring to form the final water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Continue stirring (e.g., at 500 rpm) to allow the organic solvent (DCM) to evaporate, leading to the formation of solid nanoparticles.
-
Collection: The resulting nanoparticles can be collected by centrifugation and washed to remove excess reagents.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium.
| Formulation Component | Result | Reference(s) |
| IPM, PEG400, Cremophor RH40 | ≥ 1,000x increase in solubility vs. water | |
| Olive oil, Tween 80, Propylene glycol | 94% dissolution efficiency vs. 42% for pure drug |
This protocol is a general guide based on common SEDDS preparation methods.
-
Dissolution: In a glass vial, dissolve 50 mg of this compound in the co-surfactant (e.g., melted PEG 1500) by heating to 40-45°C while stirring.
-
Component Addition: Add the calculated amounts of the oil (e.g., Castor oil) and surfactant (e.g., Cremophor RH60) to the mixture.
-
Homogenization: Continue mixing under continuous agitation (e.g., 300 rpm) at 50°C for 30 minutes or until a clear, homogeneous mixture is obtained.
-
Storage: The resulting formulation can be stored at room temperature until use. When added to your aqueous assay buffer, it will self-emulsify with gentle mixing.
Caption: Process of spontaneous nanoemulsion formation from a SEDDS formulation.
References
Technical Support Center: Overcoming Challenges in Resveratrol Oral Bioavailability
This technical support center is designed for researchers, scientists, and drug development professionals actively working with resveratrol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of this compound's oral bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound in our animal studies after oral administration. What are the primary reasons for this?
A1: Low and variable oral bioavailability of this compound is a well-documented challenge. The primary reasons are:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with very low water solubility (approximately 0.03-0.05 mg/mL), which limits its dissolution in the gastrointestinal fluids—a critical step for absorption.[1][2]
-
Extensive First-Pass Metabolism: After absorption from the intestine, this compound is rapidly and extensively metabolized in the enterocytes and the liver. The primary metabolic pathways are glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs), which convert this compound into more water-soluble metabolites that are easily excreted.[3][4] This results in less than 1% of the parent compound reaching systemic circulation.[4]
-
Chemical Instability: The biologically active trans-isomer of this compound can isomerize to the less active cis-isomer when exposed to light (UV and visible) and is also susceptible to degradation at alkaline pH.
Q2: What are the most common strategies to improve the oral bioavailability of this compound in preclinical studies?
A2: Several strategies are being investigated to enhance the oral bioavailability of this compound. The most common approaches include:
-
Nanoformulations: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract, improve its solubility and dissolution rate, and enhance its absorption. Common nanoformulations include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles (e.g., PLGA-based), liposomes, and nanoemulsions.
-
Co-administration with Bioenhancers: Certain compounds can inhibit the metabolic enzymes responsible for this compound's rapid breakdown. Piperine, an alkaloid from black pepper, is a well-known inhibitor of glucuronidation and has been shown to significantly increase the bioavailability of this compound in animal studies.
-
Chemical Modification (Prodrugs): Modifying the chemical structure of this compound, for instance, by creating ester prodrugs, can mask the hydroxyl groups that are targets for metabolism. These prodrugs can then be converted back to the active this compound form in the body.
-
Micronization: Reducing the particle size of this compound powder increases its surface area, which can lead to an enhanced dissolution rate and improved absorption.
Q3: We are developing a this compound-loaded solid lipid nanoparticle (SLN) formulation. What are the critical quality attributes we should monitor?
A3: For a this compound-loaded SLN formulation, the following critical quality attributes should be carefully characterized:
-
Particle Size and Polydispersity Index (PDI): These parameters influence the dissolution rate, absorption, and stability of the formulation. A smaller particle size and a narrow PDI are generally desirable.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension. A higher absolute zeta potential value suggests better stability.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters determine the amount of this compound successfully encapsulated within the nanoparticles and the overall drug content in the formulation, respectively.
-
Crystalline State: Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can be used to assess the physical state of this compound within the lipid matrix, which can affect its release profile.
-
In Vitro Release Profile: This should be evaluated under conditions that mimic the gastrointestinal tract to predict the in vivo behavior of the formulation.
Q4: How can we troubleshoot low encapsulation efficiency in our this compound nanoformulation?
A4: Low encapsulation efficiency can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Drug-to-Lipid/Polymer Ratio: Increasing the proportion of the lipid or polymer matrix relative to the drug can sometimes improve encapsulation. However, there is an optimal range that needs to be determined experimentally.
-
Select an Appropriate Organic Solvent: The solubility of both this compound and the carrier material in the chosen organic solvent is crucial for efficient encapsulation during the formulation process.
-
Adjust Formulation Process Parameters: Factors such as homogenization speed, sonication time, and temperature can significantly impact nanoparticle formation and drug encapsulation. These parameters should be systematically optimized.
-
Modify the Aqueous Phase: The pH and composition of the aqueous phase can influence the partitioning of this compound and the stability of the forming nanoparticles.
Section 2: Troubleshooting Guides
Troubleshooting In Vivo Pharmacokinetic Studies
| Problem | Potential Cause | Troubleshooting Steps |
| No detectable this compound in plasma | - Insufficient dose. - Rapid metabolism. - Analytical method not sensitive enough. - Instability of this compound in plasma samples. | - Increase the administered dose. - Co-administer with a metabolic inhibitor like piperine. - Validate and optimize the analytical method (e.g., LC-MS/MS) for higher sensitivity. - Ensure proper handling and storage of plasma samples (e.g., on ice, with antioxidants). |
| High inter-animal variability | - Inconsistent oral gavage technique. - Differences in food intake (fasted vs. fed state). - Genetic variability in metabolic enzyme expression. | - Ensure consistent and accurate dosing technique. - Standardize the fasting period for all animals before the study. - Use a larger number of animals per group to account for biological variability. |
| Unexpectedly high Cmax but low AUC | - Rapid absorption followed by very rapid elimination. - Formulation releases the drug too quickly ("burst release"). | - Analyze plasma for this compound metabolites to confirm rapid metabolism. - Modify the formulation to achieve a more sustained release profile. |
Troubleshooting Caco-2 Permeability Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) for this compound | - Low solubility of this compound in the transport buffer. - High binding to the plate material. - Efflux by transporters in the Caco-2 cells. | - Use a buffer with a small percentage of a non-toxic solubilizing agent (e.g., DMSO), ensuring it doesn't compromise monolayer integrity. - Pre-saturate the plate wells with a this compound solution. - Perform a bi-directional permeability study (Apical to Basolateral and Basolateral to Apical) to determine the efflux ratio. |
| Poor Caco-2 monolayer integrity (low TEER values) | - Cell culture contamination. - Toxicity of the this compound formulation. - Improper handling of the cell culture inserts. | - Check for microbial contamination. - Assess the cytotoxicity of the formulation on Caco-2 cells before the permeability assay. - Handle the inserts gently to avoid damaging the cell monolayer. |
| High variability between replicate wells | - Inconsistent cell seeding density. - Edge effects in the multi-well plate. - Pipetting errors. | - Ensure a uniform cell suspension and consistent seeding in all wells. - Avoid using the outer wells of the plate, which are more prone to evaporation. - Use calibrated pipettes and ensure consistent pipetting technique. |
Section 3: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 228.24 g/mol | |
| Aqueous Solubility | ~0.03-0.05 mg/mL | |
| logP | 3.1 - 3.4 | |
| pKa | ~8.99 | |
| Melting Point | ~254 °C |
Table 2: Comparison of Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 120 | 1850 | 11420 | 100 | |
| This compound Nanosuspension | 120 | 6200 | 14500 | 127 | |
| Free this compound Suspension | 20 | 134.3 | 436.4 | 100 | |
| This compound Nanocores | 20 | 385.7 | 1195.8 | 274 | |
| This compound LbL Nanoparticles | 20 | 258.9 | 768.1 | 176 | |
| This compound + Piperine | 100 | ~1544% of this compound alone | ~229% of this compound alone | 229 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Section 4: Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound Nanoformulation in Rats
Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of a this compound nanoformulation after oral administration in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound nanoformulation and control (e.g., this compound suspension)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
HPLC or LC-MS/MS system for this compound analysis
Procedure:
-
Animal Acclimatization and Fasting: House the rats in a controlled environment for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
Dosing: Divide the rats into groups (e.g., control and test formulation, n=6 per group). Administer a single oral dose of the this compound formulation or control via oral gavage. Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 10,000 rpm for 10 minutes) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis:
-
Protein Precipitation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for this compound concentration using a validated HPLC or LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t₁/₂ (half-life).
Protocol 2: Caco-2 Cell Permeability Assay for this compound
Objective: To assess the intestinal permeability of a this compound formulation using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with permeable supports
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound formulation and control
-
TEER meter
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the permeable supports of the Transwell® plates. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers to ensure their integrity. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the this compound formulation to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Section 5: Visualizations
Diagram 1: this compound Metabolism Pathway
Caption: Major metabolic pathways of this compound in the intestine and liver.
Diagram 2: Experimental Workflow for Nanoformulation Development
Caption: A typical experimental workflow for developing this compound nanoformulations.
References
Technical Support Center: Optimizing Resveratrol Dosage for Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing resveratrol dosage for cancer cell line experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: High Variability in Experimental Results
-
Question: We are observing significant variability in our results between experiments, even when using the same this compound concentrations. What could be the cause?
-
Answer: High variability can stem from several factors related to this compound's stability. First, assess the integrity of your this compound stock solution. Verify its age and storage conditions, as improper storage can lead to degradation. When possible, quantify the concentration and purity of your stock solution using methods like HPLC. Secondly, evaluate your experimental workflow. Minimize the exposure of any solutions containing this compound to light and elevated temperatures. It is best practice to prepare fresh dilutions from your stock solution for each experiment. Finally, consider the stability of this compound in your specific cell culture medium. You can perform a time-course stability study of this compound in your medium under standard incubation conditions (37°C, 5% CO₂) to determine its degradation rate.
Issue 2: Low or No Observed Biological Activity
-
Question: We are not observing the expected biological effects of this compound on our cancer cell lines. What should we troubleshoot?
-
Answer: A lack of biological activity is often due to the degradation of this compound. First, confirm that you are using trans-resveratrol, which is the more biologically active isomer. Review your preparation and handling procedures to ensure that all steps are performed under light-protected and temperature-controlled conditions. The pH of your final solution is also critical; ensure it is in a stable range (pH < 6.8), as this compound degrades more rapidly in alkaline environments. It is also advisable to conduct a dose-response and time-course experiment, as the effective concentration of this compound may be decreasing over the duration of your experiment.
Issue 3: Unexpected Cytotoxicity in Control Cells
-
Question: Our vehicle control (DMSO) is showing some level of cytotoxicity. How can we address this?
-
Answer: While DMSO is a common solvent for this compound, high concentrations can be toxic to cells. It is crucial to determine the maximum concentration of DMSO your specific cell line can tolerate without affecting viability. We recommend running a dose-response curve for DMSO alone. Typically, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally below 0.1%. Ensure that the DMSO concentration is consistent across all experimental and control groups.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cancer cell line studies?
A1: The effective concentration of this compound can vary significantly depending on the cancer cell line. Based on published data, a common starting range for dose-response experiments is between 10 µM and 100 µM. Some studies have reported effects at lower concentrations, while others have required concentrations up to 300 µM to observe significant growth inhibition.[1] It is recommended to perform a broad dose-response experiment to determine the optimal concentration for your specific cell line.
Q2: How long should I incubate cancer cells with this compound?
A2: Incubation times in published studies typically range from 24 to 72 hours. The optimal duration depends on the specific biological question you are investigating. For cell viability and proliferation assays, a 24 to 48-hour incubation is common.[2] For studies on apoptosis or cell cycle arrest, longer incubation times of up to 72 hours may be necessary.[3] A time-course experiment is the best way to determine the optimal incubation time for your experimental setup.
Q3: Can this compound degrade in cell culture medium during incubation?
A3: Yes, the degradation of this compound in cell culture medium is a significant consideration. Standard cell culture media are typically buffered to a physiological pH of around 7.4, an environment in which this compound is less stable. The standard incubation temperature of 37°C also accelerates its degradation. Therefore, it is advisable to prepare fresh this compound-containing media for each experiment and to consider the stability of this compound over the time course of your experiment.
Q4: How does this compound affect different cancer cell lines?
A4: this compound's effects are cell-line specific. For example, it has been shown to induce marked growth inhibition in MCF7 (breast cancer), SW480 (colon cancer), and HL60 (leukemia) cell lines, with IC50 values generally ranging from 70-150 µM.[4] However, other cell lines may be more resistant.[4] The compound's pleiotropic nature means it can modulate various signaling pathways, leading to different outcomes such as cell cycle arrest, apoptosis, and inhibition of metastasis, depending on the genetic background of the cancer cells.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 51.18 | 24 |
| MDA-MB-231 | Breast Cancer | 144 | 24 |
| HepG2 | Hepatocellular Carcinoma | 57.4 | 24 |
| A549 | Lung Adenocarcinoma | 35.05 | Not Specified |
| A431 | Skin Epidermoid Carcinoma | 42 | 24 |
| SW480 | Colon Carcinoma | ~70-150 | Not Specified |
| HCE7 | Colon Carcinoma | ~70-150 | Not Specified |
| Seg-1 | Esophageal Adenocarcinoma | ~70-150 | Not Specified |
| HL60 | Promyelocytic Leukemia | ~70-150 | Not Specified |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Annexin V Apoptosis Assay
This protocol is used to detect apoptosis by flow cytometry.
-
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
Caption: this compound's modulation of the Wnt/β-catenin pathway.
Caption: this compound's inhibition of the STAT3 signaling pathway.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. This compound suppresses the growth and metastatic potential of cervical cancer by inhibiting STAT3Tyr705 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Resveratrol Degradation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance on a common challenge in experimental settings: the degradation of resveratrol in cell culture media. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This guide also includes detailed experimental protocols and quantitative data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in cell culture media?
A1: this compound is susceptible to degradation from several factors, with the most common being:
-
pH: this compound is relatively stable in acidic to neutral conditions (pH 1-7) but degrades exponentially in alkaline environments (pH > 6.8). Standard cell culture media are typically buffered to a physiological pH of around 7.4, creating an unstable environment for this compound.[1][2]
-
Light Exposure: Both UV and visible light can cause the more biologically active trans-resveratrol to isomerize into the less active cis-resveratrol, and can also lead to photodegradation.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of this compound degradation.[1] Standard cell culture incubation at 37°C contributes to its instability over time.
-
Oxidation: this compound can undergo spontaneous oxidation in aqueous solutions. This process can be catalyzed by factors like the presence of metal ions and bicarbonate ions in the media, leading to the production of hydrogen peroxide (H₂O₂).
-
Media Composition: Certain components of cell culture media, such as sodium bicarbonate, have been shown to markedly stimulate the degradation of this compound.
Q2: My cell culture medium containing this compound has changed color (e.g., turned yellow or brown). What does this indicate?
A2: A change in the color of your cell culture medium is a strong indicator of this compound degradation. This discoloration is often due to the formation of oxidation products. When this compound degrades, it can generate compounds that alter the color of the medium. If you observe a color change, it is highly likely that the concentration of active this compound has significantly decreased.
Q3: I am not observing the expected biological effects of this compound in my cell culture experiments. Could this be due to degradation?
A3: Yes, a lack of biological activity is a common consequence of this compound degradation. If the trans-resveratrol isomer, which is more biologically active, degrades or converts to the less active cis-isomer, you may see a diminished or complete loss of the expected cellular response. It is crucial to ensure that a sufficient concentration of active this compound is present throughout your experiment.
Q4: How can I prepare and store this compound stock solutions to maximize stability?
A4: Proper preparation and storage of stock solutions are critical for minimizing degradation. Follow these best practices:
-
Solvent Choice: Due to its poor water solubility, dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.
-
Light Protection: Always prepare and store this compound solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, aliquots can be stored at 4°C.
-
Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
-
Inert Gas: For maximum protection against oxidation, consider purging the stock solution vial with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Variability in Experimental Results
-
Question: I'm observing significant variability between replicate experiments. How can I troubleshoot this?
-
Answer:
-
Assess Stock Solution Integrity: Re-evaluate the age and storage conditions of your this compound stock. If it's old or has been stored improperly, prepare a fresh stock solution.
-
Standardize Solution Preparation: Ensure you are using a consistent and validated protocol for preparing your working solutions from the stock. Prepare fresh dilutions for each experiment.
-
Minimize Exposure During Experiment: Protect all this compound-containing solutions from light and keep them on ice or at 4°C as much as possible during your experimental setup.
-
Perform a Stability Check: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium under your exact experimental conditions (37°C, 5% CO₂).
-
Issue 2: Low or No Biological Activity
-
Question: My experiments are showing a weak or non-existent response to this compound treatment. What should I do?
-
Answer:
-
Confirm the Isomer: Ensure you are using trans-resveratrol, as it is the more biologically active form.
-
Review Handling Procedures: Strictly adhere to protocols that protect this compound from light and heat. Ensure the final pH of your culture medium is within a stable range for this compound if possible, though this is often constrained by cell health requirements.
-
Consider a Dose-Response and Time-Course: The effective concentration of this compound may be decreasing significantly over the duration of your experiment. Perform a dose-response study and a time-course analysis to understand the kinetics of this compound's effect and its degradation in your system.
-
Add Stabilizing Agents: Consider the addition of antioxidants like ascorbic acid or pyruvate to your culture medium to help reduce the oxidative degradation of this compound.
-
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on its chemical environment. The following table summarizes the half-life of trans-resveratrol at various pH levels and temperatures.
| pH | Temperature (°C) | Half-Life | Reference |
| 1.2 | 37 | > 90 days | |
| 7.4 | 37 | < 3 days | |
| 8.0 | 37 | < 10 hours | |
| 9.0 | 37 | ~ first-order and zero-order kinetics | |
| 10.0 | 37 | < 5 minutes |
Note: The data presented is a synthesis from multiple sources and should be used as a guideline. Actual stability will vary depending on the specific composition of the cell culture medium.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium using HPLC
This protocol outlines a method to quantify the concentration of trans-resveratrol over time in your specific cell culture medium.
Materials:
-
trans-resveratrol standard
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% trifluoroacetic acid or formic acid)
-
Reverse-phase C18 HPLC column
-
HPLC system with UV detector (detection at ~306 nm)
-
Sterile, amber microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Prepare this compound-Spiked Medium:
-
Prepare a stock solution of trans-resveratrol in DMSO (e.g., 100 mM).
-
Spike your cell culture medium with the this compound stock to achieve your desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Place the tubes in a cell culture incubator at 37°C and 5% CO₂.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
Immediately store the sample at -80°C until all time points are collected to halt further degradation.
-
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Prepare a standard curve of trans-resveratrol in your cell culture medium.
-
Inject the standards and your collected samples onto the HPLC system.
-
A common mobile phase is a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% TFA) to maintain an acidic pH.
-
Set the UV detector to monitor the absorbance at approximately 306 nm.
-
-
Data Analysis:
-
Quantify the peak area corresponding to trans-resveratrol in your samples against the standard curve.
-
Plot the concentration of trans-resveratrol versus time to determine the degradation kinetics and calculate the half-life under your specific experimental conditions.
-
Visualizations
Logical Flow for Troubleshooting this compound Degradation
Caption: A flowchart for troubleshooting common issues with this compound experiments.
Experimental Workflow for this compound Stability Assay
Caption: Workflow for assessing the stability of this compound in cell culture media.
Simplified this compound Signaling Pathway
Caption: Key signaling pathways activated by this compound, including SIRT1 and AMPK.
References
Technical Support Center: Resveratrol Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the extraction of resveratrol from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for this compound extraction?
A1: The most commercially viable natural sources for this compound are grapes (Vitis vinifera), particularly the skins and seeds, and the roots of Japanese Knotweed (Polygonum cuspidatum).[1][2][3][4] Other sources include peanuts, berries, and Itadori tea.[5] Polygonum cuspidatum generally has a much higher concentration of this compound compared to grapes.
Q2: Which extraction method should I choose?
A2: The choice of extraction method depends on factors like laboratory scale, desired purity, cost, and environmental considerations.
-
Solvent Extraction (Maceration, Reflux, Soxhlet): A conventional, widely used, and cost-effective method. However, it can be time-consuming and may require large volumes of organic solvents.
-
Ultrasound-Assisted Extraction (UAE): A green technique that uses ultrasonic waves to enhance extraction efficiency, often resulting in shorter extraction times and reduced solvent consumption compared to conventional methods.
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to rapidly heat the solvent and plant material, significantly reducing extraction time and improving yield. It can, however, lead to the degradation of thermally unstable compounds if not properly controlled.
-
Supercritical Fluid Extraction (SFE): A green and highly selective method that uses supercritical fluids, most commonly CO₂, as the solvent. It offers high purity extracts with no residual organic solvents but requires specialized, high-cost equipment.
Q3: Why is my this compound yield consistently low?
A3: Low this compound yield is a common issue that can be attributed to several factors:
-
Suboptimal Extraction Parameters: Factors such as solvent type, solvent-to-solid ratio, temperature, and extraction time must be optimized.
-
Raw Material Quality: The concentration of this compound varies significantly depending on the plant species, geographical origin, harvest time, and storage conditions.
-
Presence of Glucosides: In sources like Polygonum cuspidatum, a significant portion of this compound exists as its glucoside, polydatin. Without a hydrolysis step to convert polydatin to this compound, the final yield of this compound will be significantly lower.
-
Degradation: this compound is sensitive to light, high temperatures, and oxidative conditions, which can lead to its degradation during the extraction process.
Q4: My final product contains many impurities. How can I improve its purity?
A4: Co-extraction of other compounds like emodin, physcion, and various polyphenols is a frequent challenge, especially from sources like Polygonum cuspidatum. To improve purity, post-extraction purification steps are necessary. Common techniques include:
-
Liquid-Liquid Extraction: Used to partition compounds based on their differential solubility in two immiscible liquid phases.
-
Column Chromatography: A highly effective method for separating this compound from other impurities based on their different affinities for the stationary phase.
-
Filtration: Can be used to remove non-polar or less polar compounds and physical debris from the initial extract.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Incorrect Solvent: The solvent may not be optimal for this compound. 2. Suboptimal Conditions: Temperature, time, or solid-liquid ratio may be inadequate. 3. Polydatin Content (for P. cuspidatum): Failure to hydrolyze polydatin (this compound glucoside) into this compound. 4. Insufficient Cell Wall Disruption: Plant material may not be ground finely enough. | 1. Solvent Optimization: Ethanol (70-95%) is a common and effective choice. Experiment with different polar organic solvents like methanol or acetone, keeping safety precautions in mind. 2. Parameter Optimization: Systematically optimize temperature (e.g., 40-70°C), time (e.g., 1-24h for maceration, 10-40 min for UAE/MAE), and solid-liquid ratio (e.g., 1:10 to 1:35 g/mL). 3. Introduce Hydrolysis Step: Perform acid hydrolysis (e.g., using sulfuric acid at pH 1) on the extract to convert polydatin to this compound, which can increase the yield up to 4-fold. 4. Pre-treatment: Ensure the plant material is dried and ground to a fine powder (e.g., 40 mesh) to increase the surface area for extraction. |
| Product Degradation (Discoloration, Low Potency) | 1. High Temperature: this compound is heat-sensitive and can degrade at elevated temperatures. 2. Light Exposure: UV radiation can cause isomerization (trans- to cis-resveratrol) and degradation. 3. Oxidation: Exposure to air can lead to oxidative degradation. | 1. Temperature Control: Use lower extraction temperatures, especially for longer durations. For MAE, optimize power and time to avoid overheating. For SFE, optimal temperatures may range from 40-70°C. 2. Protect from Light: Conduct extraction and all subsequent processing steps in amber glassware or under low-light conditions. 3. Inert Atmosphere: Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent Results | 1. Variable Raw Material: Inconsistent quality and this compound content in the starting plant material. 2. Inconsistent Procedure: Variations in extraction parameters between batches. 3. Analytical Errors: Issues with quantification methods (e.g., HPLC). | 1. Standardize Raw Material: Source certified plant material. If possible, analyze the this compound content of the raw material before extraction. 2. Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for every step of the process. 3. Method Validation: Validate the analytical method for accuracy, precision, and linearity using a certified this compound standard. |
| Difficulty with Supercritical Fluid Extraction (SFE) | 1. Low Polarity of CO₂: Supercritical CO₂ is non-polar and may not efficiently extract more polar compounds like this compound on its own. 2. Incorrect Pressure/Temperature: The density and solvating power of the supercritical fluid are highly dependent on pressure and temperature. | 1. Add a Modifier: Use a polar co-solvent (modifier) like ethanol (5-10%) to increase the polarity of the supercritical fluid and enhance this compound solubility. 2. Optimize SFE Parameters: Systematically vary pressure (e.g., 20-35 MPa) and temperature (e.g., 50-70°C) to find the optimal conditions for this compound extraction. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for various this compound extraction methods, compiled from multiple studies. These values should be used as starting points for optimization.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
| Natural Source | Solvent | Temp. (°C) | Time (min) | Solid/Liquid Ratio (g/mL) | Yield/Rate | Reference |
| Peanut Sprouts | 80% Ethanol | 70 | 40 | 1:30 | 1.1% | |
| Grape Leaves | 40% Ethanol | 50 | 30 | 1:20 | - | |
| Grape Skin Residue | - (Enzymatic) | 57 | 43 | - | 0.293% | |
| Grapes | Ethyl Acetate | 62 | 20 | - | - |
Table 2: Microwave-Assisted Extraction (MAE) Parameters
| Natural Source | Solvent | Power (W) | Time (min) | Solid/Liquid Ratio (g/mL) | Yield/Rate | Reference |
| Veratrum nigrum L. Root | - | 600 | 10 | 1:20 | 2.713 mg/g | |
| Peanut Root | 60% Ethanol | 400 | 4.5 | 1:14 | 0.367% | |
| Functional Marmalade | 80% Methanol | 500 | 15 | 5:40 | - | |
| Functional Cookies | 80% Methanol | 250 | 15 | 5:20 | - |
Table 3: Supercritical Fluid Extraction (SFE) Parameters
| Natural Source | Modifier | Pressure (MPa/bar) | Temp. (°C) | Time (min) | Yield/Rate | Reference |
| Grape Skin Powder | 10% Ethanol | 300 bar | 40 | - | - | |
| Grape Pomace | - | 10-35 MPa | 50-70 | 60-180 | - | |
| Peanut Kernels | None | 7000 psi (~483 bar) | 70 | 50 | 0.788 µg/g |
Experimental Protocols & Workflows
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Grape Skins
-
Preparation of Material: Dry fresh grape skins at 40-50°C until brittle. Grind the dried skins into a fine powder (~40 mesh).
-
Extraction Setup: Place 10 g of powdered grape skins into a 500 mL beaker. Add 200 mL of 80% ethanol to achieve a 1:20 solid-to-liquid ratio.
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 50°C and the sonication time to 30 minutes.
-
Separation: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at 45°C to remove the ethanol.
-
Purification (Optional): The resulting crude extract can be further purified using column chromatography.
-
Quantification: Analyze the this compound content in the final extract using HPLC with a certified standard for comparison.
Protocol 2: Extraction and Hydrolysis of this compound from Polygonum cuspidatum
-
Preparation of Material: Dry the roots of Polygonum cuspidatum and grind them to a fine powder (~40 mesh).
-
Reflux Extraction: Place 100 g of the powder in a flask and add 600 mL of 95% ethanol (1:6 ratio). Allow the mixture to soak for 12 hours at room temperature.
-
Heating: Heat the mixture under reflux for 2 hours.
-
Filtration: Cool the mixture and filter it to separate the ethanolic extract.
-
Concentration: Concentrate the extract using a rotary evaporator to obtain a crude paste.
-
Acid Hydrolysis: Re-dissolve the crude extract in a suitable solvent. Adjust the pH to 1.0 using sulfuric acid and heat the solution at 75°C for 8 hours to hydrolyze polydatin into this compound.
-
Neutralization and Purification: Cool the solution and neutralize it. Proceed with liquid-liquid extraction using a solvent like ethyl acetate to purify the this compound.
-
Final Steps: Wash the organic phase, dry it, and evaporate the solvent to obtain the final product. Analyze purity and yield via HPLC.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. The process of extracting polydatin and this compound from polygonum cuspidatum extract. [greenskybio.com]
- 2. The Grape Escape: A Comprehensive Guide to this compound Extraction [plantextractwholesale.com]
- 3. A simple method for the isolation and purification of this compound from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Extract this compound from Grapes: A Detailed Guide_Hangzhou greensky,Manufacturer of botanical extract [greenskybio.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Refining Resveratrol Treatment Duration for Optimal Effects In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with resveratrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine this compound treatment duration and navigate common challenges in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when translating in vitro this compound findings to in vivo models?
A1: The most significant challenge is this compound's low bioavailability.[1][2][3] Following oral administration, this compound is rapidly and extensively metabolized in the intestines and liver, leading to low plasma concentrations of the parent compound.[2][4] This discrepancy between the high concentrations often effective in vitro and the achievable levels in vivo can lead to a lack of observable effects.
Q2: How do this compound's metabolites influence its in vivo activity?
A2: this compound is primarily metabolized into glucuronide and sulfate conjugates. While initially considered less active, there is growing evidence that these metabolites can be converted back to this compound in target tissues or may possess their own biological activities, contributing to the overall in vivo effects. The nature and quantity of these metabolites can vary between individuals.
Q3: What is the difference between the cis- and trans- isomers of this compound?
A3: this compound exists in two isomeric forms: trans-resveratrol and cis-resveratrol. The trans-isomer is the more biologically active and stable form. The glucuronidation of the cis-form is significantly faster (5-10 times) than that of the trans-form, resulting in lower bioavailability of the cis-isomer.
Q4: How stable is this compound in experimental solutions?
A4: this compound is sensitive to light, alkaline pH, and high temperatures, which can cause degradation. It is more stable in acidic to neutral aqueous solutions (pH < 6.8) and is more soluble and stable in organic solvents like ethanol or DMSO.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in In Vivo Studies
If you are observing high variability or no significant biological effect in your in vivo this compound experiments, consider the following troubleshooting steps:
-
Verify this compound Integrity:
-
Isomer Confirmation: Ensure you are using the trans-resveratrol isomer, which is more biologically active.
-
Storage and Handling: Protect this compound stock solutions and experimental preparations from light and store them at appropriate temperatures (short-term at 4°C is preferable to room temperature). Prepare fresh dilutions for each experiment.
-
pH of Vehicle: Confirm that the pH of your vehicle for administration is in the stable range for this compound (below 6.8).
-
-
Evaluate Bioavailability and Dosing Strategy:
-
Route of Administration: Oral gavage is common, but its efficacy is limited by first-pass metabolism. For some applications, alternative routes like intraperitoneal or subcutaneous injection might yield more consistent tissue concentrations, though they may not reflect a typical human exposure route.
-
Dose-Response and Time-Course: The effective dose and duration can vary significantly depending on the animal model and the endpoint being measured. A pilot dose-response and time-course experiment is highly recommended to determine the optimal parameters for your specific model.
-
Formulation: Consider using formulations designed to enhance bioavailability, such as micronized this compound or co-administration with other compounds that may inhibit its metabolism, although in vivo evidence for the latter is still emerging.
-
-
Consider the Animal Model:
-
Species Differences: this compound metabolism can differ between species, affecting its bioavailability and efficacy.
-
Disease Model: The underlying pathology of your animal model can influence this compound's effects. For instance, its impact on metabolic parameters might be more pronounced in a model of diet-induced obesity compared to a healthy animal.
-
Issue 2: Difficulty Correlating Plasma Levels with Tissue-Specific Effects
If you are struggling to reconcile low plasma concentrations of this compound with observed effects in specific tissues, consider these points:
-
Tissue Accumulation: this compound and its metabolites may accumulate in certain tissues to a greater extent than what is reflected in plasma concentrations.
-
Metabolite Activity: The biological effects in the target tissue could be mediated by this compound metabolites, which are often present at higher concentrations than the parent compound.
-
Enterohepatic Recirculation: this compound metabolites can be excreted in bile, deconjugated by gut microbiota, and the parent this compound reabsorbed, creating a cycle that can prolong its presence and activity in the body.
Data Presentation: In Vivo this compound Treatment Parameters
The following tables summarize quantitative data from various in vivo studies to provide a reference for treatment duration and dosage.
Table 1: Selected Preclinical (Animal) Studies on this compound
| Animal Model | Disease/Condition | This compound Dose | Treatment Duration | Key Findings | Reference(s) |
| Mice | Neuroblastoma | 40 mg/kg/day | Daily | Increased survival from 0% to 70% | |
| Mice | Breast Cancer | 1-5 mg/kg/day | Daily | No effect on growth or metastasis | |
| Rats | Colon Carcinogenesis | 8 mg/kg/day (oral gavage) | Daily, before, during, and after carcinogen treatment | Decreased tumor incidence | |
| Rabbits | High-Cholesterol Diet | 4 mg/kg/day | Not specified | Reduced atherosclerotic plaque formation | |
| Mice | Diet-Induced Obesity | 22.4 mg/kg/day | 15 weeks | Improved insulin sensitivity and mitochondrial function | |
| Rats | Chronic Cerebral Hypoperfusion | Not specified | Different timepoints | Improved cognitive function, activated autophagy | |
| Aged Rats | Normal Aging | 1.25 mg/day | 5 months | Improved cognitive performance and cerebral blood flow |
Table 2: Selected Clinical (Human) Trials on this compound
| Study Population | Condition | This compound Dose | Treatment Duration | Key Findings | Reference(s) |
| Obese Men | Obesity | 150 mg/day | 30 days | Calorie restriction-like metabolic changes | |
| Postmenopausal Women | Cognitive Health | 75 mg twice daily | 12 months | Crossover trial assessing cognitive effects | |
| Alzheimer's Disease Patients | Alzheimer's Disease | 500 mg to 2000 mg/day (dose escalation) | 1 year | Modulated neuro-inflammation | |
| Colorectal Cancer Patients | Colorectal Cancer with Hepatic Metastasis | 5 g/day | 14-29 days | Well-tolerated, associated with some gastrointestinal side effects at high doses | |
| Type 2 Diabetes Patients | Type 2 Diabetes | 8 mg to 3000 mg/day | 1 week to 1 year | Promising results for improving metabolic markers, but with heterogeneity | |
| Healthy Smokers | Healthy Smokers | 500 mg/day | 30 days | Decreased CRP and triacylglycerol concentrations |
Experimental Protocols
1. Oral Gavage Administration in Rodents
This protocol describes a common method for administering this compound to mice or rats.
-
Preparation of this compound Solution:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., carboxymethylcellulose).
-
The concentration should be calculated based on the desired dose (mg/kg) and the average weight of the animals.
-
-
Animal Handling and Administration:
-
Gently restrain the animal to prevent movement and injury.
-
Insert a gavage needle attached to a syringe into the esophagus.
-
Slowly administer the this compound suspension.
-
-
Study Duration: Repeat the administration as required by the experimental design (e.g., daily for several weeks).
2. MTT Assay for Cell Viability (In Vitro Reference)
While this is an in vitro assay, it is fundamental for initially assessing this compound's effects on cell lines before moving to in vivo models.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include an untreated control.
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Remove the treatment medium and add 100 µL of MTT solution (diluted in culture medium) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound in vivo.
Caption: Workflow for determining optimal this compound treatment duration.
References
- 1. Properties of this compound: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of this compound - R Discovery [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability and safety study of this compound 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resveratrol's Poor Water Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to resveratrol's poor water solubility during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer or cell culture medium?
A1: this compound has very low water solubility, typically around 0.03-0.05 mg/mL.[1][2] Precipitation in aqueous solutions, especially at physiological pH (around 7.4), is a common issue. Standard cell culture media are buffered to this pH, which is an environment where this compound is unstable and prone to degradation and precipitation.[1] The incubation temperature of 37°C used in cell culture also accelerates this degradation.[1]
Q2: What is the best way to prepare a stock solution of this compound?
A2: Due to its poor water solubility, it is recommended to prepare stock solutions of this compound in organic solvents. Commonly used solvents with high this compound solubility include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG-400).[1] For long-term storage, these stock solutions should be stored at -20°C or -80°C in light-protected containers, such as amber vials or tubes wrapped in aluminum foil. When diluting the stock solution into your aqueous experimental medium, ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q3: I am observing inconsistent or no biological activity in my experiments with this compound. What could be the cause?
A3: Inconsistent or absent biological effects can stem from several factors related to this compound's properties:
-
Degradation: this compound is sensitive to light, alkaline pH, and high temperatures. If not handled properly, the active trans-resveratrol isomer can convert to the less active cis-isomer or degrade entirely.
-
Precipitation: As mentioned, this compound can precipitate out of aqueous solutions, reducing the effective concentration available to cells or tissues.
-
Low Bioavailability: In vivo, this compound has low oral bioavailability (less than 1%) due to rapid metabolism in the intestines and liver. This means that even with high oral doses, the concentration of active this compound reaching the target tissues can be very low.
Q4: What are the main strategies to improve the solubility and bioavailability of this compound?
A4: Several formulation strategies can be employed to overcome the limitations of this compound's poor water solubility and enhance its bioavailability. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation and improve its solubility and absorption.
-
Cyclodextrin complexation: Forming inclusion complexes with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, can increase the aqueous solubility of this compound.
-
Use of co-solvents and surfactants: While not always suitable for in vivo applications, co-solvents and surfactants can be used to dissolve this compound for in vitro experiments.
-
Chemical modification: Creating this compound derivatives or prodrugs can improve its physicochemical properties and metabolic stability.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture
Symptoms:
-
Visible precipitate in the cell culture medium after adding this compound.
-
Inconsistent experimental results.
-
Cloudy or turbid appearance of the culture medium.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the culture medium.
-
The final concentration of the organic solvent from the stock solution is too high, causing the drug to crash out.
-
Interaction with components of the serum or medium.
Solutions:
-
Reduce Final Concentration: Lower the final concentration of this compound in your experiment.
-
Optimize Stock Dilution: When preparing your working solution, add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Use a Solubilizing Agent: Consider using a formulation of this compound with enhanced solubility, such as a cyclodextrin-complexed this compound or a nanoparticle formulation.
-
Serum-Free Media: If possible, test your experiment in serum-free media, as serum proteins can sometimes contribute to precipitation.
-
Prepare Fresh: Always prepare fresh this compound-containing media immediately before each experiment to minimize the chances of precipitation and degradation over time.
Issue 2: Low or No Observed Biological Activity of this compound
Symptoms:
-
The expected biological effect of this compound is not observed.
-
High variability between experimental replicates.
Possible Causes:
-
Degradation of the active trans-resveratrol isomer.
-
Insufficient concentration of this compound reaching the target cells or tissues.
-
Rapid metabolism of this compound in vivo.
Solutions:
-
Protect from Light: Handle all this compound solutions in light-protected containers (amber vials, foil-wrapped tubes) to prevent photo-isomerization and degradation.
-
Control pH: If preparing aqueous solutions, ensure the pH is below 7 to maintain stability. This compound is more stable in acidic conditions.
-
Use Enhanced Formulations: For in vivo studies, utilize formulations designed to improve bioavailability, such as this compound-loaded nanoparticles or cyclodextrin complexes. These formulations can protect this compound from rapid metabolism and increase its absorption.
-
Confirm Stock Solution Integrity: Periodically check the quality of your this compound stock solution using analytical methods like HPLC to confirm the concentration and the presence of the trans-isomer.
-
Consider the Delivery Route: For animal studies, the route of administration can significantly impact bioavailability. Intraperitoneal or intravenous injections may yield higher systemic concentrations compared to oral gavage.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.03 - 0.05 | |
| Ethanol | 50 | |
| DMSO | 16 | |
| Polyethylene glycol 400 (PEG-400) | 374 | |
| Acetone | > 50 | |
| Methanol | Soluble | |
| Chloroform | Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a common method for preparing this compound-loaded SLNs using an emulsification-diffusion technique followed by sonication.
Materials:
-
This compound
-
Glycerol monostearate (GMS) - Solid lipid
-
Egg yolk lecithin - Surfactant
-
Poloxamer 188 - Stabilizer
-
Absolute ethanol
-
Deionized water
Procedure:
-
Oil Phase Preparation: Dissolve a specific amount of this compound and egg yolk lecithin in absolute ethanol. Add this solution to molten GMS to form the oil phase.
-
Solvent Evaporation: Remove the ethanol from the oil phase using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Aqueous Phase Preparation: Prepare an aqueous solution of Poloxamer 188.
-
Emulsification: Add the aqueous phase to the lipid film and hydrate it under sustained ultrasound. This will form a nanoemulsion.
-
Nanoparticle Formation: The nanoemulsion is then further processed, for example by high-pressure homogenization or continued sonication, to form the solid lipid nanoparticles.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol outlines the co-evaporation method for preparing a this compound-hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: Dissolve this compound in ethanol and HP-β-CD in deionized water in separate containers. A common molar ratio is 1:1.
-
Mixing: Slowly add the this compound solution to the HP-β-CD solution while stirring continuously. Continue stirring the mixture for 24 hours at room temperature in a sealed container to allow for complex formation.
-
Solvent Evaporation: Remove the solvents (ethanol and water) using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure.
-
Drying: The resulting solid inclusion complex can be further dried in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Workflow for preparing this compound-loaded Solid Lipid Nanoparticles (SLNs).
Caption: Strategies to overcome the poor water solubility of this compound.
Caption: Simplified diagram of the mTOR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Method Refinement for Detecting Resveratrol Metabolites
Welcome to the technical support center for the analysis of resveratrol and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on refining analytical methods. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound found in biological samples?
A1: Following administration, this compound is rapidly and extensively metabolized. The most abundant metabolites observed in plasma, urine, and various tissues are glucuronide and sulfate conjugates.[1][2][3] The primary forms are mono-glucuronides, mono-sulfates, and some di-conjugates.[1][3] Dihydrothis compound, a product of gut microbiota action, and its conjugates are also detected.
Q2: Which analytical techniques are most suitable for detecting this compound metabolites?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques. LC-MS/MS offers superior sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites often present in biological matrices.
Q3: Why is the bioavailability of this compound low, and how does this impact metabolite detection?
A3: this compound has low aqueous solubility and undergoes rapid phase II metabolism in the liver and intestines, leading to high concentrations of conjugated metabolites and very low levels of the parent this compound in systemic circulation. This necessitates highly sensitive analytical methods to accurately quantify the parent compound and its various metabolites.
Q4: What are "matrix effects" and how can they interfere with the analysis of this compound metabolites?
A4: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, resulting in inaccurate quantification. Proper sample preparation, such as solid-phase extraction (SPE), and the use of stable isotope-labeled internal standards are effective strategies to mitigate matrix effects.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Resolution
Symptom: Overlapping or broad peaks for this compound and its metabolites, leading to inaccurate quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase Composition | Optimize the organic solvent (acetonitrile or methanol) to water/buffer ratio. A lower organic content generally increases retention time and can improve the separation of polar metabolites. | Improved separation between analyte peaks. |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds like this compound and its metabolites, a lower pH (e.g., using 0.1% formic acid) can improve peak shape by keeping the analytes in a non-ionized form. | Sharper, more symmetrical peaks. |
| Suboptimal Flow Rate | Decrease the flow rate. This can increase the interaction time with the stationary phase and often leads to better resolution, although it will increase the run time. | Increased resolution between closely eluting peaks. |
| Inadequate Column Chemistry | Ensure the use of a suitable column. A C18 stationary phase is commonly used and effective. Consider a column with a smaller particle size for higher efficiency. | Better peak separation and efficiency. |
Issue 2: Low Signal Intensity or Poor Sensitivity
Symptom: Difficulty in detecting or quantifying low-concentration metabolites.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Sample Extraction | Evaluate the extraction recovery. Protein precipitation is a simple method, but Solid-Phase Extraction (SPE) can provide cleaner extracts and concentrate the analytes, leading to better sensitivity. | Increased analyte recovery and signal intensity. |
| Matrix Effects (Ion Suppression) | Implement strategies to minimize matrix effects. Use a more effective sample cleanup method (SPE), or utilize a stable isotope-labeled internal standard to compensate for signal suppression. | More accurate and reproducible quantification. |
| Suboptimal Mass Spectrometer Settings | Optimize the ion source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters (e.g., collision energy for MS/MS). | Enhanced signal for the parent and fragment ions. |
| Analyte Degradation | Assess the stability of this compound and its metabolites under the experimental conditions (e.g., freeze-thaw cycles, bench-top stability). Protect samples from light if necessary. | Prevention of analyte loss and improved accuracy. |
Issue 3: Inconsistent or Irreproducible Results
Symptom: High variability in quantitative data between runs or samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol. Ensure precise and consistent volumes are used for all reagents and samples. Automating steps where possible can reduce variability. | Improved precision (lower %RSD) of measurements. |
| Lack of an Appropriate Internal Standard | Incorporate a suitable internal standard (IS) early in the sample preparation process. A stable isotope-labeled version of the analyte is ideal for LC-MS/MS to correct for variations in extraction, matrix effects, and instrument response. | Correction for analytical variability, leading to more accurate and precise results. |
| Instrument Instability | Perform system suitability tests before each analytical run by injecting a standard solution multiple times to check for retention time stability, peak area consistency, and resolution. | Confirmation of system performance and reliability of the data generated. |
| Sample Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity to avoid interfering peaks. | Cleaner chromatograms and more reliable data. |
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Plasma
This protocol is based on a common protein precipitation method.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the sample to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
-
Protein Precipitation:
-
For this compound analysis, add 300 µL of ice-cold acetonitrile.
-
For metabolite analysis, add 300 µL of an ice-cold acetonitrile-methanol (1:1, v/v) solution.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge again to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the final supernatant to an HPLC vial for injection.
-
Protocol 2: LC-MS/MS Analysis
This is a generalized protocol based on common parameters found in the literature.
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start at 5-10% B.
-
Ramp to 95% B over 5-8 minutes.
-
Hold for 1-2 minutes.
-
Return to initial conditions and re-equilibrate for 2-3 minutes.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode (often better for sulfates and glucuronides).
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and each metabolite.
Data Presentation
Table 1: Example LC-MS/MS Parameters for this compound and its Major Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| trans-Resveratrol | 227.07 | 185.06 | Negative |
| This compound-3-O-sulfate | 307.03 | 227.07 | Negative |
| This compound-4'-O-sulfate | 307.03 | 227.07 | Negative |
| This compound-3-O-glucuronide | 403.08 | 227.07 | Negative |
| This compound-4'-O-glucuronide | 403.08 | 227.07 | Negative |
Table 2: Summary of Method Validation Parameters from Literature
| Parameter | This compound | This compound Glucuronide | This compound Sulfate | Reference |
| Linearity Range (ng/mL) | 5 - 1000 | 5 - 1000 | 10 - 2000 | |
| Accuracy (% of true value) | 90 - 112% | 90 - 112% | 90 - 112% | |
| Precision (%RSD) | < 9% | < 9% | < 9% | |
| Extraction Recovery | 90 - 98% | 73 - 77% | 78 - 83% |
Visualizations
Caption: General experimental workflow for this compound metabolite analysis.
Caption: Simplified pathway of this compound phase II metabolism.
References
- 1. Determination of this compound and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Analyzing the Biological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Synthesis and Biological Evaluation of Sulfate-Conjugated this compound Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Resveratrol Stability in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide practical guidance and troubleshooting for the common challenges associated with the instability of resveratrol in aqueous solutions. Below, you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the accuracy and reliability of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound aqueous solutions in a question-and-answer format.
Q1: My this compound solution has turned a yellow or brown color. What does this indicate, and what should I do?
A yellowish or brownish discoloration is a common sign of this compound degradation.[1] This is primarily caused by:
-
Oxidation: As a phenolic compound, this compound is susceptible to oxidation when exposed to air.[1]
-
Photodegradation: Exposure to light, particularly UV light, can cause this compound to degrade into other compounds, which may contribute to the color change.[1][2]
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions immediately before use.[1]
-
Protect from Light: Always prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to shield them from light.
-
Use Deoxygenated Solvents: To minimize oxidation, purge your aqueous solvent with an inert gas, such as nitrogen or argon, before dissolving the this compound.
-
Add an Antioxidant: Consider adding a stabilizing agent like ascorbic acid to your solution.
Q2: I'm observing a precipitate in my aqueous this compound solution. What is the cause, and how can I resolve this?
Precipitation is most likely due to this compound's low aqueous solubility. While its solubility can be influenced by the isomeric form (cis-resveratrol is slightly more soluble than trans-resveratrol), it remains limited in water.
Troubleshooting Steps:
-
Confirm Solubility Limits: this compound's solubility in water is low (approximately 0.05 mg/mL). Ensure you are not attempting to prepare a concentration that exceeds this limit.
-
Utilize a Co-solvent: For stock solutions, first dissolve this compound in a small amount of a biocompatible organic solvent like ethanol or DMSO before diluting it in your aqueous medium. Be mindful of the final solvent concentration in your experiments, as it could impact your results.
-
Employ Cyclodextrins: Encapsulating this compound in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility and stability.
-
pH Adjustment: While extreme pH values can accelerate degradation, minor pH adjustments may improve solubility. However, it is crucial to validate the stability of this compound at the selected pH.
Q3: My cell culture experiments with this compound are yielding inconsistent results. Could degradation in the culture medium be the cause?
Yes, the degradation of this compound in cell culture medium is a frequent problem. Standard cell culture media are typically buffered to a physiological pH of around 7.4 and incubated at 37°C, conditions under which this compound is known to be unstable.
Troubleshooting Steps:
-
Time-Course Analysis: If feasible, collect aliquots of your cell culture medium containing this compound at various time points (e.g., 0, 6, 12, 24 hours). Analyze these samples by HPLC to quantify the this compound concentration and identify any degradation products.
-
Use Stabilized Formulations: Proactively stabilize your this compound solutions using methods such as encapsulation with cyclodextrins or the addition of antioxidants.
-
Minimize Light Exposure: Keep cell culture plates or flasks protected from light as much as possible during incubation.
-
Prepare Fresh Media: It is advisable to prepare fresh this compound-containing media for each experiment to ensure a consistent concentration.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
This compound degradation in aqueous solutions is primarily driven by:
-
Oxidation: The phenolic hydroxyl groups in the this compound structure are prone to oxidation.
-
Photodegradation: Exposure to UV and visible light can lead to isomerization from the more biologically active trans-isomer to the less active cis-isomer, as well as further degradation to other compounds.
-
pH-dependent degradation: this compound is most stable in acidic conditions (pH < 6.8) and degrades rapidly in neutral to alkaline conditions (pH > 7). This is attributed to the deprotonation of the hydroxyl groups at higher pH, making the molecule more susceptible to oxidation.
Q2: Which is more stable in an aqueous solution, cis- or trans-resveratrol?
Generally, trans-resveratrol is the more thermodynamically stable isomer. Cis-resveratrol is more susceptible to degradation, particularly through photo-induced reactions.
Q3: What is the optimal pH for maintaining this compound stability in an aqueous solution?
This compound exhibits its greatest stability in acidic environments. It is relatively stable at a pH below 6.8. As the pH increases into the neutral and alkaline ranges, its degradation rate accelerates significantly.
Q4: How should I prepare and store this compound stock solutions to maximize stability?
To ensure the longevity of your this compound stock solutions, follow these best practices:
-
Solvent Choice: Due to its poor water solubility, it is best to dissolve this compound in an organic solvent such as ethanol or DMSO for stock solutions.
-
pH Control: If preparing an aqueous stock solution is necessary, use a buffer with a pH below 6.8.
-
Light Protection: Always prepare and store this compound solutions in amber-colored vials or containers wrapped in aluminum foil.
-
Temperature Control: For long-term storage, keep stock solutions at -20°C or -80°C. For short-term storage, 4°C is preferable to room temperature.
-
Oxygen Exclusion: To prevent oxidation, consider degassing the solvent before use and storing the solution under an inert gas atmosphere (e.g., nitrogen or argon).
Q5: Are there any stabilizing agents that can be added to aqueous this compound solutions?
Yes, several agents can enhance the stability of this compound in aqueous solutions:
-
Antioxidants: Ascorbic acid can be added to mitigate oxidative degradation.
-
Cyclodextrins: These molecules can encapsulate this compound, forming inclusion complexes that protect it from degradation and improve its solubility.
-
Nanoencapsulation: Encapsulating this compound in lipid-based nanoparticles (e.g., solid lipid nanoparticles or nanostructured lipid carriers) or biopolymer nanoparticles can protect it from light and oxidation.
Quantitative Data on this compound Stability
The following table summarizes key quantitative data regarding the stability of this compound under various conditions.
| Condition | Half-life (t½) | Remaining this compound | Reference |
| pH Stability at 37°C | |||
| pH 2 | > 193 hours | > 70% after 193 hours | |
| pH 5 | ~196 days | ||
| pH 6 | ~263 days | ||
| pH 7.4 | < 3 days | ||
| pH 8 | < 10 hours | < 2% after 50 hours | |
| pH 9 | < 2% after 50 hours | ||
| pH 10 | < 5 minutes | < 2% after 50 hours | |
| Temperature Stability in Aqueous Solution (pH 7.4) | |||
| -22°C | Stable | Degradation prevented | |
| 4°C | Degradation slowed | ||
| 25°C | Rapid degradation | ||
| 37°C | Rapid degradation | ||
| Stability in Plasma at 37°C | |||
| Human Plasma | 54 hours | ||
| Rat Plasma | 25 hours | ||
| Photodegradation (UV Exposure) | |||
| In Solution | ~50% conversion to cis-isomer after 4 hours | ||
| Nanoencapsulated | < 10% conversion to cis-isomer after 4 hours |
Experimental Protocols
1. Protocol for Assessing this compound Stability in Aqueous Solution
This protocol provides a general method for evaluating the stability of this compound under specific experimental conditions.
-
Preparation of this compound Solution: Dissolve trans-resveratrol in the desired aqueous buffer or cell culture medium to a known concentration (e.g., 50 µg/mL).
-
Incubation: Aliquot the solution into multiple light-protected vials (e.g., amber glass vials). Incubate the vials under the desired experimental conditions (e.g., specific pH, temperature).
-
Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from incubation and immediately store it at -80°C to halt any further degradation.
-
HPLC Analysis: Thaw the samples just before analysis. Analyze the concentration of trans-resveratrol in each sample using a validated reverse-phase HPLC method with UV detection (typically around 306 nm). A C18 column is commonly employed. The mobile phase is often a gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid) to maintain an acidic pH.
-
Data Analysis: Plot the percentage of remaining trans-resveratrol against time. From this data, calculate the degradation rate and the half-life of this compound under the tested conditions.
2. Protocol for Enhancing this compound Stability with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound-HP-β-CD inclusion complex to improve aqueous solubility and stability.
-
Molar Ratio Determination: A 1:1 molar ratio of this compound to HP-β-CD is often optimal for forming the inclusion complex.
-
Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer with stirring.
-
Addition of this compound: Gradually add the powdered this compound to the HP-β-CD solution while continuing to stir.
-
Complexation: Allow the mixture to stir at room temperature for a specified period (e.g., 24 hours) to facilitate the formation of the inclusion complex. The solution should be protected from light during this process.
-
Filtration (Optional): If any undissolved this compound remains, filter the solution through a 0.22 µm filter to obtain a clear solution of the complex.
-
Confirmation of Complexation (Optional): Techniques such as phase solubility studies, differential scanning calorimetry (DSC), or nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the formation of the inclusion complex.
3. Protocol for Stabilizing this compound in Aqueous Solution with Ascorbic Acid
This protocol outlines the use of ascorbic acid as an antioxidant to protect this compound from degradation.
-
Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH to the desired value (ideally below 6.8 for optimal this compound stability).
-
Dissolving Ascorbic Acid: Dissolve L-ascorbic acid in the buffer. A common starting point is to use a molar excess of ascorbic acid relative to this compound (e.g., a 2:1 or 5:1 molar ratio).
-
Preparing this compound Stock (if necessary): If you are starting with solid this compound, prepare a concentrated stock solution in a minimal amount of a suitable organic solvent like ethanol or DMSO.
-
Final Solution Preparation: Add the this compound stock solution to the ascorbic acid-containing buffer to achieve your final desired this compound concentration.
-
Storage: Store the final solution in a light-protected container at the appropriate temperature (4°C for short-term, -20°C or -80°C for long-term).
Visualizations
Caption: Factors influencing this compound degradation and corresponding stabilization strategies.
Caption: Troubleshooting workflow for addressing this compound instability in aqueous solutions.
References
Technical Support Center: Optimizing Resveratrol Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the delivery of resveratrol across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is delivering this compound to the brain so challenging?
A1: this compound's therapeutic potential for neurological disorders is limited by several factors. It has low water solubility, is chemically unstable, and is rapidly metabolized in the body, leading to poor bioavailability.[1][2] Although this compound is a small, lipophilic molecule that can cross the BBB, its rapid metabolism and clearance mean that a therapeutic dose often doesn't reach the brain.[2][3]
Q2: What are the most promising strategies to enhance this compound delivery across the BBB?
A2: Nanotechnology-based delivery systems are a leading strategy.[4] These include solid lipid nanoparticles (SLNs), polymeric nanoparticles, and liposomes, which can encapsulate this compound, protecting it from degradation and improving its pharmacokinetic profile. Surface modification of these nanoparticles with targeting ligands can further enhance their ability to cross the BBB. Another promising approach is intranasal delivery, which can bypass the first-pass metabolism in the liver.
Q3: What are the key signaling pathways activated by this compound in the brain?
A3: this compound is known to modulate several neuroprotective pathways. A key mechanism is the activation of Sirtuin 1 (SIRT1), which plays a role in reducing neuroinflammation and protecting against amyloid-beta toxicity. This compound also activates the Nrf2/ARE pathway, which upregulates endogenous antioxidant enzymes. Additionally, it can suppress pro-inflammatory pathways like NF-κB.
Troubleshooting Guides
Nanoparticle Formulation & Characterization
Issue: Low Encapsulation Efficiency of this compound in Nanoparticles.
-
Possible Cause 1: Poor solubility of this compound in the lipid or polymer matrix.
-
Solution: Optimize the drug-to-lipid/polymer ratio. A higher lipid/polymer concentration can improve encapsulation. For SLNs, consider using a combination of surfactants, such as Tween 80 and polyvinyl alcohol (PVA), which can increase the solubilization of this compound in the lipid matrix.
-
-
Possible Cause 2: Drug expulsion during nanoparticle formation.
-
Solution: For SLNs prepared by high shear homogenization and ultrasonication, ensure the temperature of the aqueous phase is above the melting point of the lipid to prevent premature solidification and drug expulsion. For polymeric nanoparticles, optimize the solvent evaporation rate to allow for efficient drug entrapment.
-
Issue: Nanoparticle Aggregation and Instability.
-
Possible Cause 1: Insufficient surface charge.
-
Solution: Ensure the zeta potential of your nanoparticle suspension is sufficiently high (typically > |20| mV) to ensure colloidal stability through electrostatic repulsion. The choice and concentration of stabilizers (e.g., surfactants, polymers) are critical.
-
-
Possible Cause 2: Inappropriate storage conditions.
-
Solution: Store nanoparticle suspensions at recommended temperatures (often 4°C) and protect from light, as this compound is light-sensitive. Lyophilization with a suitable cryoprotectant can be an effective long-term storage strategy.
-
In Vitro BBB Models
Issue: High Variability in Permeability Studies Using Transwell Assays.
-
Possible Cause 1: Inconsistent cell monolayer integrity.
-
Solution: Regularly monitor the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer. Only use Transwells with TEER values above a predetermined threshold for your experiments. Perform permeability assays with a known paracellular marker (e.g., Lucifer yellow or fluorescein) to confirm monolayer tightness.
-
-
Possible Cause 2: Cytotoxicity of this compound formulations.
-
Solution: Conduct cytotoxicity assays (e.g., MTT, LDH) on your brain endothelial cell line with a range of concentrations of your this compound formulation to determine the non-toxic working concentrations for permeability studies.
-
In Vivo Studies
Issue: Low Brain Bioavailability Despite Successful Nanoparticle Formulation.
-
Possible Cause 1: Rapid clearance of nanoparticles from circulation.
-
Solution: Consider surface modification of your nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect, reducing opsonization and clearance by the reticuloendothelial system.
-
-
Possible Cause 2: Inefficient BBB transport.
-
Solution: Functionalize the nanoparticle surface with ligands that target receptors on the BBB. For example, antibodies against the transferrin receptor (like OX26) or lactoferrin can facilitate receptor-mediated transcytosis. Polysorbate 80 (Tween 80) coating on nanoparticles has also been shown to enhance brain uptake.
-
Data Presentation: Nanoparticle-Mediated this compound Delivery
| Delivery System | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key In Vivo Finding | Reference |
| Solid Lipid Nanoparticles (SLNs) | |||||
| ApoE-functionalized SLNs | < 200 | ~ -13 | ~ 90 | 1.8-fold higher permeability across hCMEC/D3 cells | |
| Glyceryl behenate-based SLNs | 248.30 ± 3.80 | -25.49 ± 0.49 | > 90 (optimized) | Significantly increased brain concentration (17.28 µg/g) vs. free this compound (3.45 µg/g) in rats | |
| Polymeric Nanoparticles | |||||
| This compound-loaded PLGA NPs | 297.57 ± 7.07 | -5.45 ± 0.27 | Not specified | Improved this compound accumulation in plasma and brain in rats | |
| Lactoferrin-conjugated PLGA NPs | Not specified | Not specified | Not specified | Enhanced brain accumulation and neuroprotective effects in a Parkinson's disease model | |
| Mixed Micelles | |||||
| T-RES-MM (Pluronic F-127 & TPGS) | 21.55 ± 2.15 | Not specified | 94.37 ± 1.01 | Successful targeting of this compound to the brain in rats |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a synthesized method based on high shear homogenization and ultrasonication techniques.
-
Preparation of the Lipid Phase: Dissolve this compound and the solid lipid (e.g., glyceryl behenate, stearic acid) in an organic solvent (e.g., acetone, chloroform).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Add a hot aqueous surfactant solution (e.g., Tween 80, Poloxamer 188) to the lipid film. The temperature of this solution should be approximately 5-10°C above the melting point of the lipid.
-
High-Shear Homogenization: Homogenize the mixture at high speed (e.g., 10,000-15,000 rpm) for a defined period (e.g., 10-30 minutes) to form a coarse pre-emulsion.
-
Ultrasonication: Subject the pre-emulsion to high-power probe sonication to reduce the particle size to the nanometer range. Sonication parameters (power, time, pulse on/off cycles) need to be optimized.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Purification: Remove any unencapsulated this compound by methods such as centrifugation or dialysis.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a typical Transwell assay using a brain endothelial cell line (e.g., hCMEC/D3).
-
Cell Seeding: Seed the brain endothelial cells onto the microporous membrane of the Transwell inserts in a multi-well plate.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Experiment:
-
Replace the medium in the apical (upper) chamber with a solution containing the this compound formulation.
-
At predetermined time points, collect samples from the basolateral (lower) chamber.
-
Replace the collected volume with fresh medium.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Apparent Permeability Calculation (Papp): Calculate the apparent permeability coefficient to quantify the transport across the cell monolayer.
Protocol 3: In Vivo Brain Distribution Study in Rodents
-
Animal Acclimatization: Acclimatize the animals (e.g., mice or rats) to the laboratory conditions for at least one week before the experiment.
-
Administration of Formulation: Administer the this compound formulation (e.g., intravenously, orally, or intranasally) to the experimental groups. Include a control group receiving free this compound.
-
Blood and Brain Tissue Collection: At designated time points post-administration, collect blood samples and perfuse the animals with saline to remove blood from the brain.
-
Brain Homogenization: Harvest the brains, weigh them, and homogenize them in a suitable buffer.
-
Sample Preparation: Extract this compound from the plasma and brain homogenates. This typically involves protein precipitation followed by liquid-liquid or solid-phase extraction.
-
Quantification: Determine the concentration of this compound in the processed samples using a validated LC-MS/MS method.
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating this compound nanocarriers.
References
- 1. This compound Brain Delivery for Neurological Disorders Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Neuroprotective effects of this compound in Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital-library.theiet.org [digital-library.theiet.org]
Validation & Comparative
A Researcher's Guide to Validating Resveratrol's SIRT1 Activation In Vitro: A Comparative Analysis
For researchers and drug development professionals investigating the therapeutic potential of sirtuin-activating compounds (STACs), rigorous in vitro validation is a critical first step. Resveratrol, a naturally occurring polyphenol, has been widely studied for its ability to activate Sirtuin 1 (SIRT1), a key regulator of cellular processes, including aging, metabolism, and inflammation.[1][2][3][4] This guide provides a comparative overview of common in vitro methods for validating this compound's activation of SIRT1, presents supporting data from key studies, and offers detailed experimental protocols.
Comparative Analysis of SIRT1 Activators
While this compound is the most well-known SIRT1 activator, a variety of natural and synthetic compounds have been investigated for their potential to modulate SIRT1 activity. The following table summarizes the in vitro efficacy of this compound and other selected SIRT1 modulators. It is important to note that the observed activation of SIRT1 by this compound is highly dependent on the in vitro assay system used, a topic discussed in detail in the following sections.[5]
| Compound | Type | Target | Reported In Vitro Activity | Reference |
| This compound | Natural Polyphenol | SIRT1 | ~8-fold activation (with fluorophore-containing substrate) | |
| SRT1720 | Synthetic STAC | SIRT1 | ~750% increase in activity at 10 µmol/L | |
| SRT2104 | Synthetic STAC | SIRT1 | Potent SIRT1 activator (specific fold-change varies) | |
| Quercetin | Natural Flavonoid | SIRT1 | Modulates SIRT1 activity | |
| Fisetin | Natural Flavonoid | SIRT1 | Modulates SIRT1 activity | |
| EX-527 (Selisistat) | Synthetic Inhibitor | SIRT1 | IC50 of 38–98 nM | |
| Sirtinol | Synthetic Inhibitor | Sirtuins (non-selective) | Used as a negative control in SIRT1 assays |
Experimental Protocols for In Vitro SIRT1 Activity Assays
The choice of in vitro assay is critical for accurately determining SIRT1 activation. Below are protocols for commonly employed methods, including the widely used, though debated, fluorometric assay.
1. Fluorometric SIRT1 Activity Assay (e.g., Fluor de Lys-based)
This is one of the most common methods for high-throughput screening of SIRT1 activators. However, it is crucial to be aware that this compound's activating effect in this assay has been shown to be dependent on the fluorophore attached to the substrate peptide, which may lead to artificial results.
-
Principle: This assay measures the deacetylation of a synthetic peptide substrate containing an acetylated lysine residue and a fluorescent reporter group (e.g., 7-amino-4-methylcoumarin, AMC). Deacetylation by SIRT1 allows a developing reagent to cleave the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor-de-Lys® SIRT1 substrate (e.g., p53-AMC)
-
NAD+ (SIRT1 co-substrate)
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well microplate (black, for fluorescence)
-
Microplate fluorometer (Excitation: 350-360 nm, Emission: 450-460 nm)
-
-
Procedure:
-
Prepare a master mix containing assay buffer, NAD+, and the Fluor-de-Lys® SIRT1 substrate.
-
Add the test compound (e.g., this compound) or vehicle control to the appropriate wells of the microplate.
-
Add the recombinant SIRT1 enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the enzymatic reaction by adding the developer solution containing a SIRT1 inhibitor (e.g., nicotinamide).
-
Incubate for an additional 15-30 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate fluorometer.
-
Calculate SIRT1 activation by comparing the fluorescence in the this compound-treated wells to the vehicle control wells.
-
2. HPLC-Based SIRT1 Deacetylase Assay
This method avoids the potential artifacts of fluorophore-conjugated substrates by directly measuring the formation of the deacetylated peptide product.
-
Principle: SIRT1-mediated deacetylation of an unlabeled acetylated peptide substrate is performed. The reaction mixture is then analyzed by reverse-phase high-performance liquid chromatography (HPLC) to separate and quantify the acetylated substrate and the deacetylated product.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
Unlabeled acetylated peptide substrate (e.g., from p53)
-
NAD+
-
Assay buffer
-
Test compounds (e.g., this compound) and vehicle control
-
Reaction quenching solution (e.g., trifluoroacetic acid)
-
HPLC system with a C18 column
-
-
Procedure:
-
Combine recombinant SIRT1, the unlabeled peptide substrate, NAD+, and assay buffer in a microcentrifuge tube.
-
Add the test compound or vehicle control.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the enzyme.
-
Inject the supernatant into the HPLC system.
-
Separate the acetylated and deacetylated peptides using a suitable gradient.
-
Quantify the peak areas corresponding to the substrate and product to determine the extent of the reaction and the effect of the test compound.
-
3. Mass Spectrometry-Based SIRT1 Assay
This label-free method offers high sensitivity and specificity for measuring SIRT1 activity with native substrates.
-
Principle: Similar to the HPLC-based assay, this method uses an unlabeled peptide substrate. After the deacetylation reaction, the reaction mixture is analyzed by mass spectrometry to quantify the substrate and product.
-
Materials:
-
Same as for the HPLC-based assay.
-
Mass spectrometer (e.g., LC-MS/MS)
-
-
Procedure:
-
Perform the enzymatic reaction as described for the HPLC-based assay.
-
Stop the reaction and prepare the sample for mass spectrometry analysis.
-
Quantify the amount of acetylated and deacetylated peptide by monitoring their specific mass-to-charge ratios.
-
Determine the effect of this compound on SIRT1 activity based on the relative abundance of the product.
-
Signaling Pathways and Experimental Workflows
SIRT1 Activation by this compound
This compound is thought to activate SIRT1 through both direct and indirect mechanisms. The direct mechanism involves an allosteric interaction that enhances the binding of certain substrates to the enzyme. The indirect pathway involves the activation of AMP-activated protein kinase (AMPK), which in turn increases cellular NAD+ levels, the essential co-substrate for SIRT1 activity.
SIRT1 activation by this compound involves both direct and indirect pathways.
Experimental Workflow for Validating SIRT1 Activation
A typical workflow for assessing a compound's ability to activate SIRT1 in vitro involves a primary screen followed by more rigorous, label-free validation methods to confirm the initial findings and rule out artifacts.
A workflow for in vitro validation of SIRT1 activators.
References
Pterostilbene Demonstrates Superior Bioavailability Over Resveratrol: A Comparative Analysis
A comprehensive review of pharmacokinetic data reveals that pterostilbene, a methoxylated analog of resveratrol, exhibits significantly higher bioavailability, suggesting potentially greater in vivo efficacy. This difference is largely attributed to structural variations that enhance its absorption and protect it from rapid metabolism.
Pterostilbene and this compound are both naturally occurring stilbenoid compounds lauded for a wide range of potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3] However, the therapeutic potential of this compound is often hampered by its poor bioavailability.[4][5] In contrast, pterostilbene consistently demonstrates a more favorable pharmacokinetic profile, characterized by better absorption, higher plasma concentrations, and a longer half-life.
The primary reason for this disparity lies in their chemical structures. Pterostilbene possesses two methoxy groups in place of two of the hydroxyl groups found on the this compound molecule. This seemingly minor difference increases pterostilbene's lipophilicity (fat-solubility), which is believed to enhance its passive diffusion across the intestinal epithelium and cellular membranes, leading to more efficient absorption. Furthermore, the hydroxyl groups on this compound are primary targets for rapid phase II metabolism (glucuronidation and sulfation) in the intestines and liver, which quickly marks the compound for elimination. With fewer hydroxyl groups, pterostilbene is less susceptible to this extensive first-pass metabolism, allowing it to persist in the bloodstream for longer.
Quantitative Pharmacokinetic Comparison
Experimental data from animal studies consistently highlight the superior bioavailability of pterostilbene. A key study in rats demonstrated that pterostilbene's oral bioavailability was approximately 80%, starkly contrasting with this compound's 20%. This four-fold difference in bioavailability underscores the significant pharmacokinetic advantage of pterostilbene.
| Pharmacokinetic Parameter | This compound | Pterostilbene | Study Species | Notes |
| Oral Bioavailability | ~20% | ~80% | Rat | Equimolar oral dosing. |
| Oral Bioavailability | 29.8% | 66.9% | Rat | Single oral dose (50 mg/kg RES vs 56 mg/kg PTE). |
| Half-life (t1/2) | ~14 minutes | ~105 minutes | - | |
| Peak Plasma Conc. (Cmax) | Lower | Markedly Higher | Rat | Pterostilbene Cmax was 36x higher than this compound. |
| Systemic Exposure (AUC) | Lower | Several-fold Greater | Rat | Observed after both intravenous and oral administration. |
This table summarizes key findings from preclinical studies. Cmax = Maximum Plasma Concentration; AUC = Area Under the Curve (a measure of total drug exposure over time).
Experimental Protocols
The data presented above is primarily derived from rigorous preclinical studies. A representative experimental design is detailed below.
Comparative Oral Bioavailability Study in Rats
-
Subjects: Male Sprague-Dawley rats.
-
Administration:
-
Oral Dosing: this compound (50 or 150 mg/kg/day) and equimolar doses of pterostilbene (56 or 168 mg/kg/day) were administered for 14 consecutive days via oral gavage.
-
Intravenous (IV) Dosing: To determine absolute bioavailability, a separate group of rats received a single IV dose of this compound (10 mg/kg) or an equimolar dose of pterostilbene (11.2 mg/kg).
-
-
Sample Collection: Blood samples were collected at predetermined time points following administration.
-
Analytical Method: Plasma concentrations of the parent compounds (this compound and pterostilbene) and their primary metabolites (glucuronide and sulfate conjugates) were quantified using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
-
Pharmacokinetic Analysis: Noncompartmental analysis was employed to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability. Bioavailability was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Workflow and Methodologies
The process of conducting a comparative bioavailability study involves several critical steps, from initial compound administration to final data analysis.
Caption: Workflow for a comparative pharmacokinetic study.
Conclusion for Drug Development
For researchers and professionals in drug development, the superior bioavailability of pterostilbene is a critical consideration. While this compound has been the subject of extensive research, its low bioavailability presents a significant hurdle for clinical translation, often requiring high doses that can lead to gastrointestinal side effects. Pterostilbene's enhanced pharmacokinetic profile suggests that it may achieve therapeutic concentrations in target tissues at lower, more manageable doses. This makes pterostilbene a potentially more potent and clinically viable alternative, warranting further investigation to explore its full therapeutic potential in human health and disease.
References
- 1. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. Pharmacokinetics, oral bioavailability, and metabolic profile of this compound and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, oral bioavailability, and metabolic profile of this compound and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Resveratrol's Anticancer Efficacy in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Resveratrol, a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant attention for its potential anticancer properties.[1] Preclinical studies using xenograft models have been instrumental in elucidating its therapeutic potential across various cancer types. This guide provides an objective comparison of this compound's performance in inhibiting tumor growth in breast, prostate, lung, colon, and melanoma cancer xenograft models, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound's Efficacy
The following tables summarize the key quantitative data from various xenograft studies, offering a comparative overview of this compound's anticancer effects.
Breast Cancer Xenograft Models
| Cell Line | Animal Model | This compound Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Key Molecular Findings | Reference |
| SUM159 | NOD/SCID Mice | 100 mg/kg/day (injection) | 2 weeks | Significantly smaller tumor volume compared to control. | Reduced ALDH-positive cancer stem cell population; decreased expression of β-catenin and cyclin D1.[2] | [2] |
| MDA-MB-231 | Nude Mice | Not specified | Not specified | Significant lowering of tumor growth. | Decreased angiogenesis and increased apoptotic index.[3] | [3] |
| MDA-MB-231 | Nude Mice | Not specified | Not specified | Significantly lower tumor growth. | Increased apoptosis; reduced extracellular levels of VEGF. | |
| Δ16HER2 (spontaneous) | Δ16HER2 Mice | 0.0001% in drinking water (daily intake of 4µ g/mouse ) | From 6 weeks of age | Tumor Promoting Effect: Shortened tumor latency and enhanced tumor multiplicity. | Upregulation of Δ16HER2 and downregulation of ERα; activation of mTORC1/p70S6K/4EBP1 pathway. |
Prostate Cancer Xenograft Models
| Cell Line | Animal Model | This compound Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Key Molecular Findings | Reference |
| PC-3 | Nude Mice | Not specified | 6 weeks | Inhibited tumor growth. | Upregulated TRAIL-R1/DR4, TRAIL-R2/DR5, Bax, and p27/KIP1; inhibited Bcl-2 and cyclin D1; reduced angiogenesis (VEGF, VEGFR2) and metastasis markers (MMP-2, MMP-9). | |
| PC-3M-MM2 | SCID Mice | Oral administration | Not specified | Inhibited tumor growth; decreased incidence and number of metastatic lung lesions. | Reduced miR-21 and pAkt; elevated PDCD4 levels. |
Lung Cancer Xenograft Models
| Cell Line | Animal Model | This compound Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Key Molecular Findings | Reference |
| Not Specified | Mouse Lung Cancer Xenograft Model | Not specified | Not specified | Significantly inhibited tumor growth. | Inhibition of cell proliferation; decreased expression of p-STAT3; inhibited M2 polarization of tumor-associated macrophages. |
Colon Cancer Xenograft Models
| Cell Line | Animal Model | This compound Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Key Molecular Findings | Reference |
| COLO205-luc | Athymic Mice | 6 µ g/implant (subcutaneously) | 3 weeks | Significantly reduced tumor weight. | Reduced hemoglobin percentages in the tumor mass, indicating decreased vascularity. |
Melanoma Xenograft Models
| Cell Line | Animal Model | This compound Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Key Molecular Findings | Reference |
| B16BL6 | Syngeneic Mouse Model | 50 mg/kg (daily oral gavage) | Started on day 4 post-inoculation | Reduction in tumor volume. | Reduced Akt levels in tumor specimens. | |
| DM738, DM443 | Xenograft Model | Not specified | Not specified | No significant difference between treatment arms. | In vitro studies showed significant cytotoxicity, but this did not translate to the in vivo model. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies.
Breast Cancer Stem Cell Xenograft Model
-
Cell Line: SUM159 breast cancer cells.
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.
-
Xenograft Establishment: SUM159 cells were inoculated into the mice.
-
This compound Administration: After two weeks of cell inoculation, mice were injected with this compound (100 mg/kg/day) or saline for an additional two weeks.
-
Tumor Growth Assessment: Tumor volume was measured to evaluate the inhibitory effect of this compound.
-
Molecular Analysis: Tumors were isolated, and the cells were analyzed for the ALDH-positive population (a marker for breast cancer stem cells) using flow cytometry. Immunohistochemistry was performed to detect the expression of β-catenin and cyclin D1.
Prostate Cancer Xenograft Model
-
Cell Line: PC-3 human prostate cancer cells.
-
Animal Model: Nude mice.
-
Xenograft Establishment: PC-3 cells were xenografted into nude mice.
-
Treatment: Mice were treated with this compound, TRAIL (TNF-related apoptosis-inducing ligand), or a combination of both.
-
Tumor Growth Assessment: Tumor growth was monitored throughout the study.
-
Molecular Analysis: Tumor tissues were analyzed for markers of cell proliferation (PCNA and Ki67 staining) and apoptosis (TUNEL staining). Immunohistochemistry was used to measure the expression of TRAIL receptors (DR4, DR5), apoptosis-related proteins (Bax, Bcl-2), cell cycle regulators (p27/KIP1, cyclin D1), and markers of angiogenesis (VEGF, VEGFR2) and metastasis (MMP-2, MMP-9).
Colon Cancer Orthotopic Xenograft Model
-
Cell Line: COLO205-luc (luciferase-expressing human colon cancer cells).
-
Animal Model: Athymic mice.
-
Xenograft Establishment: COLO205-luc cells were implanted subcutaneously or orthotopically into the mice.
-
This compound Administration: this compound (6 µ g/implant ) or a nanoformulation of this compound was administered.
-
Tumor Growth Assessment: Tumor weight and bioluminescent signals (for orthotopic tumors) were measured.
-
Angiogenesis Assessment: Hemoglobin percentage in the tumor mass was determined as a measure of vascularity.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The anticancer effects of this compound are underpinned by its ability to modulate various intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate a key signaling pathway influenced by this compound and a typical experimental workflow for xenograft studies.
Caption: this compound inhibits the PI3K/Akt pathway, leading to decreased cell survival and proliferation.
This compound has been shown to suppress the PI3K/Akt and MAPK signaling pathways, which in turn downregulates the expression of VEGF and HIF-1α, key players in angiogenesis and tumor progression. Furthermore, it can modulate proteins in the Bcl-2 family and activate p53, leading to apoptosis. In some cancers, this compound has been observed to inhibit the Wnt/β-catenin signaling pathway.
Caption: A typical workflow for assessing the anticancer effects of this compound in a xenograft model.
This guide provides a snapshot of the extensive research on this compound's anticancer effects in xenograft models. While the majority of studies demonstrate a significant tumor-inhibitory effect, it is crucial to note the variability in outcomes, which can be influenced by the cancer type, cell line, this compound dosage, and administration route. Further research is warranted to optimize the therapeutic application of this compound and translate these promising preclinical findings into clinical practice.
References
- 1. Inhibitory Potential of this compound in Cancer Metastasis: From Biology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Stem-Like Cells and Induces Autophagy via Suppressing Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits estrogen-induced breast carcinogenesis through induction of NRF2-mediated protective pathways - PMC [pmc.ncbi.nlm.nih.gov]
Resveratrol in the Spotlight: A Comparative Analysis of Its Antioxidant Capacity Against Other Polyphenols
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of resveratrol's antioxidant performance against other common polyphenols, supported by experimental data from various antioxidant capacity assays. Detailed methodologies and signaling pathway visualizations are included to facilitate a comprehensive understanding.
This compound, a stilbenoid found in grapes, berries, and peanuts, has garnered significant attention for its potential health benefits, largely attributed to its antioxidant properties. However, a plethora of other polyphenolic compounds, such as quercetin, catechins, anthocyanins, gallic acid, and curcumin, also exhibit potent antioxidant activities. This guide delves into a comparative analysis of their efficacy in several widely-used antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is often expressed as the IC50 value (the concentration required to inhibit 50% of the radical) for radical scavenging assays like DPPH and ABTS, or as equivalents of a standard antioxidant (e.g., Trolox) for assays like FRAP and ORAC. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the comparative antioxidant capacities of this compound and other polyphenols from various studies. It is crucial to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions. Therefore, the relative ranking within a single study provides a more accurate assessment.
| Compound | DPPH IC50 (µM) | Reference |
| This compound | 83.69 | [1] |
| Quercetin | > this compound | [2] |
| Myricetin | > this compound | [2] |
| Fisetin | < this compound | [2] |
| Catechin | < this compound | [2] |
| Kaempferol | < this compound | |
| Naringenin | < this compound | |
| Gallic Acid | Most Potent | |
| Caffeic Acid | > Gallic Acid, Quercetin |
Table 1: Comparative DPPH Radical Scavenging Activity. In the DPPH assay, gallic acid and quercetin consistently demonstrate very high antioxidant activity, often surpassing that of this compound. One study showed quercetin and myricetin to be stronger antiradical agents than this compound, while this compound exhibited stronger activity than kaempferol and naringenin.
| Compound | FRAP Value (mM TE) | Reference |
| This compound | Lowest Activity | |
| Quercetin | > this compound | |
| Gallic Acid | > Quercetin | |
| Caffeic Acid | < Gallic Acid, > Catechin | |
| Catechin | > Quercetin |
Table 2: Comparative Ferric Reducing Antioxidant Power. In the FRAP assay, which measures the ability of an antioxidant to reduce ferric iron, a different trend is observed. Quercetin generally shows higher activity than this compound. Gallic acid and catechin also demonstrate strong reducing power.
| Compound | ABTS Radical Scavenging Activity | Reference |
| This compound | Increases with complexation | |
| Quercetin | High Activity | |
| Gallic Acid | High Activity | |
| Catechin | Moderate Activity |
Table 3: Comparative ABTS Radical Scavenging Activity. Data from ABTS assays also indicates that flavonoids like quercetin and phenolic acids like gallic acid are potent radical scavengers. The antioxidant activity of this compound in the ABTS assay can be enhanced when complexed with cyclodextrins.
| Compound | ORAC Value (µmol TE/g) | Reference |
| This compound | High Activity | |
| Other Polyphenols | Varies |
Table 4: Comparative Oxygen Radical Absorbance Capacity. The ORAC assay measures the scavenging capacity against peroxyl radicals. This compound has been shown to have high antioxidant activity in this assay. Direct comparative studies across a wide range of polyphenols using the ORAC assay are less common in the literature, but it is a valuable method for assessing antioxidant efficacy against a biologically relevant radical.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is paramount. Below are the detailed methodologies for the key experiments cited.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (e.g., this compound, quercetin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Procedure:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in a multi-well plate.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the mixture.
-
The fluorescence decay is monitored over time at a specific excitation and emission wavelength.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox Equivalents (TE).
Visualizing the Mechanisms
Experimental Workflows
Caption: Workflow of common antioxidant capacity assays.
Antioxidant Signaling Pathway: The Keap1-Nrf2 System
Polyphenols, including this compound, exert part of their antioxidant effects not just by direct radical scavenging, but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like polyphenols, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Caption: The Keap1-Nrf2 antioxidant signaling pathway.
Conclusion
While this compound demonstrates significant antioxidant activity across a range of in vitro assays, its performance relative to other polyphenols is context-dependent and varies with the specific assay used. Flavonoids like quercetin and phenolic acids such as gallic acid often exhibit superior or comparable radical scavenging and reducing capabilities in assays like DPPH and FRAP. The ORAC assay, which measures peroxyl radical scavenging, also highlights this compound's potency.
It is important for researchers to consider the specific mechanisms of action measured by each assay when interpreting antioxidant capacity data. Furthermore, the ability of polyphenols to activate endogenous antioxidant pathways, such as the Keap1-Nrf2 system, represents a crucial aspect of their protective effects that extends beyond direct radical scavenging. This comparative guide underscores the importance of a multi-assay approach to comprehensively evaluate and rank the antioxidant potential of this compound and other polyphenols for research and drug development purposes.
References
Resveratrol's Neuroprotective Efficacy: A Comparative Guide for Researchers
An objective analysis of resveratrol's performance in preclinical animal models of neurodegenerative diseases, supported by experimental data and detailed protocols.
This compound, a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant attention for its potential neuroprotective properties. Extensive preclinical research in various animal models of neurodegenerative diseases has demonstrated its ability to mitigate neuronal damage, reduce inflammation, and improve functional outcomes. This guide provides a comprehensive comparison of this compound's efficacy across different disease models, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Comparative Efficacy of this compound Across Neurodegenerative Disease Models
The neuroprotective effects of this compound have been evaluated in a range of animal models, each mimicking key pathological aspects of human neurodegenerative diseases. The following tables summarize the quantitative outcomes of this compound treatment in models of Ischemic Stroke, Alzheimer's Disease, Parkinson's Disease, Amyotrophic Lateral Sclerosis (ALS), and Huntington's Disease.
Ischemic Stroke Models
This compound has shown significant promise in reducing the neurological damage caused by ischemic stroke.[1][2][3] A meta-analysis of studies in rodent models revealed a substantial reduction in infarct volume and improved neurological scores.[3][4] The primary mechanisms of action in stroke models include the reduction of oxidative stress, inflammation, and apoptosis.
| Animal Model | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| Rat (MCAO) | 20 mg/kg, intraperitoneal | Significant reduction in infarct volume, prevention of motor impairment, and decreased levels of malondialdehyde (MDA). | |
| Rodent Meta-Analysis | 20-50 mg/kg | Significant decrease in infarct volume (Standardized Mean Difference [SMD]: -4.34) and neurobehavioral score (SMD: -2.26). |
Alzheimer's Disease Models
In animal models of Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta (Aβ) oligomers and neurofibrillary tangles, key pathological hallmarks of the disease. Treatment with this compound has also been associated with decreased neuroinflammation and apoptosis, and an increase in neurotrophic factors.
| Animal Model | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| 3xTg-AD Mouse | Chronic dietary intake | Significant reduction in Aβ oligomers, decreased neuroinflammation, and increased levels of neurotrophins like BDNF and NGF. | |
| Tg2576 Mouse | Moderate consumption in red wine | Mitigated Aβ-associated memory loss and reduced Aβ neuropathology. |
Parkinson's Disease Models
Studies using animal models of Parkinson's disease have demonstrated this compound's ability to protect dopaminergic neurons from degeneration. Its neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. A specialized oral formulation, Jotrol, has shown enhanced bioavailability and significant improvements in motor function in a mouse model.
| Animal Model | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| A53T α-synuclein Mouse | Oral administration | Dose-dependent alleviation of motor and cognitive deficits, inhibition of α-synuclein aggregation, and reduced neuroinflammation and oxidative stress. | |
| MPTP Mouse | Intraperitoneal injection | Significant reduction in glial activation and levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). |
Amyotrophic Lateral Sclerosis (ALS) Models
In the SOD1(G93A) mouse model of ALS, this compound treatment has been shown to delay disease onset and prolong lifespan. It achieves this by attenuating motor neuron loss, reducing muscle atrophy, and improving mitochondrial function. However, some studies have reported conflicting results regarding its efficacy, particularly with oral administration at lower doses.
| Animal Model | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| SOD1(G93A) Mouse | Intraperitoneal injection | Significant delay in disease onset and prolonged lifespan. Attenuated motor neuron loss and muscle atrophy. | |
| SOD1(G93A) Mouse | 25 mg/kg/day, oral | No significant improvement in motor function or longevity. |
Huntington's Disease Models
The evidence for this compound's efficacy in Huntington's disease models is mixed. While some studies have shown improvements in motor coordination, learning, and mitochondrial function, others have reported no significant benefit in improving motor performance or survival, despite some positive effects on peripheral metabolism.
| Animal Model | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| YAC128 Mouse | 28-day continuous treatment | Significant improvement in motor coordination and learning. Enhanced expression of mitochondrial-encoded electron transport chain genes. | |
| N171-82Q Mouse | Oral administration (SRT501) | No significant improvement in weight loss, motor performance, survival, or striatal atrophy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used to evaluate the neuroprotective effects of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic ischemic stroke.
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. An intraluminal filament is inserted into the internal carotid artery to occlude the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
This compound Administration: this compound (e.g., 20 mg/kg) or vehicle is administered intraperitoneally at a specified time relative to the ischemic insult (e.g., daily for 21 days prior to MCAO).
-
Outcome Assessment: 24 hours after reperfusion, motor performance is assessed using tests like the rotarod or grip strength test. The brain is then harvested to measure infarct volume (e.g., using TTC staining) and biochemical markers of oxidative stress (e.g., MDA and glutathione levels).
Assessment of Aβ Plaque Load in 3xTg-AD Mice
This protocol is used to quantify a key pathological feature of Alzheimer's disease.
-
Animal Model: 3xTg-AD mice, which develop both amyloid plaques and neurofibrillary tangles, are used.
-
This compound Treatment: this compound is administered chronically, often mixed into the diet.
-
Tissue Preparation: At the end of the treatment period, mice are euthanized, and their brains are collected. The brains are fixed and sectioned for immunohistochemistry.
-
Immunohistochemistry: Brain sections are stained with antibodies specific for Aβ (e.g., 6E10).
-
Image Analysis: The stained sections are imaged using a microscope, and the Aβ plaque burden is quantified using image analysis software. The results are typically expressed as the percentage of the total area occupied by plaques.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are mediated by its interaction with various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for validating neuroprotective compounds.
Caption: A generalized workflow for in vivo validation of neuroprotective compounds.
Caption: this compound's neuroprotective mechanisms via key signaling pathways.
References
- 1. Effect and mechanisms of this compound in animal models of ischemic stroke: A systematic review and Bayesian meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study conducted by IIS La Fe unveils the benefits of this compound in animal models of ischemic stroke. | News | IIS La Fe [iislafe.es]
- 3. This compound has an Overall Neuroprotective Role in Ischemic Stroke: A Meta-Analysis in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound has an Overall Neuroprotective Role in Ischemic Stroke: A Meta-Analysis in Rodents [frontiersin.org]
A Comparative Analysis of Resveratrol's Anti-Cancer Efficacy Across Various Cell Lines
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a comparative analysis of the anti-cancer effects of resveratrol, a naturally occurring polyphenol, across a spectrum of cancer cell lines. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting a consolidated overview of this compound's efficacy, detailing the experimental protocols to assess its effects, and illustrating the key signaling pathways involved in its mechanism of action.
Abstract
This compound has demonstrated significant potential as an anti-cancer agent, exhibiting pleiotropic effects that modulate various signaling pathways involved in cell growth, proliferation, and apoptosis.[1] The sensitivity to this compound, however, varies considerably among different cancer types. This guide synthesizes experimental data to compare the cytotoxic and pro-apoptotic effects of this compound on leukemia, breast, liver, lung, and colon cancer cell lines. A notable observation is the marked sensitivity of leukemia cell lines compared to solid tumor cell lines.[2] The underlying molecular mechanisms, primarily involving the p53 and PI3K/Akt signaling pathways, are also elucidated.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on cell viability and apoptosis in various cancer cell lines.
Table 1: Inhibition of Cell Viability by this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation(s) |
| U937 | Leukemia (Histiocytic Lymphoma) | ~10-20 | 24 | [2] |
| MOLT-4 | Leukemia (Acute Lymphoblastic) | ~10-20 | 24 | [2] |
| K562 | Leukemia (Chronic Myeloid) | 107.1 | 48 | [3] |
| 232B4 | Leukemia (Chronic Lymphocytic) | 27 | 72 | |
| MCF-7 | Breast Cancer | 51.18 | 24 | |
| HepG2 | Liver Cancer | 57.4 | 24 | |
| A549 | Lung Cancer | ~100-150 | 48 | |
| HCT116 | Colon Cancer | 50 - 170 | 24 - 48 | |
| Caco-2 | Colon Cancer | 120 - 130 | 24 - 48 | |
| SW480 | Colon Cancer | ~70-150 | 48 | |
| HT-29 | Colon Cancer | ~50 µg/mL | 24 |
Note: IC50 values can vary depending on experimental conditions.
Table 2: Induction of Apoptosis and Reduction in Cell Viability by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect | Citation(s) |
| U937 | Leukemia | 100 | ~90% decrease in cell viability after 24h | |
| MOLT-4 | Leukemia | 100 | ~82% decrease in cell viability after 24h | |
| MCF-7 | Breast Cancer | 100 | ~57.5% reduction in cell viability after 24h | |
| HepG2 | Liver Cancer | 100 | ~56.2% reduction in cell viability after 24h | |
| A549 | Lung Cancer | 100 | ~51% decrease in cell viability after 48h | |
| HCT116 | Colon Cancer | 150 | Significant increase in apoptosis after 24h | |
| Caco-2 | Colon Cancer | 150 | Significant increase in apoptosis after 24h | |
| HT-29 | Colon Cancer | 150 | ~40% apoptotic cells after 72h | |
| HL60 | Leukemia | 300 | 93% apoptotic cells after 48h | |
| HCE7 | Esophageal Cancer | 300 | 63% apoptotic cells after 48h |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control and calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the indicated time. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to analyze changes in the expression of apoptosis-related proteins.
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: General experimental workflow for studying this compound's effects.
Caption: this compound-induced p53-mediated apoptosis pathway.
Caption: Inhibition of the PI3K/Akt survival pathway by this compound.
Conclusion
The compiled data indicates that this compound's anti-cancer activity is cell-line dependent, with leukemic cells exhibiting higher sensitivity compared to solid tumor cells. The differential response may be attributed to variations in the genetic makeup and signaling pathway dependencies of the cancer cells. The provided experimental protocols and pathway diagrams offer a foundational framework for further investigation into the therapeutic potential of this compound and its derivatives in cancer therapy. This guide underscores the importance of a comparative approach in pre-clinical studies to identify the most responsive cancer types for targeted clinical development.
References
Resveratrol's In Vivo Anti-Inflammatory Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic properties, including its potent anti-inflammatory effects. This guide provides an objective comparison of this compound's in vivo anti-inflammatory performance against established and alternative anti-inflammatory agents, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Efficacy of this compound and Other Anti-Inflammatory Agents
The following table summarizes the in vivo anti-inflammatory effects of this compound in comparison to other agents across various animal models of inflammation.
| Model of Inflammation | Animal Model | This compound Dosage | Comparator Agent(s) & Dosage(s) | Key Findings | Reference(s) |
| Carrageenan-Induced Paw Edema | Rat | 2 mg/kg | Indomethacin (5 mg/kg) | This compound reversed hyperalgesia but did not significantly reduce edema, whereas indomethacin inhibited edema. | [1] |
| Carrageenan-Induced Paw Edema | Rat | 100-200 mg/kg | Rice Oil Formulation of this compound (10-15 mg/kg) | The rice oil formulation of this compound was more effective at a lower dose in reducing chronic inflammation. | [2] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | 80 mg/kg/day | Curcumin (50 mg/kg/day) | Both this compound and curcumin reduced disease severity, colon length shortening, and pro-inflammatory cytokine production. | [3][4][5] |
| Lipopolysaccharide (LPS)-Induced Acute Lung Injury | Mouse | Not specified | Dexamethasone | This compound was found to be a potential alternative to corticosteroids in mitigating lung inflammation. | |
| Lipopolysaccharide (LPS)-Induced Acute Lung Injury | Rat | 0.5 mg/kg | Dexamethasone (1.5 mg/kg) | This compound alleviated histological injury and reduced inflammatory cytokines in bronchoalveolar lavage fluid. | |
| Toxoplasma gondii-Induced Ileitis | Mouse | Not specified | Curcumin, Simvastatin | This compound treatment resulted in a 40% survival rate, compared to 20% for curcumin and 40% for simvastatin. |
Key Signaling Pathways in this compound's Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. One of the most well-documented is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the in vivo assessment of anti-inflammatory agents. The carrageenan-induced paw edema model is a widely used and well-characterized assay for this purpose.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Vehicle (e.g., saline, distilled water)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the animals for 12-18 hours before the experiment with free access to water.
-
Grouping: Randomly divide the animals into experimental groups (n=5-6 per group):
-
Group 1: Vehicle control
-
Group 2: Carrageenan control
-
Group 3: Reference drug + Carrageenan
-
Group 4: Test compound (this compound) + Carrageenan
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Workflow for the carrageenan-induced paw edema assay.
This guide provides a comparative overview of this compound's in vivo anti-inflammatory properties, offering valuable insights for researchers and professionals in the field of drug discovery and development. The presented data and protocols serve as a foundation for further investigation into the therapeutic potential of this promising natural compound.
References
- 1. This compound decreases hyperalgesia induced by carrageenan in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Curcumin and this compound suppress dextran sulfate sodium‑induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin and this compound suppress dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Footprint of Resveratrol: A Guide to Validating Gene Expression Changes
For researchers, scientists, and drug development professionals investigating the pleiotropic effects of resveratrol, validating its impact on gene expression is a critical step. This guide provides a comparative overview of common validation techniques, supported by experimental data, and outlines detailed protocols to ensure robust and reproducible results.
This compound, a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic benefits in a range of diseases. Its mechanism of action often involves the modulation of various signaling pathways and, consequently, the alteration of gene expression profiles.[1][2] Initial high-throughput screening methods like DNA microarrays and RNA sequencing (RNA-seq) provide a global view of these changes.[3][4][5] However, it is imperative to validate these findings using more targeted and quantitative approaches. This guide focuses on the two most common validation techniques: quantitative real-time polymerase chain reaction (qRT-PCR) for assessing mRNA levels and Western blotting for evaluating protein expression.
Comparing the Tools: qRT-PCR vs. Western Blot
| Feature | Quantitative Real-Time PCR (qRT-PCR) | Western Blot |
| Analyte | mRNA | Protein |
| Principle | Reverse transcription of mRNA to cDNA followed by amplification of specific cDNA targets. Gene expression is quantified by measuring the fluorescence of intercalating dyes or probes. | Separation of proteins by size using gel electrophoresis, transfer to a membrane, and detection of specific proteins using antibodies. |
| Primary Use | Validation of transcript-level changes identified in microarray or RNA-seq studies. | Confirmation of whether changes in mRNA levels translate to corresponding changes in protein expression. |
| Sensitivity | High | Moderate to High |
| Quantitative | Highly quantitative, allowing for precise measurement of fold changes in gene expression. | Semi-quantitative to quantitative, depending on the detection method and normalization controls. |
| Throughput | High | Low to Medium |
| Strengths | - High sensitivity and specificity. - Wide dynamic range. - Relatively fast and cost-effective for a moderate number of genes. | - Directly measures the functional molecule (protein). - Can detect post-translational modifications. |
| Limitations | - Does not provide information about protein levels or activity. - Susceptible to RNA degradation and contamination. | - Can be time-consuming and labor-intensive. - Antibody specificity and availability can be limiting factors. |
Experimental Workflow for Validation
A typical workflow for validating this compound-induced gene expression changes involves a multi-step process, starting from cell culture or animal models to data analysis.
Caption: Experimental workflow for validating this compound-induced gene expression changes.
Key Signaling Pathways Modulated by this compound
This compound's effects on gene expression are often mediated through its influence on critical signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of the observed gene expression changes.
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR)
This protocol is a generalized procedure and may require optimization for specific cell types and target genes.
1. RNA Isolation:
-
Treat cells or tissues with this compound at the desired concentration and time points.
-
Harvest cells or tissues and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.
2. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 5 min, 42°C for 30 min, and 85°C for 5 min).
3. Primer Design and Validation:
-
Design gene-specific primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB, 18S rRNA) for normalization.
-
Primers should typically be 18-24 nucleotides in length, with a GC content of 40-60%, and an annealing temperature of 55-65°C.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90-110%.
4. Real-Time PCR:
-
Prepare the PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the PCR in a real-time PCR detection system with a typical cycling program: initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
Include no-template controls (NTCs) to check for contamination.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.
Western Blot
This protocol provides a general framework for Western blot analysis.
1. Protein Extraction:
-
Treat cells with this compound as described for qRT-PCR.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. The antibody dilution should be optimized.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
For normalization, probe the same membrane with an antibody against a loading control protein with stable expression (e.g., GAPDH, β-actin, or β-tubulin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
The relative protein expression is determined by normalizing the intensity of the target protein band to the intensity of the loading control band.
By employing these validated methods and following standardized protocols, researchers can confidently and accurately delineate the specific gene expression changes induced by this compound, paving the way for a deeper understanding of its biological activities and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Disease-associated regulation of gene expression by this compound: Special focus on the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Gene Expression Profiles in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced gene expression profiles in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-scale analysis of this compound-induced gene expression profile in human ovarian cancer cells using a cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Synthetic Versus Natural Resveratrol
For researchers, scientists, and drug development professionals, the choice between synthetic and natural resveratrol is a critical decision that can impact experimental outcomes. This guide provides an objective in vitro comparison of these two forms of this compound, supported by experimental data and detailed methodologies, to inform this selection process.
The key differentiator between natural and synthetic this compound lies in their origin and potential composition. Natural this compound is extracted from botanical sources, most commonly Japanese knotweed (Polygonum cuspidatum) and grapes, while synthetic this compound is produced through chemical synthesis. While both should ideally yield the bioactive trans-resveratrol isomer, the manufacturing process can influence purity, the presence of contaminants, and the isomeric ratio, which in turn can affect in vitro performance.
Purity and Composition
| Feature | Natural this compound | Synthetic this compound | Key Considerations |
| Purity | Typically 98-99% trans-resveratrol. | Can exceed 99% purity. | Higher purity in synthetic this compound may not equate to higher biological activity if contaminants from the synthesis process are present. |
| Isomeric Form | Primarily the biologically active trans-resveratrol. | The synthesis process can sometimes result in a higher proportion of the less active cis-resveratrol isomer. | The trans-isomer is generally considered more biologically potent and stable.[1][2] |
| Contaminants | May contain other naturally occurring compounds from the plant source, which could have synergistic effects. | May contain residual chemicals from the synthesis process, such as 3,5-dimethoxybenzaldehyde or aluminum chloride. The presence and identity of these impurities can vary between manufacturers. | The biological impact of trace compounds in both natural and synthetic preparations is an area requiring further research. |
In Vitro Biological Activity: A Comparative Overview
Direct head-to-head in vitro studies comparing the biological activity of commercially available synthetic and natural trans-resveratrol are limited in publicly available literature. However, based on the known properties of trans-resveratrol, we can extrapolate the expected performance in key in vitro assays. The data presented below represents typical values for high-purity trans-resveratrol and should be considered as a baseline. The actual performance of a specific synthetic or natural preparation may vary depending on its purity and the presence of other compounds.
Antioxidant Capacity
The antioxidant activity of this compound is a key mechanism behind its various biological effects. This is often measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Assay | Typical IC50 Value for trans-resveratrol | Potential for Variation between Sources |
| DPPH Radical Scavenging Activity | 20-50 µM | Differences in purity and the presence of other antioxidant compounds in natural extracts could influence the IC50 value. |
| ABTS Radical Scavenging Activity | 5-15 µM | Similar to the DPPH assay, the exact IC50 may vary based on the specific composition of the this compound sample. |
Anti-inflammatory Activity
This compound's anti-inflammatory properties are often evaluated by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Assay | Typical IC50 Value for trans-resveratrol | Potential for Variation between Sources |
| Inhibition of Nitric Oxide (NO) Production | 10-30 µM | The presence of impurities in synthetic this compound or synergistic compounds in natural extracts could potentially modulate the anti-inflammatory response. |
In Vitro Bioavailability and Cellular Uptake
The Caco-2 cell monolayer model is widely used to assess the intestinal permeability and potential oral bioavailability of compounds.
| Parameter | Typical Finding for trans-resveratrol | Potential for Variation between Sources |
| Apparent Permeability Coefficient (Papp) in Caco-2 cells | High permeability (e.g., >1 x 10⁻⁶ cm/s) | While direct comparative data is scarce, significant differences are not expected if the primary compound is trans-resveratrol. However, impurities or other compounds could potentially influence transporter interactions.[3][4][5] |
| Cellular Uptake | Readily taken up by various cell types. | Differences in formulation or the presence of minor components might slightly alter uptake kinetics. |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the this compound sample in a suitable solvent.
-
In a 96-well plate, add a specific volume of the this compound sample to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+). The reduction of the ABTS radical cation by the antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the this compound sample.
-
Add a small volume of the this compound sample to a cuvette or 96-well plate, followed by the diluted ABTS radical cation solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: This cell-based assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in macrophages (e.g., RAW 264.7 cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature to allow for color development (a pink/magenta color).
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated cells without this compound.
Signaling Pathways and Experimental Workflows
This compound is known to modulate several key signaling pathways involved in inflammation and cellular stress responses, including the NF-κB and MAPK pathways. While direct comparative studies on synthetic versus natural this compound are lacking, the following diagrams illustrate the general mechanisms of action of trans-resveratrol. Potential variations in the magnitude of these effects could arise from differences in purity and the presence of other bioactive compounds.
Caption: Workflow for comparing synthetic and natural this compound.
Caption: this compound inhibits NF-κB by targeting the IKK complex.
Caption: this compound can modulate MAPK signaling pathways.
Conclusion
Both synthetic and natural this compound can serve as effective sources of trans-resveratrol for in vitro research. The primary distinction lies in their purity profiles and the potential presence of minor components. Synthetic this compound may offer higher purity of the trans-isomer, but the risk of chemical impurities from the synthesis process must be considered. Natural this compound, while potentially having slightly lower trans-resveratrol purity, may contain other naturally occurring compounds that could exert synergistic or independent biological effects.
For researchers, it is crucial to:
-
Source from reputable suppliers who provide a certificate of analysis detailing purity, isomeric ratio, and the absence of contaminants.
-
Characterize the specific batch of this compound being used in-house to ensure consistency and reproducibility of experimental results.
-
Consider the research question: If the goal is to study the effects of pure trans-resveratrol, a well-characterized high-purity synthetic source may be preferable. If the interest lies in the potential effects of a botanical extract, a well-characterized natural source would be more appropriate.
Ultimately, the choice between synthetic and natural this compound should be guided by the specific aims of the in vitro study and a thorough understanding of the composition of the material being used.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Review on the Biological Activity and Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cellular uptake and efflux of trans-piceid and its aglycone trans-resveratrol on the apical membrane of human intestinal Caco-2 cells. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Resveratrol Disposal
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a secure laboratory environment and maintain environmental integrity. This guide provides essential, step-by-step procedures for the proper disposal of resveratrol, a widely studied polyphenolic compound. Following these guidelines will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. According to safety data sheets, this compound can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[3][4] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[3]
Quantitative Data Summary for this compound Handling and Disposal
For quick reference, the following table summarizes key data points relevant to the safe handling and disposal of this compound.
| Parameter | Information | Source |
| GHS Hazard Classifications | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Required Personal Protective Equipment (PPE) | Safety goggles/face shield, chemical-resistant gloves, lab coat. | |
| Handling Environment | Well-ventilated area or chemical fume hood. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended procedure for the proper disposal of this compound waste generated in a laboratory setting. This procedure is designed to comply with general laboratory hazardous waste guidelines.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Liquid Waste: For solutions containing this compound, collect the waste in a designated, leak-proof, and chemically compatible hazardous waste container. If the solvent is flammable, the container must be appropriate for flammable liquid waste.
Step 2: Container Labeling
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Eye Irritant," "Skin Irritant").
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The name of the principal investigator or laboratory contact.
-
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and under the control of laboratory personnel.
-
Keep the waste container closed at all times except when adding waste.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines for maximum volume and time limits for satellite accumulation.
Step 4: Waste Pickup and Disposal
-
Once the container is full or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
This compound waste must not be disposed of down the sanitary sewer.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.
References
Safeguarding Your Research: A Guide to Handling Resveratrol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential information on the personal protective equipment (PPE) required for handling Resveratrol, alongside operational and disposal plans to facilitate a safe research environment.
Hazard Overview
This compound is classified as causing serious eye irritation.[1][2] Some safety data sheets also indicate it may cause skin and respiratory irritation.[3][4] Therefore, appropriate protective measures are necessary to minimize exposure.
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, particularly in its powdered form, the following PPE is recommended:
-
Eye and Face Protection: Safety glasses with side shields or goggles are essential to prevent eye contact. These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374. Glove material selection should be based on the specific laboratory conditions and breakthrough times. For prolonged or repeated contact, a glove with a higher protection class is recommended. After use, hands should be thoroughly washed.
-
Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. A particulates filter conforming to EN 143 is also recommended. Work should be conducted in a well-ventilated area, and local exhaust ventilation should be used to control dust.
-
Body Protection: A lab coat should be worn to prevent skin contact. In case of skin contact, immediately wash the affected area with soap and plenty of water.
The following table summarizes key quantitative data related to PPE and safety measures.
| Parameter | Recommendation | Source |
| Glove Protection Class (Brief Contact) | Class 3 or higher (>60 minutes breakthrough time) | |
| Glove Protection Class (Prolonged Contact) | Class 5 or higher (>240 minutes breakthrough time) | |
| Eye Protection Standard | 29 CFR 1910.133 (OSHA) or EN166 (Europe) | |
| Respiratory Protection Standard | NIOSH/MSHA or EN 149 approved respirator | |
| Respirator Filter Type | Particulates filter conforming to EN 143 |
Operational and Disposal Plans
Handling and Storage:
-
Avoid generating dust when handling this compound.
-
Ensure adequate ventilation and use local exhaust systems.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and cool place.
Spill Management:
-
In case of a spill, avoid breathing dust and make sure the area is well-ventilated.
-
Wear appropriate PPE, including a respirator, gloves, and eye protection.
-
Use a dry clean-up method such as sweeping or vacuuming to collect the spilled material. Avoid raising dust.
-
Place the collected material in a suitable, labeled container for disposal.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated packaging should be disposed of in the same manner as the product.
Below is a diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
